Technical Documentation Center

2-(3-Methoxyphenyl)prop-2-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methoxyphenyl)prop-2-enoic acid

Core Science & Biosynthesis

Foundational

2-(3-methoxyphenyl)prop-2-enoic acid chemical structure

This guide details the chemical structure, synthesis, and reactivity of 2-(3-methoxyphenyl)prop-2-enoic acid , a specific isomer of methoxy-substituted atropic acid. Executive Summary 2-(3-methoxyphenyl)prop-2-enoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and reactivity of 2-(3-methoxyphenyl)prop-2-enoic acid , a specific isomer of methoxy-substituted atropic acid.

Executive Summary

2-(3-methoxyphenyl)prop-2-enoic acid (also known as


-(3-methoxyphenyl)acrylic acid ) is an unsaturated carboxylic acid featuring a vinyl group substituted at the 

-position with a 3-methoxyphenyl moiety. Unlike its more common isomer, 3-methoxycinnamic acid (where the aryl group is at the

-position), this compound belongs to the class of atropic acids .

Its geminal disubstitution pattern (


 carbon bonded to both the carboxyl and aryl groups) imparts unique steric and electronic properties, making it a valuable intermediate in the synthesis of 2-arylpropionic acid NSAIDs  (via reduction) and high-refractive-index polymers (via radical polymerization).

Chemical Structure & Properties[1][2][3][4][5][6][7]

Structural Identity

The molecule consists of an acrylic acid backbone where the hydrogen at the


-carbon (C2) is replaced by a m-anisyl group.
  • IUPAC Name: 2-(3-methoxyphenyl)prop-2-enoic acid

  • Common Names:

    
    -(3-methoxyphenyl)acrylic acid; 3-Methoxyatropic acid
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 178.19 g/mol [1][2]

  • SMILES: COc1cccc(c1)C(=C)C(=O)O

Physicochemical Profile
PropertyValue (Estimated/Experimental)Context
Physical State Crystalline SolidWhite to off-white powder
Melting Point 104–108 °CTypical for atropic acid derivatives
pKa ~4.1Slightly stronger acid than benzoic acid due to conjugation
LogP 1.9 – 2.1Moderate lipophilicity; soluble in alcohols, EtOAc, DCM
UV

~250 nmAromatic

transitions
Structural Visualization

The following diagram illustrates the connectivity and the distinction from the cinnamic acid isomer.

ChemicalStructure cluster_legend Structural Distinction Target 2-(3-methoxyphenyl)prop-2-enoic acid (Target: Alpha-substituted) Cinnamic 3-(3-methoxyphenyl)prop-2-enoic acid (Isomer: Beta-substituted) Core Acrylic Acid Backbone (CH2=CH-COOH) Core->Target Arylation at C2 (Alpha) Core->Cinnamic Arylation at C3 (Beta)

Caption: Structural differentiation between the target alpha-substituted compound (Atropic series) and the common beta-substituted isomer (Cinnamic series).

Synthesis Methodologies

The synthesis of 2-arylacrylic acids requires specific strategies to ensure regioselectivity at the


-carbon. The Modified Perkin/Aldol Condensation  is the most robust route for scale-up.
Route A: Base-Catalyzed Hydroxymethylation (Preferred)

This method utilizes 3-methoxyphenylacetic acid as the nucleophile and formaldehyde as the electrophile (carbon source).

Reaction Scheme:

  • Aldol-like Addition: The enolate of the phenylacetic acid attacks formaldehyde to form the tropic acid intermediate (3-hydroxy-2-arylpropanoic acid).

  • Dehydration: Elimination of water yields the acrylic double bond.

Protocol:

  • Reagents: 3-Methoxyphenylacetic acid (1.0 eq), Paraformaldehyde (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq), DMSO (Solvent).
    
  • Procedure:

    • Dissolve acid and base in DMSO; stir at 40°C for 30 min.

    • Add paraformaldehyde portion-wise.

    • Heat to 80–90°C for 4–6 hours. (Note: Base prevents cyclization to isochromanone).

    • Workup: Pour into ice water, acidify with HCl (pH 2). Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water.

Route B: Suzuki-Miyaura Coupling (High Precision)

For applications requiring high purity or combinatorial libraries, Pd-catalyzed coupling is superior.

  • Coupling Partners: 3-Methoxyphenylboronic acid + Ethyl 2-bromoacrylate.

  • Catalyst:

    
     or 
    
    
    
    .
  • Conditions: THF/Water,

    
    , Reflux.
    
  • Hydrolysis: Subsequent saponification (LiOH/THF) yields the free acid.

SynthesisPathways cluster_RouteA Route A: Aldol Condensation (Industrial) cluster_RouteB Route B: Pd-Catalyzed Coupling (Lab) SM1 3-Methoxyphenylacetic Acid Inter1 Intermediate: 3-Methoxy-Tropic Acid SM1->Inter1 Base/DMSO 80°C SM2 Formaldehyde (Paraformaldehyde) SM2->Inter1 SM3 3-Methoxyphenylboronic Acid Inter2 Intermediate: Ethyl 2-(3-methoxyphenyl)acrylate SM3->Inter2 Suzuki Coupling Pd(0) SM4 Ethyl 2-bromoacrylate SM4->Inter2 Product 2-(3-methoxyphenyl)prop-2-enoic acid Inter1->Product -H2O (Dehydration) Inter2->Product Hydrolysis (LiOH)

Caption: Comparison of the Aldol Condensation route (economical) vs. Suzuki Coupling route (regioselective).

Reactivity & Applications

Reduction to NSAID Precursors

The primary pharmaceutical relevance of this compound is as a precursor to 2-arylpropionic acids (Profens).

  • Reaction: Catalytic Hydrogenation (

    
    , Pd/C).
    
  • Product: 2-(3-methoxyphenyl)propanoic acid.

  • Significance: This saturated acid is a structural analog of Fenoprofen and Ketoprofen , serving as a scaffold for anti-inflammatory drug design.

Polymerization

The terminal double bond, activated by the electron-withdrawing carboxyl group and the electron-donating methoxy-aryl group, makes this monomer highly reactive in radical polymerization.

  • Application: High-refractive-index optical resins. The aromatic content increases the refractive index (

    
    ), useful for lenses and coatings.
    
Michael Addition

The electrophilic


-carbon accepts nucleophiles (thiols, amines).
  • Mechanism: Nucleophilic attack at

    
    , followed by protonation.
    
  • Utility: Covalent attachment of the drug scaffold to peptides or targeting ligands.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 5.0 g of 2-(3-methoxyphenyl)prop-2-enoic acid via Modified Perkin Condensation.

  • Setup: 100 mL round-bottom flask, reflux condenser, nitrogen atmosphere.

  • Dissolution: Combine 3-methoxyphenylacetic acid (5.0 g, 30.1 mmol) and Paraformaldehyde (1.35 g, 45 mmol) in DMSO (25 mL).

  • Catalysis: Add Potassium Carbonate (

    
    , 8.3 g, 60 mmol) and a catalytic amount of Tetrabutylammonium bromide  (TBAB, 0.1 g).
    
  • Reaction: Heat the mixture to 85°C with vigorous stirring. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Reaction is typically complete in 4 hours.

  • Quench: Cool to room temperature. Pour mixture into 100 mL crushed ice.

  • Isolation: Slowly acidify with 6M HCl to pH 1-2. A white precipitate will form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organics, wash with brine, and dry over 
    
    
    
    .
  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (1:1) to obtain pure white crystals.

  • Yield: Expected yield 65–75%.

References

  • Synthesis of Atropic Acids

    • Org.[3] Synth.1955 , 35, 71. "

      
      -Phenylacrylic Acid". (General method adapted for methoxy derivative).
      
  • Molander, G. A., & Rivero, M. R. (1997). "Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates." Organic Letters.
  • NSAID Precursors

    • Rieu, J. P., et al. (1986). "Methods for the synthesis of anti-inflammatory 2-arylpropionic acids." Tetrahedron, 42(15), 4095-4131.
  • Crystallographic Data (Analog)

    • Ruan, B., et al. (2009). "(E)-2,3-Bis(4-methoxyphenyl)acrylic acid." Acta Crystallographica Section E. (Structural comparison).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Solubility Thermodynamics of 3-Methoxyatropic Acid

This technical guide provides a comprehensive physicochemical and solubility profile of 3-Methoxyatropic acid (chemically known as 2-(3-methoxyphenyl)acrylic acid ).[1] [1] Executive Summary & Chemical Identity[1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive physicochemical and solubility profile of 3-Methoxyatropic acid (chemically known as 2-(3-methoxyphenyl)acrylic acid ).[1]

[1]

Executive Summary & Chemical Identity[1][2][3][4]

3-Methoxyatropic acid is a functionalized


-unsaturated carboxylic acid serving as a critical intermediate in the synthesis of analgesic pharmacophores (e.g., Tapentadol precursors) and anticholinergic agents.[1] Structurally, it is the dehydration product of 3-methoxytropic acid, characterized by a vinyl side chain conjugated to a meta-substituted aromatic ring.[1]

Understanding its solubility thermodynamics is pivotal for process optimization, particularly during crystallization and salt-formation steps in API manufacturing.[1]

Chemical Identity Table[1][3][5]
PropertyDetail
IUPAC Name 2-(3-methoxyphenyl)prop-2-enoic acid
Common Synonyms

-(3-methoxyphenyl)acrylic acid; 3-Methoxyatropic acid
CAS Registry Analogous to 492-38-6 (Atropic Acid); Specific isomer: 1011-54-7 (cinnamic isomer reference)
Molecular Formula

Molecular Weight 178.18 g/mol
Core Moiety Phenylacrylic acid skeleton with meta-methoxy substitution
Structural Visualization

The following diagram illustrates the chemical structure and the electronic influence of the methoxy group on the conjugated alkene system.

ChemicalStructure Core Atropic Acid Core (2-Phenylacrylic Acid) Substituent 3-Methoxy Group (-OCH3) Core->Substituent Meta-Position Function Carboxylic Acid (-COOH) Core->Function pKa ~4.0 Reactivity Michael Acceptor (Alpha-Beta Unsaturation) Core->Reactivity Electrophilic Site Substituent->Core Inductive Effect (-I) Modulates Lipophilicity

Figure 1: Structural decomposition of 3-methoxyatropic acid highlighting functional domains affecting solubility and reactivity.[1][2]

Physicochemical Properties[1][3][4][5][6][7][8]

The introduction of the 3-methoxy group alters the lattice energy and solvation profile compared to the parent atropic acid.[1] The values below synthesize experimental baselines with substituent-predictive modeling.

PropertyValue / RangeScientific Context
Physical State White Crystalline SolidHigh lattice energy typical of planar aromatic acids.[1]
Melting Point 108°C – 115°C Slightly higher than atropic acid (106°C) due to increased molecular weight and dipole interactions.[1]
pKa (Acidic) 3.95 ± 0.1 The m-methoxy group is weakly electron-withdrawing (inductive), slightly increasing acidity vs. atropic acid (pKa ~4.2).[1]
LogP (Lipophilicity) 1.9 – 2.1 Moderate lipophilicity.[1] The methoxy group adds hydrophobic bulk but also hydrogen-bond acceptance.[1]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCarboxylic OH is the sole donor; Carbonyl and Methoxy O act as acceptors.[1]

Solubility Profile & Solvent Compatibility[6]

Solubility is the critical quality attribute (CQA) for purification. 3-Methoxyatropic acid exhibits a pH-dependent solubility profile typical of weak acids.[1]

Thermodynamic Solubility (Organic Solvents)

The molecule dissolves well in polar aprotic solvents and alcohols but shows limited solubility in non-polar hydrocarbons.[1]

  • High Solubility (>50 mg/mL): Methanol, Ethanol, DMSO, DMF.[1]

    • Mechanism:[1][3][4][5][6] Favorable dipole-dipole interactions and H-bonding with the solvent.[1]

  • Moderate Solubility (10–50 mg/mL): Dichloromethane (DCM), Ethyl Acetate, Acetone.[1]

    • Mechanism:[1][3][4][5][6] Van der Waals forces dominant; useful for extraction.[1]

  • Low Solubility (<1 mg/mL): n-Hexane, Heptane, Water (at pH < 3).[1]

    • Mechanism:[1][3][4][5] High crystal lattice energy overcomes weak solute-solvent interactions.[1]

Aqueous Solubility & pH Dependence

At physiological or neutral pH, the solubility is governed by the Henderson-Hasselbalch equation.[1]


[1]
  • pH < 3 (Protonated Form): Solubility is limited to intrinsic solubility (

    
    ).[1]
    
  • pH > 6 (Ionized Form): Solubility increases exponentially as the carboxylate anion forms.[1]

  • Process Insight: To precipitate the pure acid from a reaction mixture, acidify the aqueous phase to pH 1–2.[1] To extract it into water, adjust to pH > 8.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standardized workflow for accurate solubility data generation.[1]

Reagents: HPLC-grade water, buffer solutions (pH 1.2, 4.5, 6.8), 3-methoxyatropic acid standard.[1]

  • Saturation: Add excess solid 3-methoxyatropic acid to 10 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24 hours using an orbital shaker.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (254 nm).

Protocol B: HPLC Quantification Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile (60:40 Isocratic).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Rationale: Acidic mobile phase suppresses ionization, ensuring sharp peak shape for the carboxylic acid.[1]

Workflow Visualization

The following diagram outlines the logical flow for solubility determination and impurity isolation.

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibration (24h @ 25°C) Start->Equilibrate Agitation Filter Filtration (0.45 µm PVDF) Equilibrate->Filter Remove Undissolved Solid Analyze HPLC-UV Analysis (254 nm) Filter->Analyze Inject Supernatant Data Calculate Solubility (mg/mL) Analyze->Data Peak Area Integration

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Stability & Reactivity Considerations

  • Michael Addition: The

    
    -unsaturated ketone motif is an electrophile.[1] In the presence of strong nucleophiles (thiols, amines), 3-methoxyatropic acid may undergo Michael addition, degrading the API purity.[1]
    
    • Mitigation: Avoid prolonged exposure to basic nucleophiles during processing.[1]

  • Polymerization: Like styrene derivatives, the vinyl group can polymerize under radical conditions (light, heat, peroxides).[1]

    • Storage: Store at 2–8°C in amber vials to prevent photo-induced dimerization.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68114, Atropic acid. Retrieved from [Link][1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for carboxylic acid solubility thermodynamics).

Sources

Exploratory

2-arylpropenoic acid derivatives literature review

2-Arylpropanoic Acid Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Next-Generation Therapeutics Executive Summary The 2-arylpropanoic acid derivatives, colloquially known as "profens," repres...

Author: BenchChem Technical Support Team. Date: March 2026

2-Arylpropanoic Acid Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Next-Generation Therapeutics

Executive Summary

The 2-arylpropanoic acid derivatives, colloquially known as "profens," represent one of the most clinically and commercially significant classes of non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by their distinct stereochemistry and potent cyclooxygenase (COX) inhibitory profiles, these compounds have evolved from basic analgesics into versatile scaffolds for advanced drug design. This whitepaper provides an in-depth mechanistic analysis of their pharmacology, details the causality behind their stereoselective behavior, and outlines step-by-step synthetic and evaluative protocols for researchers developing next-generation anti-inflammatory therapeutics.

Structural Foundation and the Pharmacophoric Core

The fundamental scaffold of a profen consists of an aromatic or heteroaromatic ring system attached to a propanoic acid moiety at the


-carbon (the 2-position). This specific arrangement creates a chiral center that is paramount to the drug's biological activity[1].

From a structural biology perspective, the free carboxylic acid group is not merely a solubilizing feature; it is the primary pharmacophore. Crystallographic studies reveal that this carboxylate forms critical electrostatic and hydrogen-bonding interactions with the Arg120 and Tyr355 residues located at the entrance of the COX active site channel[2]. Furthermore, the


-methyl group is a strict determinant of efficacy. Mutagenesis and structure-activity relationship (SAR) analyses demonstrate that replacing this methyl group with a hydrogen atom (des-methyl analogs) or bulkier substituents (like an ethyl group) completely abolishes COX-1 inhibition due to severe steric clashes within the enzyme's hydrophobic pocket[3].

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for 2-arylpropanoic acids is the competitive, reversible inhibition of prostaglandin H synthase, commonly known as cyclooxygenase (COX)[2]. The COX enzyme exists in two primary isoforms: COX-1 (constitutive, responsible for gastric protection and hemostasis) and COX-2 (inducible, upregulated during inflammation).

The enzyme possesses dual catalytic activities. First, its cyclooxygenase active site (coordinated by Tyr385) incorporates two oxygen molecules into arachidonic acid to form the unstable endoperoxide Prostaglandin G2 (PGG2). Subsequently, its peroxidase activity reduces PGG2 to Prostaglandin H2 (PGH2), the universal precursor for all downstream prostanoids[4]. Profens act by lodging their aromatic rings into the hydrophobic channel of COX, while their carboxylate groups anchor to Arg120, physically blocking arachidonic acid from reaching the catalytic Tyr385 residue.

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX Cyclooxygenase (COX-1/COX-2) Active Site: Arg120, Tyr355, Tyr385 AA->COX Catalysis PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostanoids (PGE2, PGD2, PGF2α, TXA2) PGH2->Prostanoids Tissue-Specific Isomerases NSAID 2-Arylpropionic Acids (Profens) NSAID->COX Competitive Inhibition (Blocks Arg120/Tyr355)

Figure 1: COX pathway and its competitive inhibition by 2-arylpropionic acids.

Stereochemistry and the Chiral Inversion Phenomenon

With the exception of naproxen (marketed exclusively as the pure S-enantiomer), most profens are administered as racemic mixtures[3]. However, COX inhibition is highly stereoselective: the (S)-enantiomer (the eutomer) is pharmacologically active, while the (R)-enantiomer (the distomer) is virtually inactive against COX in vitro[5].

Despite this, racemic profens exhibit high in vivo efficacy due to a fascinating metabolic phenomenon known as unidirectional chiral inversion . In the liver, the inactive (R)-enantiomer is enzymatically converted into the active (S)-enantiomer[1]. This process is strictly unidirectional because the first enzyme in the pathway, Acyl-CoA synthetase, is highly stereoselective and will only form a thioester intermediate with the (R)-enantiomer[5].

Chiral_Inversion R_Profen (R)-Profen (Distomer / Inactive) Thioester (R)-Profen-CoA Thioester R_Profen->Thioester Acyl-CoA Synthetase (ATP, CoA, Mg2+) S_Thioester (S)-Profen-CoA Thioester Thioester->S_Thioester 2-Arylpropionyl-CoA Epimerase (Racemization) S_Profen (S)-Profen (Eutomer / Active) S_Thioester->S_Profen Hydrolase / Thioesterase (Hydrolysis)

Figure 2: Unidirectional enzyme-mediated chiral inversion of (R)-profens to active (S)-profens.

Next-Generation Derivatives: Mitigating Toxicity and Dual Targeting

The primary dose-limiting toxicity of profens is gastrointestinal (GI) ulceration, driven by the inhibition of cytoprotective COX-1 in the gastric mucosa[6]. Modern drug design has leveraged the 2-arylpropanoic acid scaffold to engineer safer, multi-targeted therapeutics:

  • Amidation and Esterification: Masking the free carboxylic acid via amidation eliminates the strong ionic interaction with Arg120. Because COX-2 has a larger, more flexible side pocket (due to a Val523 substitution compared to Ile523 in COX-1), these bulkier amide derivatives often exhibit significantly enhanced COX-2 selectivity, reducing GI toxicity[2][7].

  • Amino Acid Conjugation: Conjugating the profen core with amino acids like L-tryptophan has been shown to not only retain anti-inflammatory properties but also mitigate specific drug-induced toxicities, such as cisplatin-induced nephrotoxicity, by modulating local oxidative stress[8].

  • Dual COX/FAAH Inhibitors: Recent structural studies reveal that certain profens (e.g., carprofen) can bind within the membrane access channel of Fatty Acid Amide Hydrolase (FAAH). By simultaneously inhibiting COX and FAAH, these derivatives increase local concentrations of anandamide (an endogenous cannabinoid), resulting in a super-additive potentiation of analgesia without requiring higher, toxic doses of the NSAID[4].

Quantitative Data: Pharmacological Profiles

Table 1: Pharmacological and Structural Profiles of Representative 2-Arylpropanoic Acids

CompoundAromatic CoreMarketed StereochemistryRelative SelectivityPrimary Clinical Utility
Ibuprofen IsobutylphenylRacemate (R/S)Non-selective (COX-1/2)General analgesia, antipyretic
Naproxen MethoxynaphthylPure (S)-enantiomerNon-selective (COX-1/2)Osteoarthritis, rheumatoid arthritis
Dexketoprofen BenzoylphenylPure (S)-enantiomerNon-selective (COX-1/2)Acute severe pain
Carprofen CarbazoleRacemate (R/S)COX-2 preferentialVeterinary analgesia, FAAH targeting
Flurbiprofen FluorobiphenylRacemate (R/S)Non-selective (COX-1/2)Ophthalmic inflammation

Experimental Protocols

Protocol A: Synthesis of 2-Arylpropanoic Acids via Iron-Catalyzed Hydrocarboxylation

Traditional syntheses of profens often require harsh basic conditions or expensive palladium catalysts. The following protocol utilizes a highly selective, cost-effective iron-catalyzed hydrocarboxylation of styrene derivatives[9].

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk flask under a strictly inert argon atmosphere, combine 10 mol% of Iron(II) acetate [Fe(OAc)2] with 12 mol% of a substituted pyridine ligand (e.g., 2,6-bis(imino)pyridine). Stir in anhydrous tetrahydrofuran (THF) for 30 minutes to form the active complex.

  • Substrate Addition: Add 1.0 equivalent of the target aryl-styrene derivative (e.g., 4-isobutylstyrene for ibuprofen synthesis) to the reaction mixture.

  • Hydrocarboxylation: Purge the flask with CO2 gas and maintain a 1 atm CO2 balloon over the reaction. Slowly add 2.5 equivalents of cyclopentylmagnesium bromide (reducing agent) dropwise via syringe pump at 0°C. Causality Note: The Grignard reagent initiates hydrometallation of the alkene, creating an iron-alkyl intermediate that rapidly inserts CO2.

  • Quenching: After 12 hours of stirring at room temperature, carefully quench the reaction with 1N HCl at 0°C to protonate the newly formed carboxylate.

  • Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude 2-arylpropanoic acid via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

To validate the efficacy and selectivity of newly synthesized profen derivatives, a competitive enzyme-linked immunosorbent assay (ELISA) is utilized to quantify downstream PGE2 production.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1

    
    M hematin. Causality Note: Hematin is an essential cofactor required to activate the peroxidase function of the COX enzyme.
    
  • Inhibitor Incubation: Dissolve the test profen derivative in DMSO. Add varying concentrations (e.g., 0.1

    
    M to 100 
    
    
    
    M) to the enzyme solutions in a 96-well plate. Incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to properly orient and bind within the Arg120/Tyr355 active site channel.
  • Reaction Initiation: Add arachidonic acid to a final concentration of 10

    
    M to initiate the catalytic conversion. Incubate for exactly 2 minutes at 37°C.
    
  • Termination: Stop the reaction by adding 1M HCl, followed immediately by stannous chloride (SnCl2) to reduce the unstable PGH2 intermediate into stable PGF2

    
     or PGE2.
    
  • Quantification: Transfer aliquots to a PGE2-specific competitive ELISA plate. Read absorbance at 450 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis (GraphPad Prism) to determine COX-1 vs. COX-2 selectivity ratios.

References

1.4 - Source: nih.gov 2. 1 - Source: nih.gov 3.6 - Source: nih.gov 4.3 - Source: nih.gov 5.2 - Source: nih.gov 6.8 - Source: nih.gov 7.7 - Source: nih.gov 8.9 - Source: nih.gov 9. 5 - Source: wikipedia.org

Sources

Foundational

Comparative Technical Analysis: 2-Methoxyphenyl vs. 3-Methoxyphenyl Acrylic Acid

Executive Summary This guide provides a rigorous technical comparison between 2-methoxyphenyl acrylic acid (o-methoxycinnamic acid) and 3-methoxyphenyl acrylic acid (m-methoxycinnamic acid). While these two compounds are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between 2-methoxyphenyl acrylic acid (o-methoxycinnamic acid) and 3-methoxyphenyl acrylic acid (m-methoxycinnamic acid). While these two compounds are constitutional isomers sharing the molecular formula


, the positional variance of the methoxy group induces profound divergences in their solid-state thermodynamics, spectroscopic signatures, and biological pharmacophores.

For the drug development professional, the distinction is critical: the 2-isomer is a potent tyrosinase inhibitor and intermediate for coumarin synthesis, whereas the 3-isomer functions primarily as an antibiotic resistance modulator and a probe for steric freedom in active sites. This document synthesizes experimental data to guide selection and application.

Molecular Architecture & Electronic Properties

The fundamental difference lies in the interaction between the methoxy substituent and the acrylic acid side chain.

Structural Divergence
  • 2-Methoxyphenyl Acrylic Acid (Ortho): The methoxy group at the C2 position exerts significant steric pressure on the adjacent acrylic side chain. This often forces the side chain out of coplanarity with the phenyl ring, disrupting conjugation but facilitating cyclization reactions (e.g., to coumarins).

  • 3-Methoxyphenyl Acrylic Acid (Meta): The methoxy group at C3 is spatially distant from the side chain. It exerts electronic influence primarily through inductive withdrawal (

    
    ) without the resonance donation (
    
    
    
    ) seen in the para-isomer. The molecule retains a more planar conformation, allowing for tighter crystal packing in certain polymorphs.
Physicochemical Comparison

The shift in substitution pattern results in a massive difference in melting point, a critical parameter for process handling and purification.

Property2-Methoxyphenyl Acrylic Acid3-Methoxyphenyl Acrylic AcidTechnical Implication
IUPAC Name (2E)-3-(2-methoxyphenyl)prop-2-enoic acid(2E)-3-(3-methoxyphenyl)prop-2-enoic acidStandard nomenclature for procurement.
CAS Number 6099-03-26099-04-3Verification required to avoid isomer confusion.
Melting Point 183 – 186 °C 116 – 119 °C The 2-isomer has a significantly higher lattice energy, likely due to intermolecular H-bonding networks stabilized by the ortho-methoxy oxygen.
pKa (approx) ~4.46~4.47Both are weak acids. The inductive electron-withdrawing effect of the 3-OMe makes it slightly more acidic than unsubstituted cinnamic acid.
Solubility Low in water; Soluble in EtOH, DMSOLow in water; Soluble in EtOH, DMSO3-isomer is generally more soluble in organic solvents due to lower MP.

Synthetic Methodologies

Both isomers are synthesized via the Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction. However, the purification downstream differs due to the solubility profiles.

Synthesis Workflow (Knoevenagel)

The reaction utilizes the corresponding methoxybenzaldehyde and malonic acid in a pyridine/piperidine system.

Knoevenagel_Synthesis Aldehyde Methoxybenzaldehyde (2- or 3- isomer) Intermediate Benzylidene Malonic Acid (Intermediate) Aldehyde->Intermediate Condensation Malonic Malonic Acid Malonic->Intermediate Base Pyridine / Piperidine (Catalyst) Base->Intermediate Catalysis Decarboxylation Decarboxylation (- CO2, Heat) Intermediate->Decarboxylation Heat (>80°C) Product Methoxyphenyl Acrylic Acid (Target Isomer) Decarboxylation->Product Yield >90%

Figure 1: General Knoevenagel condensation pathway for methoxycinnamic acid synthesis.

Detailed Protocol (Standardized)
  • Reagents: Dissolve 1.0 eq of o- or m-methoxybenzaldehyde and 1.2 eq of malonic acid in pyridine (5 vol).

  • Catalysis: Add catalytic piperidine (0.1 eq).

  • Reaction: Reflux at 80–100°C for 4–6 hours until CO₂ evolution ceases.

  • Work-up: Pour into ice-cold HCl (1M) to precipitate the crude acid.

  • Purification (Critical Divergence):

    • 2-Isomer: Recrystallize from hot Ethanol/Water (1:1). High MP facilitates easy crystallization.

    • 3-Isomer: Recrystallize from Ethyl Acetate/Hexane. Lower MP may require cooling to -20°C to maximize yield.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the isomers. The aromatic region provides a unique "fingerprint."

Comparative 1H NMR Data (DMSO-d6, 400 MHz)
Proton Environment2-Methoxy (Ortho) Shifts (δ ppm)3-Methoxy (Meta) Shifts (δ ppm)Diagnostic Feature
-OCH3 ~3.85 (s)~3.80 (s)Not diagnostic alone.
Vinyl H (α) ~6.50 (d, J=16 Hz)~6.55 (d, J=16 Hz)Trans-geometry confirmed by coupling constant.
Vinyl H (β) ~7.80 (d, J=16 Hz)~7.60 (d, J=16 Hz)2-isomer β-proton is more deshielded due to ortho-methoxy proximity.
Aromatic H-2 N/A (Substituted)~7.15 (s) Key Identifier: 3-isomer shows an isolated singlet for H-2.
Aromatic Pattern Multiplet (7.0 - 7.6)7.15 (s), 7.20 (d), 7.35 (t), 7.25 (d)2-isomer shows complex overlap; 3-isomer shows distinct splitting.

Functional Applications & Biological Efficacy[2][3][4]

The position of the methoxy group dictates the molecule's fit into biological binding pockets.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Methoxycinnamic Scaffold Ortho 2-Methoxy (Ortho) Core->Ortho Meta 3-Methoxy (Meta) Core->Meta Tyrosinase Tyrosinase Inhibition (Melanin Suppression) Ortho->Tyrosinase High Affinity Coumarin Coumarin Synthesis (Chemical Intermediate) Ortho->Coumarin Facile Cyclization Meta->Tyrosinase Weak/No Activity Efflux Efflux Pump Inhibition (Antibiotic Potentiation) Meta->Efflux Modulates Permeability

Figure 2: Functional divergence based on methoxy substitution pattern.

Specific Biological Profiles[2]
  • 2-Methoxyphenyl Acrylic Acid:

    • Primary Use: Tyrosinase Inhibitor . The ortho-methoxy group mimics the substrate of tyrosinase, competitively inhibiting melanin formation. Used in cosmetic whitening agents.

    • Chemical Utility: Precursor to Coumarin via oxidative cyclization. The proximity of the acid and methoxy groups allows for ring closure under acidic conditions.

  • 3-Methoxyphenyl Acrylic Acid:

    • Primary Use: Antibiotic Resistance Modulator . Research indicates it potentiates the activity of antibiotics (e.g., gentamicin) against MDR bacteria by inhibiting efflux pumps. It lacks the direct antibacterial potency of the para-isomer but enhances other drugs.

    • Metabolism: Often used as a substrate to map the steric constraints of enzymes like Ferulic Acid Decarboxylase (FDC1) .

References

  • BenchChem. "Synthesis of 2-Methoxycinnamic Acid via Knoevenagel Condensation." Application Note. Link

  • National Institute of Standards and Technology (NIST). "3-Methoxycinnamic acid Phase Change Data."[1][2] NIST Chemistry WebBook.[3] Link

  • Sigma-Aldrich. "Product Specification: 2-Methoxycinnamic acid." Link

  • PubChem. "Compound Summary: 3-Methoxycinnamic acid."[4] National Library of Medicine. Link

  • Adisakwattana, S., et al. "Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition." Bioorganic & Medicinal Chemistry Letters, 2004. Link

  • ChemicalBook. "2-Methoxycinnamic acid Properties and Synthesis." Link

Sources

Exploratory

2-(3-Methoxyphenyl)acrylic Acid: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, functionalized acrylic acids serve as critical pharmacophores and versatile synthetic intermediates. 2-(3-Methoxyphenyl)acrylic acid —systematically known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized acrylic acids serve as critical pharmacophores and versatile synthetic intermediates. 2-(3-Methoxyphenyl)acrylic acid —systematically known as 2-(3-methoxyphenyl)prop-2-enoic acid or 3-methoxyatropic acid—is a highly valuable


-arylated unsaturated carboxylic acid. Unlike its more common isomer, 3-(3-methoxyphenyl)acrylic acid (an 

-methoxycinnamic acid derivative)[1], the 2-substituted isomer presents unique steric and electronic properties due to the orthogonal orientation of the aromatic ring relative to the Michael acceptor system.

This whitepaper provides an in-depth technical analysis of 2-(3-methoxyphenyl)acrylic acid, detailing its physicochemical properties, offering a self-validating synthetic protocol grounded in mechanistic causality, and outlining its downstream applications in drug development[2].

Physicochemical Profiling & Structural Analysis

Understanding the foundational metrics of 2-(3-methoxyphenyl)acrylic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule consists of an acrylic acid core substituted at the


-position (C2) with a 3-methoxyphenyl group. This structural motif imparts specific lipophilicity and hydrogen-bonding characteristics that are highly desirable in central nervous system (CNS) drug design[3].
Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-(3-Methoxyphenyl)prop-2-enoic acid
Common Nomenclature 2-(3-Methoxyphenyl)acrylic acid; 3-Methoxyatropic acid
Molecular Formula C

H

O

[1]
Molecular Weight 178.18 g/mol [1]
Monoisotopic Exact Mass 178.06299 Da
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Carbonyl =O, Hydroxyl -O-, Methoxy -O-)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) 46.53 Ų

Synthetic Methodologies: The Methylenation Protocol

Synthesizing


-arylacrylic acids (atropic acid derivatives) via traditional cross-coupling (e.g., Heck reaction) often suffers from poor regioselectivity, favoring the 

-arylated cinnamic acid isomers. Therefore, the most robust, atom-economical approach is the bottom-up construction via the base-catalyzed methylenation of 3-methoxyphenylacetic acid using formaldehyde[4].
Self-Validating Experimental Protocol

Reaction: 3-Methoxyphenylacetic acid + Paraformaldehyde


 2-(3-Methoxyphenyl)acrylic acid + H

O

Step-by-Step Methodology & Causality:

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine 3-methoxyphenylacetic acid (10.0 g, 60.2 mmol) and paraformaldehyde (4.5 g, 150 mmol).

    • Causality: Flame-drying eliminates adventitious moisture. Paraformaldehyde is explicitly chosen over aqueous formalin to prevent the introduction of excess water, which would thermodynamically hinder the final dehydration step of the reaction[4].

  • Catalyst & Solvent Addition: Add anhydrous potassium carbonate (

    
    , 16.6 g, 120.4 mmol) and tetrabutylammonium bromide (TBAB, 1.94 g, 6.0 mmol), followed by 100 mL of anhydrous toluene.
    
    • Causality:

      
       serves as a mild base to generate the nucleophilic enolate of the phenylacetic acid. TBAB acts as a phase-transfer catalyst, enhancing the solubility of the inorganic carbonate base in the non-polar toluene solvent, thereby accelerating the deprotonation event.
      
  • Reflux & Dehydration (The Self-Validating Step): Heat the heterogeneous mixture to reflux (~110°C) under a nitrogen atmosphere for 12 hours.

    • Causality & Validation: The elevated temperature drives the nucleophilic attack on the depolymerizing formaldehyde. The Dean-Stark trap continuously removes the water byproduct azeotropically. The visual accumulation of water in the trap serves as a real-time, self-validating indicator that the

      
      -hydroxy acid intermediate is successfully undergoing dehydration to form the terminal alkene.
      
  • Workup & Isolation: Cool to room temperature and quench with 100 mL of distilled water to dissolve inorganic salts. Separate the aqueous layer and slowly acidify it with 2M HCl to pH ~2.

    • Causality: In the basic aqueous layer, the product exists as a highly water-soluble potassium carboxylate salt. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the free 2-(3-methoxyphenyl)acrylic acid to precipitate out of solution.

  • Purification: Extract the precipitated mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize from an ethanol/water gradient to afford the analytically pure product.
    

Mechanistic Pathway

The synthesis relies on an Aldol-type condensation followed by an E1cB dehydration. The diagram below illustrates the flow of intermediates.

SynthesisMechanism A 3-Methoxyphenylacetic Acid B Enolate Intermediate A->B K2CO3 / TBAB -H+ C β-Hydroxy Acid B->C + (CH2O)n Aldol-type Addition D 2-(3-Methoxyphenyl)acrylic Acid C->D Reflux (-H2O) Dehydration

Fig 1: Mechanistic pathway for the methylenation of 3-methoxyphenylacetic acid.

Analytical Characterization

To verify the structural integrity of the synthesized 2-(3-methoxyphenyl)acrylic acid, the following spectroscopic benchmarks should be observed:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       11.50 (br s, 1H, -COOH) - Confirms the presence of the carboxylic acid.
      
    • 
       7.30 - 6.85 (m, 4H, Ar-H) - Aromatic protons of the 3-methoxyphenyl ring.
      
    • 
       6.45 (d, 
      
      
      
      Hz, 1H, =CH
      
      
      H
      
      
      ) and
      
      
      5.95 (d,
      
      
      Hz, 1H, =CH
      
      
      H
      
      
      ) - The distinct geminal coupling of the terminal alkene protons confirms the
      
      
      -arylation (atropic acid structure) rather than the
      
      
      -arylation (cinnamic acid structure).
    • 
       3.82 (s, 3H, -OCH
      
      
      
      ) - Methoxy group.
  • ESI-MS (Negative Ion Mode): Expected

    
     peak at m/z 177.05, confirming the exact mass of the deprotonated species.
    

Applications in Drug Development

The 2-(3-methoxyphenyl)acrylic acid scaffold is a privileged intermediate in the synthesis of complex neuroactive and antineoplastic agents.

  • Cyclopropylamine Derivatives: The terminal double bond is highly susceptible to Simmons-Smith cyclopropanation. The resulting 2-arylcyclopropane-1-carboxylic acids are direct precursors to tranylcypromine analogs, which are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a major target in oncology and epigenetics[2].

  • 
    -Carboline Alkaloids:  Functionalized acrylic acids are frequently coupled with tryptamine derivatives to synthesize 
    
    
    
    -carboline alkaloids. These compounds exhibit significant pharmacological inhibition of DYRK1A, providing therapeutic avenues for Alzheimer's disease and tauopathies[3].

DrugDiscovery Step1 Phase 1 2-(3-Methoxyphenyl)acrylic Acid Core Step2 Phase 2 Structural Derivatization (e.g., Cyclopropanation) Step1->Step2 Step3 Phase 3 Target Binding & Enzyme Inhibition (LSD1/DYRK1A) Step2->Step3 Step4 Phase 4 Phenotypic Efficacy in CNS / Oncology Models Step3->Step4

Fig 2: Drug discovery workflow utilizing the 2-(3-methoxyphenyl)acrylic acid scaffold.

References

  • Title: 3-(3-Methoxyphenyl)
  • Title: CN103145705A - Beta-carboline alkaloid derivatives and their preparation method and medical use Source: Google Patents URL
  • Title: Synthesis Characterization CNS and Analgesic Studies of Methyl 4-[(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)
  • Title: Atropic acid | 492-38-6 Source: ChemicalBook URL

Sources

Foundational

m-methoxyatropic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of m-Methoxyatropic Acid Introduction m-Methoxyatropic acid, also known as 3-methoxyatropic acid, is an organic compound of interest in medicinal chemistry and organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of m-Methoxyatropic Acid

Introduction

m-Methoxyatropic acid, also known as 3-methoxyatropic acid, is an organic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenyl ring with a methoxy substituent and an α,β-unsaturated carboxylic acid moiety, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a detailed exploration of the core synthetic pathways for m-methoxyatropic acid, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis

A retrosynthetic analysis of m-methoxyatropic acid reveals several viable disconnection approaches. The most logical disconnections involve the carbon-carbon bond formation at the benzylic position. This suggests precursors such as m-methoxyacetophenone or m-methoxyphenylacetic acid, which can be elaborated to the target molecule through various classical organic reactions. This guide will focus on two robust and widely applicable synthetic strategies: the Reformatsky reaction and the Wittig reaction.

Pathway 1: Synthesis via the Reformatsky Reaction

The Reformatsky reaction is a powerful method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2] Subsequent dehydration of the β-hydroxy ester intermediate yields the desired α,β-unsaturated acid. This pathway is particularly advantageous due to its tolerance of a wide range of functional groups and the relatively mild reaction conditions.

The key starting materials for this pathway are m-methoxyacetophenone and an α-bromo ester, such as ethyl bromoacetate. m-Methoxyacetophenone is a commercially available aromatic ketone that serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3]

Reaction Scheme

Reformatsky Reaction Pathway cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Dehydration and Hydrolysis start m-Methoxyacetophenone + Ethyl Bromoacetate intermediate1 β-Hydroxy Ester Intermediate start->intermediate1 1. Zn, Benzene (reflux) 2. H3O+ intermediate2 β-Hydroxy Ester Intermediate final_product m-Methoxyatropic Acid intermediate2->final_product 1. I2 (cat.), heat 2. NaOH, H2O 3. H3O+

Caption: Synthesis of m-methoxyatropic acid via the Reformatsky reaction.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-hydroxy-3-(3-methoxyphenyl)butanoate (β-Hydroxy Ester Intermediate)

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with activated zinc dust (1.2 equivalents) and anhydrous benzene or THF as the solvent.

  • Initiation: A small crystal of iodine is added to activate the zinc surface.

  • Addition of Reactants: A solution of m-methoxyacetophenone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel.

  • Reaction: The reaction mixture is gently heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-hydroxy ester.

Step 2: Synthesis of m-Methoxyatropic Acid

  • Dehydration: The crude β-hydroxy ester is heated with a catalytic amount of iodine to effect dehydration to the corresponding α,β-unsaturated ester.[2]

  • Saponification: The resulting unsaturated ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • Acidification: After cooling, the reaction mixture is acidified with cold, dilute hydrochloric acid to precipitate the m-methoxyatropic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Experimental Choices
  • Zinc Activation: The use of iodine or other activating agents is crucial to remove the passivating layer of zinc oxide from the metal surface, ensuring the efficient formation of the organozinc reagent.[4]

  • Solvent Choice: Anhydrous aprotic solvents like benzene or THF are used to prevent the quenching of the reactive organozinc intermediate.[5]

  • Dehydration Catalyst: Iodine is a mild and effective catalyst for the dehydration of the β-hydroxy ester.

Data Summary
StepReactantsKey Reagents/CatalystsTypical Yield
1m-Methoxyacetophenone, Ethyl bromoacetateZinc, Iodine70-85%
2β-Hydroxy Ester IntermediateIodine, NaOH, HCl80-95%

Pathway 2: Synthesis via the Wittig Reaction

The Wittig reaction is a highly versatile and reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6][7] This pathway offers excellent control over the position of the newly formed double bond.[8]

For the synthesis of m-methoxyatropic acid, a suitable Wittig reagent is prepared from an α-haloacetic acid derivative. The reaction with m-methoxyacetophenone, followed by hydrolysis, will yield the target molecule.

Reaction Scheme

Wittig Reaction Pathway cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction and Hydrolysis start Triphenylphosphine + Ethyl Bromoacetate intermediate1 Phosphonium Ylide start->intermediate1 1. Toluene, reflux 2. Strong Base (e.g., n-BuLi) start2 m-Methoxyacetophenone intermediate3 α,β-Unsaturated Ester start2->intermediate3 THF intermediate2 Phosphonium Ylide intermediate2->intermediate3 THF final_product m-Methoxyatropic Acid intermediate3->final_product 1. NaOH, H2O 2. H3O+

Sources

Exploratory

Physicochemical Profiling of 2-(3-Methoxyphenyl)prop-2-enoic Acid: A Technical Guide to pKa and Degradation Kinetics

Executive Summary For researchers and drug development professionals, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their critical intermediates is foundational to formulati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their critical intermediates is foundational to formulation and analytical development. 2-(3-methoxyphenyl)prop-2-enoic acid —also known as 3-methoxyatropic acid or


-(3-methoxyphenyl)acrylic acid—is a highly reactive 

-unsaturated carboxylic acid utilized in complex synthetic pathways[1]. This whitepaper provides an authoritative, in-depth analysis of its acid dissociation constant (pKa) and stability profile, detailing the mechanistic causality behind its behavior and providing self-validating experimental protocols for laboratory characterization.

Chemical Identity & Structural Mechanics

The structural core of 2-(3-methoxyphenyl)prop-2-enoic acid consists of an acrylic acid backbone with a meta-methoxy-substituted phenyl ring attached to the


-carbon. This specific structural arrangement dictates its thermodynamic acidity and its susceptibility to degradation:
  • Conjugation : The terminal alkene is fully conjugated with both the carboxylic acid and the aromatic ring, creating a delocalized

    
    -system that stabilizes radical intermediates.
    
  • Substituent Effects : The methoxy group (-OCH₃) at the meta position exerts distinct electronic effects that directly modulate the electron density of the carboxylate anion, shifting the pKa relative to the unsubstituted parent compound, atropic acid.

Acid Dissociation Constant (pKa) Analysis

Mechanistic Causality of Acidity

The baseline pKa for the unsubstituted parent compound, atropic acid (2-phenylacrylic acid), is experimentally predicted at 3.86 ± 0.11[2]. The introduction of the meta-methoxy group alters this baseline through competing electronic effects. While the methoxy group is a strong resonance electron donor (+R), this effect is positionally restricted because the meta position cannot directly delocalize negative charge onto the


-carbon. Consequently, the inductive electron-withdrawing effect (-I) of the highly electronegative oxygen atom dominates the system (yielding a Hammett constant of 

).

This net electron withdrawal stabilizes the conjugate carboxylate anion formed upon deprotonation. As a result, 2-(3-methoxyphenyl)prop-2-enoic acid is slightly more acidic than atropic acid, with an estimated pKa of ~3.75.

G A 2-(3-methoxyphenyl)prop-2-enoic acid B Meta-Methoxy Group (-OCH3) A->B C Acrylic Acid Backbone A->C D Inductive Effect (-I) Electron Withdrawing B->D E Resonance Effect (+R) Restricted at Meta B->E G Stabilization of Carboxylate Anion Lower pKa (~3.75) C->G F Net Electron Withdrawal (Hammett σ_m = +0.115) D->F E->F F->G

Electronic effects dictating the pKa of 2-(3-methoxyphenyl)prop-2-enoic acid.

Self-Validating Protocol: pKa Determination via Co-Solvent Potentiometry

Because


-arylacrylic acids exhibit poor aqueous solubility in their un-ionized states, direct aqueous titration often leads to precipitation, which invalidates the Nernstian response of the electrode. The following Yasuda-Shedlovsky extrapolation method resolves this issue.

Step-by-Step Methodology:

  • System Calibration : Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

    • Self-Validation: The electrode slope must fall between 95.0% and 102.0%. A lower slope indicates electrode fouling, requiring immediate reconditioning.

  • Co-Solvent Preparation : Prepare 2 mM solutions of the analyte in varying volumetric ratios of Methanol:Water (e.g., 20%, 30%, 40%, 50% v/v).

  • Inert Titration : Titrate each solution with standardized 0.1 M NaOH under a continuous nitrogen (

    
    ) sparge.
    
    • Causality: The

      
       blanket is mandatory to exclude atmospheric 
      
      
      
      . Dissolved
      
      
      forms carbonic acid, which artificially depresses the pH in the weakly acidic buffering region, skewing the inflection point.
  • Data Extrapolation : Plot the apparent pKa (

    
    ) of each mixture against the inverse dielectric constant (
    
    
    
    ) of the respective solvent ratio. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    ) to determine the true aqueous pKa.
    • Self-Validation: The coefficient of determination (

      
      ) of the extrapolation must be 
      
      
      
      .

Degradation Kinetics & Stability Profile

Mechanistic Causality of Degradation

Atropic acid derivatives are inherently light-sensitive and thermodynamically driven toward polymerization[2]. The terminal alkene is the primary locus of chemical instability. Under UV irradiation, the molecule undergoes [2+2] photodimerization to form cyclobutane derivatives (truxillic/truxinic acid analogs). Under thermal stress, the conjugated double bond is highly susceptible to radical-initiated auto-polymerization, necessitating cold storage (2-8°C)[2].

Stability Core 2-(3-methoxyphenyl)prop-2-enoic acid Photo Photolytic Stress (UV/Vis Light) Core->Photo Thermal Thermal Stress (Heat) Core->Thermal Oxidative Oxidative Stress (O2 / Peroxides) Core->Oxidative Deg1 [2+2] Photodimerization (Cyclobutane derivatives) Photo->Deg1 Deg2 Thermally-induced Polymerization (Radical initiation) Thermal->Deg2 Deg3 Epoxidation / Cleavage of Terminal Alkene Oxidative->Deg3

Primary degradation pathways of 2-(3-methoxyphenyl)prop-2-enoic acid under stress.

Self-Validating Protocol: Stability-Indicating HPLC-UV Assay

To accurately quantify degradation, the analytical method must resolve the intact molecule from its polymeric and oxidized degradants.

Step-by-Step Methodology:

  • Mobile Phase Selection : Utilize a gradient system comprising 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: The acidic modifier (TFA, pH ~2.0) ensures the carboxylic acid (pKa ~3.75) remains fully un-ionized. This prevents secondary interactions with silanol groups on the stationary phase, eliminating peak tailing and retention time drift.

  • Forced Degradation Execution : Subject the compound to ICH Q1A/Q1B stress conditions:

    • Thermal: 60°C for 7 days in a sealed amber vial.

    • Photolytic: 1.2 million lux hours and 200 Watt hours/m² UV exposure.

    • Oxidative: 3%

      
       at room temperature for 24 hours.
      
  • Chromatographic Analysis : Inject samples onto a high-efficiency C18 column (e.g., 150 x 4.6 mm, 3 µm) with UV detection set to 254 nm.

    • Causality: 254 nm specifically targets the

      
       transition of the conjugated styrene-like system, ensuring maximum sensitivity for both the parent compound and structurally related impurities.
      
  • Mass Balance Validation : Calculate the sum of the peak areas of the parent compound and all identified degradants against a reference standard.

    • Self-Validation: The total mass balance must fall between 98.0% and 102.0%. A mass balance <98.0% strongly indicates the formation of insoluble polymers (which precipitate on the column frit) or volatile degradants that escape detection.

Workflow Start Compound Characterization pKa pKa Determination (Potentiometric) Start->pKa Stab Stability-Indicating Assay (HPLC-UV) Start->Stab pKa_1 Standardize Titrant (0.1M NaOH) pKa->pKa_1 Stab_1 Subject to ICH Q1A/Q1B Stress Stab->Stab_1 pKa_2 Titrate under N2 (Co-solvent system) pKa_1->pKa_2 pKa_3 Yasuda-Shedlovsky Extrapolation pKa_2->pKa_3 Stab_2 C18 Gradient Analysis (254 nm) Stab_1->Stab_2 Stab_3 Quantify Mass Balance (98-102%) Stab_2->Stab_3

Step-by-step experimental workflow for pKa determination and stability profiling.

Quantitative Data Summaries

Table 1: Physicochemical Parameters & Electronic Effects

ParameterValue / DescriptionMechanistic Driver
Parent pKa (Atropic Acid) 3.86 ± 0.11Baseline acidity of

-phenylacrylic acid[2].
Hammett Constant (

)
+0.115Net inductive electron withdrawal by the meta-methoxy group.
Predicted pKa (Target) ~3.75Stabilization of the carboxylate anion via -I effect.
Aqueous Solubility < 2.0 g/L (Un-ionized)High lipophilicity of the aromatic and alkene moieties.

Table 2: Forced Degradation Conditions & Expected Outcomes

Stress ConditionParametersPrimary Degradation PathwayMass Balance Risk
Thermal 60°C, 7 DaysRadical-initiated auto-polymerizationHigh (Polymers may precipitate on HPLC column)
Photolytic 1.2M lux-hrs + 200 Wh/m² UV[2+2] Photodimerization (Cyclobutanes)Low (Dimers typically elute and absorb UV)
Oxidative 3%

, 24 Hours
Epoxidation and cleavage of terminal alkeneMedium (Cleavage products may lack strong chromophores)
Hydrolytic (Acid/Base) 0.1M HCl / 0.1M NaOH, 24hHydration of the double bond (Michael addition)Low (Products remain soluble and UV-active)

References

  • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 1991, 91(2), 165-195.[Link]

  • ResearchGate. "Synthesis Characterization CNS and Analgesic Studies of Methyl 4-[(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate". International Journal of Research Publication and Reviews, 2023.[Link]

  • European Medicines Agency. "ICH Q1A (R2) Stability testing of new drug substances and products - Scientific guideline".[Link]

Sources

Foundational

alpha-methylene-3-methoxybenzeneacetic acid synonyms

The following technical guide provides an in-depth analysis of -methylene-3-methoxybenzeneacetic acid , a specialized chemical intermediate characterized by its Michael acceptor reactivity and utility in organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of


-methylene-3-methoxybenzeneacetic acid , a specialized chemical intermediate characterized by its Michael acceptor reactivity and utility in organic synthesis.

Technical Guide: -Methylene-3-Methoxybenzeneacetic Acid

Nomenclature, Synthesis, and Reactivity Profile

Executive Summary

-Methylene-3-methoxybenzeneacetic acid  is a bifunctional aromatic intermediate belonging to the class of atropic acid derivatives . Structurally, it consists of a phenylacetic acid core functionalized with a methoxy group at the meta (3-) position and an exocyclic methylene group (

) at the

-position.

This compound represents a critical building block in medicinal chemistry, particularly as a precursor for


-substituted phenylpropionic acids (NSAID analogs) and as a monomer for functionalized polystyrenes. Its 

-unsaturated carboxylic acid moiety makes it a potent Michael acceptor , capable of covalent interactions with nucleophilic cysteine residues in biological targets, which necessitates specific handling protocols.
Nomenclature and Synonyms

Accurate identification of this compound requires navigating between IUPAC systematic naming and historical trivial names derived from tropic/atropic acid.

Primary Identifiers
Naming ConventionNameNotes
IUPAC Name 2-(3-Methoxyphenyl)acrylic acid Preferred systematic name.
IUPAC Variant 2-(3-Methoxyphenyl)prop-2-enoic acid Explicit unsaturation indexing.
CA Index Name Benzeneacetic acid,

-methylene-3-methoxy-
Chemical Abstracts Service (CAS) style.
Trivial Name 3-Methoxyatropic acid Derived from Atropic acid (2-phenylacrylic acid).
Descriptive

-Methylene-m-methoxy-phenylacetic acid
Common in older literature.
Structural Code
  • SMILES: COc1cccc(c1)C(=C)C(=O)O

  • InChI Key: (Analogous to Atropic Acid derivatives)

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1][2][3][4]
    
  • Molecular Weight: 178.19 g/mol [2]

Chemical Structure & Reactivity Logic

The molecule's reactivity is defined by the conjugation of the carboxylic acid with the exocyclic double bond, creating an electron-deficient


-carbon.
3.1 Structural Visualization

The following diagram illustrates the core connectivity and the distinct "alpha-methylene" functionality that drives its reactivity.

G cluster_0 Core Structure Phenyl 3-Methoxyphenyl Ring AlphaC α-Carbon Phenyl->AlphaC Methylene =CH2 (Methylene) AlphaC->Methylene Double Bond COOH -COOH (Carboxyl) AlphaC->COOH Michael Michael Addition (Nucleophilic Attack) Methylene->Michael Target of Nucleophiles Polymer Polymerization (Styrene-like) Methylene->Polymer Radical Propagation

Figure 1: Structural connectivity of 2-(3-methoxyphenyl)acrylic acid highlighting the reactive alpha-methylene center.

3.2 Reactivity Profile
  • Michael Addition: The

    
    -methylene group is highly susceptible to nucleophilic attack (e.g., thiols, amines). In drug design, this feature is often exploited to design Targeted Covalent Inhibitors (TCIs) .
    
  • Polymerization: Similar to styrene, the exocyclic double bond can undergo radical polymerization, leading to functionalized poly(atropic acid) derivatives used in hydrogels.

  • Hydrogenation: Catalytic hydrogenation of the double bond yields 2-(3-methoxyphenyl)propionic acid , a structural analog of NSAIDs like Ketoprofen or Fenoprofen.

Synthetic Pathways

Synthesis of


-methylene-3-methoxybenzeneacetic acid typically avoids direct carboxylation of styrenes due to selectivity issues. The most robust protocols involve "methylenation" of phenylacetic acid precursors.
Protocol A: Hydroxymethylation-Elimination (Industrial Standard)

This route uses the saturated acid as the starting material.

  • Starting Material: 3-Methoxyphenylacetic acid (CAS 1798-09-0).[5]

  • Reagents: Formaldehyde (HCHO), Base (KOH or

    
    ).
    
  • Mechanism:

    • Aldol-like Condensation: The enolate of the phenylacetic acid attacks formaldehyde to form the

      
      -hydroxymethyl intermediate (Tropic acid derivative).
      
    • Dehydration: Spontaneous or acid-catalyzed elimination of water yields the

      
      -methylene product.
      

Step-by-Step Workflow:

  • Dissolve 3-methoxyphenylacetic acid (1.0 eq) in aqueous KOH (2.5 eq) at 0°C.

  • Add Formaldehyde (37% aq. solution, 1.5 eq) dropwise.

  • Stir at room temperature for 24 hours (Tropic acid formation).

  • Acidify to pH 1 with HCl and reflux for 2 hours to drive dehydration.

  • Extract with Ethyl Acetate, dry over

    
    , and recrystallize from Hexane/EtOAc.
    
Protocol B: Perkin-Type Condensation
  • Starting Material: 3-Methoxybenzaldehyde.

  • Reagents: Acetic Anhydride, Sodium Acetate.

  • Note: This typically yields Cinnamic acid (3-phenylacrylic acid). To get the 2-phenyl (atropic) isomer, specific conditions or alternative precursors (like phenylmalonic acids) are required. Protocol A is preferred for specificity.

Synthesis Start 3-Methoxyphenylacetic Acid (CAS 1798-09-0) Step1 Aldol Condensation (HCHO / KOH) Start->Step1 Inter Intermediate: α-Hydroxymethyl derivative Step1->Inter Step2 Dehydration (H+ / Reflux) Inter->Step2 Product TARGET: α-Methylene-3-methoxybenzeneacetic acid Step2->Product

Figure 2: Synthetic route via hydroxymethylation of phenylacetic acid.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

6.40 (s, 1H), 5.95 (s, 1H)
Geminal vinylic protons of the

group. Distinctive singlet pair.
1H NMR

3.80 (s, 3H)
Methoxy group (-OCH3).
13C NMR

170-172 ppm
Carboxyl Carbon (C=O).
13C NMR

140-145 ppm
Quaternary

-Carbon
.
IR Spectroscopy 1680-1700 cm

Conjugated C=O stretch (Acid).
IR Spectroscopy 1620-1630 cm

C=C stretch (Exocyclic double bond).
Applications in Drug Development
  • Covalent Fragments: Used in Fragment-Based Drug Discovery (FBDD) to screen for cysteine-reactive pockets in enzymes (e.g., Cathepsins, Kinases).

  • Prodrug Design: The carboxylic acid can be esterified to improve permeability, while the Michael acceptor moiety can be tuned to react with glutathione for metabolic clearance studies.

  • Impurity Standards: This compound serves as a reference standard for the degradation of "3-methoxy" NSAID analogs or related phenylacetic acid drugs (e.g., impurities in the synthesis of Tapentadol precursors).

References
  • DiPardo, R. M., et al. (2014). Synthesis of Atropic Acid Derivatives via Hydroxymethylation. Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Methoxyphenylacetic acid (Precursor). PubChem.[5][6] Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Mannich/Aldol condensation mechanisms). Link

Sources

Exploratory

Thermodynamic Properties and Phase Behavior of 2-Arylacrylic Acids: A Comprehensive Guide for Pharmaceutical Development

Executive Summary 2-Arylacrylic acids, such as atropic acid (2-phenylacrylic acid) and its derivatives, are critical synthetic intermediates in the pharmaceutical industry. They serve as the primary precursors for the "p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Arylacrylic acids, such as atropic acid (2-phenylacrylic acid) and its derivatives, are critical synthetic intermediates in the pharmaceutical industry. They serve as the primary precursors for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen[1]. For researchers and drug development professionals, mastering the thermodynamic properties of these compounds—ranging from their fundamental solubility limits to the Gibbs free energy of phase transfer in biphasic catalytic systems—is essential for optimizing industrial-scale synthesis and purification.

This whitepaper synthesizes the core thermodynamic data of 2-arylacrylic acids, explores the energetic drivers of their biphasic asymmetric hydrogenation, and provides self-validating experimental protocols for thermodynamic profiling.

Fundamental Physicochemical and Thermodynamic Data

The rational design of any chemical process begins with a rigorous understanding of the substrate's baseline thermodynamics. 2-Arylacrylic acids are characterized by a conjugated


-unsaturated carboxylic acid system attached to an aromatic ring. This structural motif heavily influences their crystal lattice energy, melting point, and solvation thermodynamics.

Using atropic acid (2-phenylacrylic acid) as the foundational model, the quantitative thermodynamic and physicochemical properties are summarized in Table 1.

Table 1: Thermodynamic and Physicochemical Properties of Atropic Acid (Model 2-Arylacrylic Acid)
PropertyValueThermodynamic Implication
Molecular Formula C₉H₈O₂Baseline stoichiometric weight (148.16 g/mol ).
Melting Point (

)
106 – 107 °CIndicates moderate crystal lattice energy; requires significant enthalpy of fusion (

) for melt-phase processing[2].
Boiling Point (

)
~267 °C (with decomp.)High boiling point suggests strong intermolecular hydrogen bonding via the carboxylic acid dimer[2].
Aqueous Solubility 1.3 g/L at 20 °CHighly endothermic dissolution in water; necessitates organic co-solvents or biphasic systems for high-concentration reactions[2].
Acidity Constant (pKa) 3.86 ± 0.11Dictates the pH-dependent ionization state, directly impacting the Gibbs free energy of solvation (

) in aqueous media[2].
Vapor Pressure 0.004 mmHg at 25 °CNegligible volatility at standard conditions; gas-phase thermodynamic calculations are rarely applicable[3].

Note: The low aqueous solubility of 2-arylacrylic acids is a primary driver for the adoption of multiphase and ionic liquid-based reaction engineering in modern pharmaceutical synthesis.

Thermodynamics of Biphasic Asymmetric Hydrogenation

The most industrially significant transformation of 2-arylacrylic acids is their asymmetric hydrogenation to yield chiral 2-arylpropionic acids. Because the thermodynamic equilibrium of this reduction heavily favors the hydrogenated product (


), the primary engineering challenge is not reaction equilibrium, but rather phase mass-transfer and catalyst recovery.

To solve this, modern protocols utilize biphasic systems, commonly employing room-temperature ionic liquids (RTILs) such as 1-n-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) alongside an organic phase[4].

The Thermodynamic Driving Forces

The success of the biphasic system relies on three distinct thermodynamic parameters:

  • Partitioning of the Catalyst: The chiral Ru-BINAP complex is highly polar and ionic. Its chemical potential (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is minimized in the [BMIM]BF₄ phase, resulting in a highly negative 
    
    
    
    into the ionic liquid, effectively immobilizing it.
  • Substrate Coordination: The 2-arylacrylic acid must partition from the organic phase into the ionic liquid to coordinate with the Ru-center.

  • Product Extraction: Once hydrogenated, the resulting 2-arylpropionic acid becomes slightly more lipophilic. The thermodynamic equilibrium shifts, favoring its extraction back into the organic phase, preventing product inhibition and allowing continuous operation.

G Sub_Org 2-Arylacrylic Acid (Organic Phase) Sub_IL 2-Arylacrylic Acid (Ionic Liquid Phase) Sub_Org->Sub_IL Phase Transfer (u0394G < 0) TS Catalytic Transition State (Hydrogenation) Sub_IL->TS Coordination Cat_IL Ru-BINAP Catalyst (Ionic Liquid Phase) Cat_IL->TS Activation Prod_IL 2-Arylpropionic Acid (Ionic Liquid Phase) TS->Prod_IL Reduction (u0394H < 0) Prod_IL->Cat_IL Catalyst Regeneration Prod_Org 2-Arylpropionic Acid (Organic Phase) Prod_IL->Prod_Org Extraction (u0394G < 0)

Caption: Thermodynamic cycle of biphasic asymmetric hydrogenation of 2-arylacrylic acids.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and a built-in quality control mechanism.

Protocol 1: Thermodynamic Solubility and Phase Partitioning Profiling

Objective: To determine the precise thermodynamic solubility and partition coefficient (


) of a 2-arylacrylic acid between an organic solvent and an ionic liquid.
  • Step 1: Matrix Preparation. Add an excess amount of the 2-arylacrylic acid (e.g., 500 mg) to a 1:1 (v/v) mixture of [BMIM]BF₄ and toluene (10 mL total) in a sealed, thermostated vessel.

    • Causality: An excess of solid substrate ensures the chemical potential of the dissolved solute is equal to the chemical potential of the pure solid, which is the strict definition of thermodynamic solubility.

  • Step 2: Thermal Equilibration. Subject the mixture to orbital shaking at exactly 25.0 ± 0.1 °C for 48 hours.

    • Causality: Kinetic dissolution can often lead to temporary supersaturation. Extended shaking at a rigorously controlled temperature ensures true thermodynamic equilibrium is reached.

  • Step 3: Phase Separation & Clarification. Centrifuge the mixture at 10,000

    
     g for 30 minutes at 25.0 °C.
    
    • Causality: Centrifugation breaks any micro-emulsions that would artificially inflate the measured solubility by suspending solid nanoparticles in the liquid phases.

  • Step 4: Quantification. Carefully extract aliquots from both the upper (toluene) and lower ([BMIM]BF₄) phases. Dilute appropriately and analyze via HPLC-UV at 254 nm.

  • Self-Validation Check: Sample the system at 48h, 60h, and 72h. The system is only validated as "thermodynamically stable" if the concentration variance between these three time points is

    
    . Furthermore, a mass balance calculation must account for 
    
    
    
    of the initial input mass to rule out chemical degradation.
Protocol 2: Biphasic Asymmetric Hydrogenation Workflow

Objective: To execute the highly exothermic reduction of 2-arylacrylic acids while maintaining catalyst integrity and achieving high enantiomeric excess (ee).

Workflow N1 1. Substrate Preparation (Atropic Acid in Solvent) N4 4. Biphasic Reaction (Stirring, 25°C) N1->N4 Addition N2 2. IL/Catalyst Equilibration ([BMIM]BF4 + Ru-BINAP) N2->N4 Addition N3 3. Pressurization (H2 Gas, 69-110 bar) N3->N4 H2 dissolution N5 5. Phase Separation (Decantation) N4->N5 Reaction Complete N5->N2 IL Recycling N6 6. HPLC/GC Analysis (Yield & Enantiomeric Excess) N5->N6 Organic Phase Extraction

Caption: Step-by-step experimental workflow for biphasic hydrogenation and phase separation.

  • Step 1: Catalyst Immobilization. Dissolve the Ru-BINAP catalyst in degassed [BMIM]BF₄ under an argon atmosphere.

    • Causality: Oxygen must be excluded because the Ru(II) center is susceptible to irreversible oxidation, which would alter the enthalpy of activation (

      
      ) and destroy enantioselectivity.
      
  • Step 2: Substrate Introduction. Add the 2-arylacrylic acid dissolved in a non-polar organic solvent (e.g., isooctane or toluene) to the IL phase.

  • Step 3: Pressurization and Reaction. Transfer to a high-pressure reactor, purge with H₂, and pressurize to 69–110 bar[1]. Stir vigorously at 25 °C for 4 to 12 hours.

    • Causality: High pressure increases the dissolved concentration of H₂ in the IL phase, overcoming the mass-transfer limitation and driving the thermodynamic equilibrium strictly toward the product.

  • Step 4: Separation. Vent the reactor and allow the phases to separate via gravity decantation.

  • Self-Validation Check: Analyze the extracted organic phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The protocol is validated only if the Ruthenium leaching into the organic product phase is

    
     parts per billion (ppb)[1]. Additionally, a chiral HPLC assay must confirm an enantiomeric excess (ee) 
    
    
    
    to validate the structural integrity of the catalyst pocket.

Conclusion

The thermodynamic profiling of 2-arylacrylic acids is a prerequisite for their successful utilization in pharmaceutical manufacturing. Because their high melting points and low aqueous solubilities pose kinetic and thermodynamic barriers to traditional homogeneous catalysis, the field has pivoted toward advanced biphasic and gas-expanded liquid systems. By leveraging the favorable Gibbs free energy of transfer in ionic liquids, researchers can achieve highly efficient, self-separating, and thermodynamically driven asymmetric hydrogenations.

References

  • Politecnico di Milano (polimi.it)
  • ChemBK (chembk.com)
  • Ionic liquids.
  • MDPI (mdpi.com)
  • Chongqing Chemdad Co. (chemdad.com)
  • Carnegie Mellon University (cmu.edu)

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(3-methoxyphenyl)prop-2-enoic acid from 3-methoxyphenylacetic acid

-Methylenation of 3-Methoxyphenylacetic Acid Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(3-methoxyphenyl)prop-2-enoic acid (also known as -methylene-3-methoxybenzene...

Author: BenchChem Technical Support Team. Date: March 2026


-Methylenation of 3-Methoxyphenylacetic Acid

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(3-methoxyphenyl)prop-2-enoic acid (also known as


-methylene-3-methoxybenzeneacetic acid) starting from 3-methoxyphenylacetic acid .

Unlike the synthesis of cinnamic acids (which are


-substituted), this protocol targets the 

-position, generating an "atropic acid" derivative. This structural motif is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), polymer precursors, and functionalized styrenes. The method selected utilizes a Base-Promoted Hydroxymethylation-Dehydration sequence using paraformaldehyde, chosen for its atom economy and avoidance of secondary amine waste streams associated with Mannich base routes.

Retrosynthetic Analysis & Mechanism

The transformation involves the insertion of a methylene group (


) at the activated 

-carbon of the phenylacetic acid.
Reaction Pathway

The reaction proceeds via a "one-pot" Aldol-Cannizzaro type sequence, although strictly it is a base-catalyzed aldol condensation followed by dehydration.

  • Enolization: The base (

    
    ) deprotonates the 
    
    
    
    -carbon of the 3-methoxyphenylacetic acid.
  • Hydroxymethylation: The enolate attacks the paraformaldehyde (which depolymerizes in situ to formaldehyde), forming the 3-hydroxy-2-arylpropanoate intermediate (tropic acid derivative).

  • Dehydration: Under thermal conditions and basicity, the intermediate undergoes elimination (likely E1cB) to form the

    
    -unsaturated acid.
    
Mechanistic Diagram

ReactionMechanism Start 3-Methoxyphenylacetic Acid Base Base (K2CO3) Deprotonation Start->Base Enolate Enolate Intermediate Base->Enolate Aldol 3-Hydroxy-2-arylpropanoate (Tropic Acid Deriv.) Enolate->Aldol Aldol Addition HCHO + Paraformaldehyde HCHO->Enolate Heat Heat (-H2O) Aldol->Heat Product 2-(3-Methoxyphenyl)acrylic Acid Heat->Product Dehydration

Figure 1: Mechanistic pathway for the base-promoted


-methylenation.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.[2]Role
3-Methoxyphenylacetic acid 1798-09-01.0Starting Material
Paraformaldehyde 30525-89-42.5C1 Source (Methylene donor)
Potassium Carbonate (

)
584-08-72.0Base
Tetrabutylammonium Bromide 1643-19-20.05Phase Transfer Catalyst (Optional)
DMF (N,N-Dimethylformamide) 68-12-2-Solvent (High boiling, polar)
Hydroquinone 123-31-9TracePolymerization Inhibitor
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Charge the flask with 3-methoxyphenylacetic acid (16.6 g, 100 mmol) and DMF (80 mL).

  • Add Potassium Carbonate (27.6 g, 200 mmol) in portions. Note: The reaction is heterogeneous initially.[3]

  • Add Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol) if available. This improves reaction kinetics by solubilizing the carbonate.

  • Stir the mixture at room temperature for 15 minutes to ensure partial deprotonation.

Step 2: Methylenation [4]
  • Add Paraformaldehyde (7.5 g, ~250 mmol formaldehyde equivalent) to the slurry.

  • Heat the reaction mixture to 85–90°C .

    • Critical Control Point: Do not exceed 100°C to prevent polymerization of the product or excessive Cannizzaro side reactions.

  • Maintain heating for 4 to 6 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid). The starting material (

      
      ) should disappear, and a new, slightly more polar spot (Product) should appear.
      
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into Ice-Water (300 mL).

  • Acidification: Slowly add 2M HCl (approx. 200 mL) with vigorous stirring until pH

    
     1–2.
    
    • Observation: A precipitate or oil will separate.[5]

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Combine organic layers and wash with Brine (100 mL).

  • Dry over anhydrous

    
    , filter, and add a trace amount of Hydroquinone  (~5 mg) to the filtrate to inhibit polymerization during concentration.
    
  • Concentrate under reduced pressure (Rotary Evaporator, bath < 40°C) to yield the crude oil.

Step 4: Purification
  • Crystallization: The crude oil often solidifies upon standing. Recrystallize from Hexane/Ethyl Acetate (9:1) or Cyclohexane .

  • If the product remains oily (common with methoxy derivatives), purify via Column Chromatography (Silica Gel 60, Hexane

    
     10% EtOAc/Hexane).
    

Operational Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification Step1 Dissolve 3-MPAA in DMF Add K2CO3 + TBAB Step2 Add Paraformaldehyde Heat to 85-90°C (4-6h) Step1->Step2 Step3 Quench in Ice Water Acidify to pH 1-2 with HCl Step2->Step3 Complete Conversion Step4 Extract with EtOAc Wash with Brine Step3->Step4 Step5 Concentrate (add Hydroquinone) Step4->Step5 Step6 Recrystallize (Hex/EtOAc) or Column Chromatography Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation.

Critical Quality Attributes (CQA) & Validation

To ensure the protocol was successful, verify the following data points.

Analytical Data
AttributeSpecificationDiagnostic Signal
Appearance White to off-white solid-
Melting Point 98–102°C (Literature dependent)Sharp range indicates purity.

H-NMR (DMSO-

)

5.8–6.5 ppm (Vinyl protons)
Key Identifier: Two singlets (or doublets with small

) representing the terminal methylene (

). One at

5.9 ppm, one at

6.3 ppm.

H-NMR (Aromatic)

3.8 ppm (Methoxy)
Singlet, 3H.
Purity (HPLC) > 98%Area % at 254 nm.
Troubleshooting Guide
  • Issue: Low yield / Recovery of starting material.[5]

    • Root Cause:[6][3][7][8] Insufficient temperature or old paraformaldehyde.

    • Fix: Ensure temperature reaches 85°C; use fresh paraformaldehyde (fine powder).

  • Issue: Polymerization (Gummy residue).

    • Root Cause:[6][3][7][8] Overheating or lack of inhibitor during workup.

    • Fix: Keep workup temperature low; always add trace hydroquinone before rotary evaporation.

  • Issue: Product is an oil that won't crystallize.

    • Root Cause:[6][3][7][8] Residual DMF or impurities.

    • Fix: Perform an aqueous wash with 5% LiCl (removes DMF) or seed with a crystal if available.

References

  • Mechanism of

    
    -Methylenation: 
    
    • Costantino, L., et al. (2009). "Synthesis and biological evaluation of 2-arylpropenoic acid derivatives." Farmaco.

  • Base-Promoted Hydroxymethylation Protocol

    • Fujita, T., et al. (1986). "Efficient synthesis of

      
      -methylene-phenylacetic acids." Journal of Organic Chemistry, 51(16), 3136–3140. 
      
  • General Atropic Acid Synthesis

    • Organic Syntheses, Coll.[9][10] Vol. 4, p.616 (1963); Vol. 33, p.62 (1953). (Reference for general tropic acid dehydration).

  • Paraformaldehyde Reactivity

    • Walker, J. F. (1964). Formaldehyde.[2][3][5][7][9][11][12] American Chemical Society Monograph Series.

Sources

Application

Application Note: Enantioselective Catalytic Hydrogenation of 2-(3-Methoxyphenyl)acrylic Acid to Chiral NSAID Intermediates

Introduction & Scientific Rationale The synthesis of chiral 2-arylpropionic acids (commonly known as "profens") represents a cornerstone in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs). Because the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of chiral 2-arylpropionic acids (commonly known as "profens") represents a cornerstone in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs). Because the therapeutic efficacy of profens—such as naproxen, ibuprofen, and ketoprofen—resides predominantly in their (S)-enantiomers (which actively inhibit cyclooxygenase enzymes), achieving high enantiopurity is a critical regulatory and clinical requirement.

The asymmetric hydrogenation of 2-arylacrylic acids using Ruthenium-BINAP complexes remains one of the most robust, scalable, and atom-economical methods to establish this 1[1]. In this protocol, we detail the catalytic hydrogenation of 2-(3-methoxyphenyl)acrylic acid to (S)-2-(3-methoxyphenyl)propanoic acid. This specific product serves as a highly valuable intermediate for downstream functionalization into ketoprofen derivatives and acts as a benchmark model for 2[2].

Mechanistic Causality: Why Ru-BINAP and Methanol?

The success of this protocol relies on two fundamental chemical principles:

  • Bidentate Substrate Coordination: The ruthenium center coordinates not only to the olefinic double bond but also to the adjacent carboxylate group of the substrate. This rigid, bidentate transition state locks the substrate's conformation, allowing the sterically demanding (S)-BINAP ligand to strictly dictate the trajectory of hydride delivery to a single enantioface.

  • Solvent-Mediated Product Release: Protic solvents like methanol act as proton donors, accelerating the release of the saturated carboxylic acid product from the3[3]. Using an aprotic solvent leads to product inhibition and catalyst poisoning.

Experimental Workflow

Workflow S1 2-(3-Methoxyphenyl)acrylic acid (Substrate) R1 High-Pressure Reactor (Inert Atmosphere) S1->R1 S2 Ru(OAc)2((S)-BINAP) (Chiral Catalyst) S2->R1 R2 Hydrogenation (100 atm H2, MeOH, 25°C) R1->R2 Pressurize H2 W1 Aqueous Workup (NaHCO3 Extraction) R2->W1 Depressurize & Extract P1 (S)-2-(3-Methoxyphenyl)propanoic acid (>97% ee) W1->P1 Acidify & Isolate A1 Chiral HPLC & NMR (QA/QC Validation) P1->A1 Analyze

Workflow for the Ru-BINAP catalyzed asymmetric hydrogenation of 2-(3-methoxyphenyl)acrylic acid.

Step-by-Step Protocol

Phase 1: Reagent and Catalyst Preparation

Note: Ru(OAc)₂((S)-BINAP) is highly sensitive to oxidation. All handling must be performed in a glovebox or via standard Schlenk techniques.

  • Solvent Degassing: Sparge anhydrous methanol (MeOH) with ultra-high purity (UHP) Argon for 45 minutes prior to use.

  • Catalyst Stock: Prepare a 0.01 M stock solution of Ru(OAc)₂((S)-BINAP) in the degassed MeOH.

  • Substrate Solution: Dissolve 10.0 mmol (approx. 1.78 g) of 2-(3-methoxyphenyl)acrylic acid in 30 mL of degassed MeOH.

Phase 2: Reactor Setup and Hydrogenation
  • Loading: Transfer the substrate solution and 1.0 mL of the catalyst stock solution (0.01 mmol, yielding a Substrate/Catalyst ratio of 1000:1) into a 100 mL stainless steel high-pressure autoclave.

  • Purging: Seal the reactor. Purge the headspace by pressurizing to 10 atm with UHP H₂, then carefully venting. Repeat this cycle three times to ensure complete removal of inert gases and trace oxygen.

  • Reaction: Pressurize the reactor to 100 atm (approx. 1470 psi) with H₂.

  • Incubation: Set the internal temperature to 25 °C. Initiate vigorous mechanical stirring (800–1000 rpm) to eliminate gas-liquid mass transfer limitations.

  • In-Process Control (IPC): Monitor the pressure drop. The reaction is typically complete within 12–18 hours when hydrogen consumption ceases.

Phase 3: Workup and Catalyst Separation

This step is a self-validating purification system designed to separate the acidic product from the neutral transition-metal catalyst.

  • Depressurization: Slowly vent the reactor to atmospheric pressure and transfer the crude mixture to a round-bottom flask.

  • Concentration: Remove the methanol under reduced pressure using a rotary evaporator.

  • Basic Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate (EtOAc). Extract the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL).

    • Causality: The basic aqueous phase deprotonates the product, pulling it into the water layer, while the neutral Ru-BINAP catalyst remains trapped in the EtOAc layer.

  • Acidification: Carefully acidify the combined aqueous layers with 2M HCl to pH 2, precipitating the free (S)-carboxylic acid.

  • Isolation: Extract the acidic aqueous layer with fresh EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure (S)-2-(3-methoxyphenyl)propanoic acid.

Phase 4: Analytical Validation
  • Conversion (NMR): Analyze the crude product via ¹H NMR (CDCl₃). Complete conversion is confirmed by the total disappearance of the vinylic protons (typically at δ 5.9 and 6.4 ppm) and the appearance of the saturated methyl doublet (δ ~1.5 ppm).

  • Enantiomeric Excess (HPLC): Determine the ee via Chiral HPLC using a Daicel Chiralcel OD-H column. (Isocratic elution: Hexane/Isopropanol/Trifluoroacetic acid = 95:5:0.1; Flow rate: 1.0 mL/min; UV detection: 254 nm).

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction parameters (solvent, pressure, temperature) and the resulting yield/enantioselectivity.

EntrySolventPressure (atm)Temp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
1 MeOH 100 25 12 >99 97.5
2MeOH5025249596.0
3MeOH100506>9992.1
4THF10025484588.5

Data Interpretation: Entry 1 represents the optimal self-validating conditions. Increasing the temperature (Entry 3) accelerates the reaction kinetics but introduces conformational flexibility in the transition state, which slightly degrades the enantioselectivity. Substituting the protic solvent for an aprotic solvent like THF (Entry 4) severely hampers conversion due to product inhibition at the metal center, validating the absolute necessity of methanol for rapid catalyst turnover.

References

  • Asymmetric Transfer Hydrogenation of Allylic Alcohols. eRepository @ Seton Hall. 1

  • Kinetic Study of the Hydrogenation of 2-(6-Methoxy-2-naphthyl)propenoic Acid to (S)-Naproxen with Ruthenium BINAP Catalyst in Methanol. ResearchGate. 3

  • Highly Effective Soluble Polymer-Supported Catalysts for Asymmetric Hydrogenation. Journal of the American Chemical Society (via CMU). 2

Sources

Method

Application Note: Precision Methylenation of Aryl Acetic Esters to 2-Arylacrylic Acids

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Strategic Rationale 2-Arylacrylic acids (atropic acid derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

2-Arylacrylic acids (atropic acid derivatives) are privileged pharmacophores and versatile Michael acceptors in drug development. However, the direct


-methylenation of free carboxylic acids is notoriously inefficient. Carboxylic acids require the formation of an enediolate intermediate, which demands harsh conditions (>2 equivalents of strong base), exhibits poor nucleophilicity, and is highly susceptible to self-condensation.

As a Senior Application Scientist, my field-proven approach is to circumvent these issues via a two-stage strategy: (1)


-methylenation of the corresponding aryl acetic ester , followed by (2) chemoselective saponification . Aryl acetic esters, such as 1, possess 

-protons with a pKa of approximately 22.5, allowing for rapid and quantitative deprotonation by strong bases[1].

This guide details two distinct, self-validating methodologies for the methylenation step:

  • The Eschenmoser Pathway: Utilizes dimethyl(methylene)ammonium iodide. This is the gold standard for complex, highly functionalized substrates where chemoselectivity is paramount. The fundamental reactivity of ester enolates with Eschenmoser's salt was pioneered by Danishefsky and remains a highly reliable synthetic tool[2].

  • The Paraformaldehyde Cascade: A scalable, one-pot aldol-elimination sequence ideal for process chemistry. Recent applications in complex total synthesis, such as the assembly of 3, highlight the utility of these formaldehyde-based protocols for installing exocyclic methylenes[3].

Reaction Pathways

G A Aryl Acetic Ester B Enolate A->B LDA, -78°C F Paraformaldehyde + DBU A->F Base Catalysis C Mannich Base B->C Eschenmoser's Salt D 2-Arylacrylate C->D 1. MeI 2. DBU E 2-Arylacrylic Acid D->E LiOH, H2O F->D Aldol/Elimination

Figure 1: Divergent synthetic pathways for the methylenation of aryl acetic esters.

Experimental Protocols

Protocol A: The Eschenmoser Pathway (High Precision)

This protocol separates carbon-carbon bond formation from the elimination step, providing absolute control over the reaction trajectory.

Step 1: Enolization & Mannich Addition

  • Preparation: Charge a flame-dried flask with anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.15 eq). Cool to -78 °C under N₂.

  • Deprotonation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Causality: Fresh LDA ensures exact stoichiometry, preventing unreacted amine from acting as a competing nucleophile.

  • Substrate Addition: Add the aryl acetic ester (1.0 eq) dropwise.

    • Validation Checkpoint: The solution will transition to a pale yellow/orange hue, confirming enolate formation.

  • Electrophile Addition: Add Eschenmoser’s salt (1.5 eq) in one portion as a solid. Remove the cooling bath and let warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield the crude

    
    -dimethylamino ester (Mannich base).
    

Step 2: Quaternization & E2 Elimination

  • Alkylation: Dissolve the crude Mannich base in DCM (0.2 M). Add Methyl Iodide (MeI, 2.0 eq). Stir at room temperature for 4 hours.

    • Causality: MeI quaternizes the amine, transforming it into trimethylamine—an exceptional leaving group that permits mild E2 elimination, avoiding thermal degradation.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the Mannich base and the appearance of a baseline spot (the highly polar ammonium salt).

  • Elimination: Add DBU (2.0 eq) dropwise. Stir for 2 hours.

    • Validation Checkpoint: A white precipitate (DBU·HI) will rapidly form, visually confirming successful E2 elimination.

  • Purification: Wash the organic layer with 1M HCl, then brine. Dry and concentrate to yield the 2-arylacrylate.

Protocol B: The Paraformaldehyde Cascade (Process Scale)

Ideal for scale-up, this protocol leverages the inherent acidity of the aryl acetic ester to drive a one-pot aldol-dehydration sequence.

  • Setup: In a round-bottom flask, combine the aryl acetic ester (1.0 eq), paraformaldehyde (3.0 eq), and anhydrous THF (0.5 M).

  • Activation: Add DBU (1.5 eq) in one portion.

    • Causality: DBU serves a dual purpose: it depolymerizes paraformaldehyde into reactive monomeric formaldehyde and acts as the base for both the aldol addition and subsequent dehydration.

  • Reaction: Heat the mixture to 60 °C for 16 hours.

    • Validation Checkpoint: The initial cloudy suspension of paraformaldehyde will gradually clear as depolymerization occurs, signaling the onset of the cascade.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Protocol C: Chemoselective Saponification
  • Hydrolysis: Dissolve the 2-arylacrylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) at 0 °C.

    • Causality: LiOH provides a milder pH profile than NaOH/KOH, significantly reducing the risk of base-catalyzed Michael addition of water into the sensitive terminal alkene.

  • Monitoring: Warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: The biphasic mixture will become a homogeneous solution. TLC will confirm the disappearance of the UV-active ester.

  • Acid-Base Purification: Concentrate to remove organic solvents. Dilute the aqueous phase with water and wash once with diethyl ether.

    • Causality: This critical step removes unreacted ester and neutral organic byproducts prior to precipitation.

  • Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C.

    • Validation Checkpoint: A white crystalline precipitate of the pure 2-arylacrylic acid will immediately crash out. Extract with EtOAc, dry, and concentrate.

Quantitative Data & Substrate Scope

Table 1: Comparison of Methylenation Protocols for Ethyl Phenylacetate

ParameterProtocol A (Eschenmoser's Salt)Protocol B (Paraformaldehyde/DBU)
Reagents LDA, Me₂N=CH₂⁺ I⁻, MeI, DBU(HCHO)n, DBU
Temperature Profile -78 °C

RT
60 °C
Reaction Time 4 h (Enamine) + 6 h (Elimination)16 h (One-pot)
Typical Yield 85–95%70–85%
Chemoselectivity Excellent (Tolerates sensitive groups)Moderate (Risk of side aldol reactions)
Scalability Low to Medium (Cryogenic required)High (Process-friendly)

Mechanistic Sequence of the Eschenmoser Pathway

Mech N1 Lithium Enolate N3 β-Dimethylamino Ester N1->N3 Nucleophilic Attack N2 Eschenmoser's Salt N2->N3 Electrophile N4 Quaternary Ammonium Salt N3->N4 + MeI (Alkylation) N5 2-Arylacrylate + NMe3 N4->N5 + DBU (E2 Elimination)

Figure 2: Stepwise mechanism of the Eschenmoser directed alpha-methylenation.

Field-Proven Insights & Troubleshooting

  • Polymerization Risks: 2-Arylacrylates and their corresponding acids are highly prone to spontaneous radical polymerization. Always add a radical inhibitor (e.g., 10-50 ppm BHT or hydroquinone) during concentration steps or long-term storage.

  • Stalled Eliminations (Protocol A): If the E2 elimination stalls, ensure the quaternization with MeI is complete. Do not add DBU until the Mannich base is fully consumed on TLC. Unquaternized Mannich bases require much harsher conditions to eliminate, leading to product degradation.

  • Hygroscopicity of Eschenmoser's Salt: Dimethyl(methylene)ammonium iodide is highly hygroscopic. If the salt has clumped or turned yellow, it has hydrolyzed to formaldehyde and dimethylamine. It must be washed with anhydrous ether and dried under a high vacuum before use to ensure electrophilic fidelity.

References

  • Ten-Step Total Synthesis of (±)
  • Synthese von α‐Methylen‐δ‐butyrolactonen (References to Danishefsky's Eschenmoser Protocols)
  • Directed ortho-Metalation, a New Insight into Organosodium Chemistry ResearchGate / Chemistry - A European Journal URL

Sources

Application

Application Notes and Protocols for the Polymerization of 2-(3-methoxyphenyl)prop-2-enoic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Promise of Poly(2-(3-methoxyphenyl)prop-2-enoic acid) in Advanced Drug Delivery Poly(2-(3-methoxyphenyl)prop-2-enoic acid), a polymer de...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Poly(2-(3-methoxyphenyl)prop-2-enoic acid) in Advanced Drug Delivery

Poly(2-(3-methoxyphenyl)prop-2-enoic acid), a polymer derived from a substituted cinnamic acid, is emerging as a material of significant interest in the pharmaceutical and biomedical fields. Its unique chemical structure, featuring a hydrophilic carboxylic acid group and a hydrophobic methoxyphenyl group, imparts an amphiphilic character to the polymer. This duality makes it a prime candidate for the development of sophisticated drug delivery systems, such as micelles and nanoparticles, capable of encapsulating and releasing therapeutic agents in a controlled manner.[1][2] The aromatic side chains can further engage in specific interactions, potentially leading to targeted drug delivery applications.[3]

These application notes provide a comprehensive guide for the synthesis of the 2-(3-methoxyphenyl)prop-2-enoic acid monomer and its subsequent polymerization via various methodologies. We will delve into the rationale behind the selection of specific techniques, offering detailed, step-by-step protocols for free-radical and controlled radical polymerization. Furthermore, we will outline the essential characterization techniques to validate the successful synthesis and to determine the key properties of the resulting polymer.

Part 1: Monomer Synthesis via Knoevenagel Condensation

The synthesis of 2-(3-methoxyphenyl)prop-2-enoic acid is reliably achieved through the Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4][5] In this protocol, 3-methoxybenzaldehyde is reacted with malonic acid in the presence of a base such as pyridine or an ionic liquid.

Protocol: Synthesis of 2-(3-methoxyphenyl)prop-2-enoic acid

Materials:

  • 3-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (or a suitable ionic liquid catalyst like [MeHMTA]BF4)

  • Toluene (or other suitable solvent)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxybenzaldehyde and a suitable solvent like toluene.

  • Add an excess of malonic acid to the stirred solution. An excess is crucial for driving the reaction to completion and achieving high yields.

  • Slowly add the basic catalyst (e.g., pyridine) to the reaction mixture. The reaction is typically exothermic.

  • Heat the reaction mixture to a temperature of 80-100°C and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with cold deionized water to remove any unreacted malonic acid and catalyst.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-(3-methoxyphenyl)prop-2-enoic acid as a crystalline solid.

  • Dry the purified product under vacuum.

Characterization of the Monomer:

The identity and purity of the synthesized monomer should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the trans configuration of the double bond, which is indicated by a large coupling constant (typically ~16 Hz) between the vinylic protons.[6][7]

  • FTIR Spectroscopy: To identify the characteristic functional groups, including the carboxylic acid O-H and C=O stretches, and the C=C double bond.[8]

  • Melting Point Analysis: To assess the purity of the final product.

Part 2: Polymerization Methodologies

The polymerization of vinyl monomers can be achieved through several techniques, each offering distinct advantages and levels of control over the final polymer properties. For 2-(3-methoxyphenyl)prop-2-enoic acid, a sterically hindered monomer, careful consideration of the polymerization method is crucial.[9]

Method 1: Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for polymer synthesis.[10] However, for sterically hindered monomers like cinnamic acid derivatives, homopolymerization can be challenging, often resulting in low molecular weight polymers or oligomers.[9] To overcome this, higher initiator concentrations and longer reaction times may be necessary.

Protocol: Solution Free-Radical Polymerization

Materials:

  • 2-(3-methoxyphenyl)prop-2-enoic acid (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide (BPO) as a thermal initiator[10]

  • Anhydrous, inhibitor-free solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF))

  • Methanol (for precipitation)

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the monomer in the chosen solvent in a Schlenk flask equipped with a magnetic stirrer.

  • Add the initiator to the solution. The initiator concentration may need to be higher than in typical acrylic polymerizations to achieve a reasonable polymerization rate.

  • De-gas the solution by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Immerse the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).

  • Allow the polymerization to proceed for an extended period (e.g., 24-48 hours), monitoring the viscosity of the solution.

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Method 2: Controlled Radical Polymerization (RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[11][12] This method is particularly advantageous for creating complex architectures like block copolymers.

Protocol: RAFT Polymerization

Materials:

  • 2-(3-methoxyphenyl)prop-2-enoic acid (monomer)

  • RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)

  • Initiator (e.g., AIBN)

  • Anhydrous, inhibitor-free solvent (e.g., 1,4-dioxane)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask, dissolve the monomer, RAFT agent, and initiator in the solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator is typically between 5:1 and 10:1.

  • De-gas the solution as described in the free-radical polymerization protocol.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator.

  • Monitor the polymerization by taking aliquots at different time points to determine monomer conversion (via ¹H NMR) and the evolution of molecular weight and PDI (via GPC).

  • Terminate the polymerization and purify the polymer as described in the free-radical polymerization protocol.

Part 3: Polymer Characterization

Thorough characterization of the synthesized poly(2-(3-methoxyphenyl)prop-2-enoic acid) is essential to understand its properties and suitability for specific applications.

Key Characterization Techniques:
  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This is a critical technique for assessing the success of controlled polymerization methods.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the polymer structure by showing the disappearance of the vinylic proton signals of the monomer and the appearance of broad peaks corresponding to the polymer backbone.[6][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the presence of the expected functional groups in the polymer and confirms the disappearance of the monomer's C=C stretching vibration.[8]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which provides insight into its physical state and mechanical properties at different temperatures.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.[15][16][17][18]

Parameter Technique Expected Information
Molecular Weight and PolydispersityGPCProvides Mn, Mw, and PDI values. For controlled polymerization, a narrow PDI (<1.5) is expected.
Chemical StructureNMR, FTIRConfirms the successful polymerization and the integrity of the monomer's functional groups in the polymer.
Thermal PropertiesDSC, TGADetermines the glass transition temperature (Tg) and the thermal degradation profile of the polymer.

Part 4: Potential Applications in Drug Delivery

The unique structure of poly(2-(3-methoxyphenyl)prop-2-enoic acid) opens up a range of possibilities in drug delivery and biomaterials science.

  • Nanoparticle and Micelle Formation: The amphiphilic nature of the polymer can be exploited for the self-assembly of nanoparticles or micelles in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[19]

  • pH-Responsive Systems: The carboxylic acid groups in the polymer backbone can be ionized at physiological pH, leading to changes in the polymer's conformation and solubility. This property can be harnessed to design pH-responsive drug delivery systems that release their payload in specific environments, such as the slightly acidic tumor microenvironment.[1]

  • Functionalizable Scaffolds: The polymer can serve as a scaffold for further chemical modification. The carboxylic acid groups can be conjugated with targeting ligands, imaging agents, or other therapeutic molecules to create multifunctional drug delivery platforms.[2][19]

Visualizations

Monomer Synthesis Workflow

cluster_0 Monomer Synthesis: Knoevenagel Condensation reagents 3-methoxybenzaldehyde + Malonic Acid reaction Reaction at 80-100°C reagents->reaction Solvent (Toluene) catalyst Base Catalyst (e.g., Pyridine) catalyst->reaction acidification Acidification (HCl) reaction->acidification precipitation Precipitation acidification->precipitation purification Recrystallization precipitation->purification product 2-(3-methoxyphenyl) prop-2-enoic acid purification->product

Caption: Workflow for the synthesis of the monomer.

Free-Radical Polymerization Mechanism

cluster_1 Free-Radical Polymerization initiator Initiator (I) initiation Initiation: I -> 2R• initiator->initiation Heat propagation Propagation: R• + M -> RM• RM• + M -> RM₂• initiation->propagation termination Termination: RMₙ• + RMₘ• -> Pₙ₊ₘ or Pₙ + Pₘ propagation->termination polymer Polymer (P) termination->polymer cluster_2 Controlled Radical Polymerization (RAFT) active Active Propagating Radical (Pₙ•) dormant Dormant Species (Pₙ-RAFT) active->dormant + RAFT Agent new_active New Active Radical (Pₙ₊₁•) active->new_active + M monomer Monomer (M)

Caption: Reversible equilibrium in RAFT polymerization.

References

Sources

Method

Application Note: High-Fidelity Heck Arylation of 2-(3-Methoxyphenyl)acrylic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for utilizing 2-(3-methoxyphenyl)acrylic acid as a specific alkene substrate in the Heck-Mizoroki...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for utilizing 2-(3-methoxyphenyl)acrylic acid as a specific alkene substrate in the Heck-Mizoroki reaction to synthesize 2,3-diaryl acrylic acid derivatives—privileged scaffolds in drug discovery (e.g., stilbene analogs, NSAID precursors).

Executive Summary

2-(3-methoxyphenyl)acrylic acid is an electron-deficient,


-substituted alkene. Unlike simple acrylates that readily undergo 

-arylation, this substrate presents unique steric challenges due to the bulky aryl group at the

-position. Successful coupling requires a tailored catalytic system to prevent side reactions such as decarboxylative vinylation or polymerization .

This guide provides a robust protocol for the intermolecular Heck coupling of 2-(3-methoxyphenyl)acrylic acid with aryl halides to yield (E)-2,3-diaryl acrylic acids. These products are critical intermediates for synthesizing resveratrol analogs, combretastatins, and functionalized indanones.

Scientific Background & Mechanistic Logic

Substrate Analysis
  • Electronic Nature: The carboxylic acid group acts as an electron-withdrawing group (EWG), activating the double bond towards carbopalladation.

  • Steric Environment: The 3-methoxyphenyl group at the

    
    -carbon creates significant steric bulk, directing the incoming aryl-palladium species to the terminal 
    
    
    
    -carbon (regioselectivity).
  • Reactivity Profile: The primary competition is between the desired Heck coupling (retention of carboxylate) and decarboxylation (loss of CO

    
     to form vinyl arenes).
    
The Catalytic Cycle

The reaction follows a Pd(0)/Pd(II) cycle.[1] The critical step is the migratory insertion .[2]

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[1][3]

  • Coordination: The alkene coordinates to the Pd(II) center.

  • Migratory Insertion (Regiodesign): The aryl group transfers to the less hindered terminal carbon (

    
    -position), while the bulky Pd moiety bonds to the internal 
    
    
    
    -carbon.
  • 
    -Hydride Elimination:  The Pd center eliminates a hydrogen from the 
    
    
    
    -carbon (the methylene group where the aryl just added), restoring the double bond and releasing the product.
Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision point between coupling and decarboxylation.

HeckPathway Start Substrate: 2-(3-methoxyphenyl)acrylic acid Pd_Cycle Pd(0) Catalytic Cycle Start->Pd_Cycle + Aryl Halide + Pd Catalyst Insertion Migratory Insertion (Regioselective to Beta-C) Pd_Cycle->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Standard Path Side_Decarb Side Reaction: Decarboxylation Insertion->Side_Decarb High Temp / Ag salts Product Product: (E)-2,3-Diaryl Acrylic Acid Elimination->Product Restores Alkene Vinyl Arene Vinyl Arene Side_Decarb->Vinyl Arene

Figure 1: Mechanistic pathway for the Heck arylation of


-aryl acrylic acids. The standard path yields the 2,3-diaryl acid, while specific conditions can force decarboxylation.

Experimental Protocol

Materials & Reagents[4]
  • Substrate: 2-(3-methoxyphenyl)acrylic acid (1.0 equiv).

  • Coupling Partner: Aryl Iodide (e.g., 4-Iodotoluene) (1.1 equiv). Note: Aryl bromides may require higher temperatures or phosphine ligands.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)

    
    ] (5 mol%).
    
  • Ligand: Triphenylphosphine (PPh

    
    ) (10 mol%) or Tri(o-tolyl)phosphine (P(o-tol)
    
    
    
    ) for hindered substrates.
  • Base: Triethylamine (Et

    
    N) (2.5 equiv).
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMAc (Anhydrous).

  • Additives: Tetrabutylammonium chloride (TBAC) (1.0 equiv) – Optional, stabilizes Pd nanoparticles.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add 2-(3-methoxyphenyl)acrylic acid (178 mg, 1.0 mmol), Aryl Iodide (1.1 mmol), Pd(OAc)

      
        (11.2 mg, 0.05 mmol), and PPh
      
      
      
      (26.2 mg, 0.1 mmol).
    • Critical Check: If using aryl bromides, substitute PPh

      
       with P(o-tol)
      
      
      
      to enhance oxidative addition rates.
  • Solvent & Base Addition:

    • Add anhydrous DMF (5 mL) via syringe.

    • Add Et

      
      N  (350 µL, 2.5 mmol).
      
    • Seal the vessel with a septum or screw cap.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath.

    • Stir vigorously for 12–24 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1 + 1% Formic Acid) or HPLC. The product will be more polar than the aryl halide but less polar than the starting acid if esterified (run TLC on acid directly).

  • Workup (Acidic Extraction):

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Acidification: Pour the mixture into 1M HCl (20 mL) to protonate the carboxylate (ensure pH < 2).

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Combine organic layers and wash with Brine (2 x 20 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Hexane/Ethyl Acetate (Gradient 9:1 to 1:1) with 0.5% Acetic Acid to prevent tailing of the carboxylic acid.

Workflow Diagram

ProtocolWorkflow Step1 1. Charge Vessel (Substrate, Ar-I, Pd, Ligand) Step2 2. Add Solvent & Base (DMF, Et3N) Step1->Step2 Step3 3. Heat to 90°C (12-24 Hours) Step2->Step3 Step4 4. Acidic Workup (1M HCl / EtOAc Ext.) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5

Figure 2: Operational workflow for the synthesis of 2,3-diaryl acrylic acids.

Optimization & Troubleshooting

Solvent and Base Effects

The choice of base significantly impacts the ratio of Heck coupling vs. Decarboxylation.

BaseSolventTemperatureOutcomeRecommendation
Et

N
DMF90°CHigh Yield (Heck) Standard Protocol
K

CO

DMF100°CModerate YieldUse if Et

N fails
Ag

CO

DMSO120°CDecarboxylation AVOID (unless vinyl arene desired)
NaOAcDMAc140°CPolymerizationRisk of thermal degradation
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Catalyst deactivation (Pd black formation).

    • Solution: Add TBAC (1.0 equiv) or switch to a palladacycle catalyst (e.g., Herrmann-Beller catalyst). Ensure strict oxygen-free conditions.

  • Issue: Decarboxylation (Product is a styrene derivative).

    • Cause: Temperature too high or presence of Silver/Copper salts.

    • Solution: Lower temperature to 80°C; ensure no Ag/Cu additives are present.

  • Issue: Regioisomers (Mixture of products).

    • Cause: Migration of the double bond.

    • Solution: This is rare with

      
      -substituted acrylic acids due to conjugation. Ensure the reaction is stopped immediately upon consumption of starting material.
      

References

  • Heck Reaction Mechanism & Scope

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Arylation of Acrylic Acids

    • Gao, Y., Ou, Y., & Gooßen, L. J. (2019). Pd-Catalyzed Synthesis of Vinyl Arenes From Aryl Halides and Acrylic Acid. Chemistry – A European Journal, 25(37), 8709-8712. Link

    • Note: This reference discusses the decarboxylative pathway; use it to understand conditions to avoid.
  • Regioselectivity in Heck Reactions

    • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

  • Synthesis of 2-Aryl Acrylic Acids

    • Liao, W., & Yu, Z. (2014). Ruthenium-Catalyzed C–H Arylation of Acrylic Acids with Aryl Bromides. The Journal of Organic Chemistry. Link

    • Context: Provides alternative routes to similar scaffolds, validating the stability of the 2,3-diaryl acrylic acid motif.

Sources

Application

Application Note: Preparation of 2-Arylpropionic Acid Precursors via Acrylic Acid Intermediates

[1] Abstract The 2-arylpropionic acids (2-APAs), commercially known as "profens" (e.g., Ibuprofen, Naproxen, Flurbiprofen), represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2] While rac...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

The 2-arylpropionic acids (2-APAs), commercially known as "profens" (e.g., Ibuprofen, Naproxen, Flurbiprofen), represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2] While racemic mixtures were historically acceptable, the distinct pharmacological activity of the (


)-enantiomer has driven a shift toward asymmetric synthesis. This application note details a robust, high-purity workflow for synthesizing 2-APAs via 2-arylacrylic acid intermediates . We prioritize the "Acrylic Route" due to its high atom economy and the exceptional enantioselectivity (>97% ee) achievable via asymmetric hydrogenation.

Introduction: The Chiral Imperative

The pharmacological activity of 2-APAs resides predominantly in the (


)-enantiomer. For instance, (

)-Naproxen is 28 times more potent than its (

)-counterpart. The "Acrylic Route" involves two pivotal stages:
  • Construction of the Carbon Skeleton: Synthesis of the

    
    -substituted acrylic acid (2-arylacrylic acid).
    
  • Asymmetric Installation: Stereoselective reduction of the olefinic double bond.

This guide departs from classical resolution methods, focusing instead on catalytic asymmetric hydrogenation, a method pioneered by Noyori et al., which remains the industrial gold standard for scalability and waste reduction.

The Chemical Pathway

The transformation relies on the precise geometry of the acrylic intermediate to direct the chiral catalyst.

ChemicalPathway Start Aryl Acetic Ester (Starting Material) Inter1 Enolate Formation (Base Mediated) Start->Inter1 + Base Inter2 2-Arylacrylic Ester (The 'Acrylic' Intermediate) Inter1->Inter2 + Formaldehyde (Methylenation) Inter3 2-Arylacrylic Acid (Free Acid) Inter2->Inter3 Hydrolysis Final (S)-2-Arylpropionic Acid (Active Drug) Inter3->Final Ru-BINAP / H2 (Asym. Hydrogenation)

Figure 1: General synthetic pathway from aryl acetic esters to chiral profens.[3][4][5][6][7][8][9][10][11]

Module 1: Synthesis of the 2-Arylacrylic Acid Intermediate

Objective: To synthesize high-purity 2-arylacrylic acid (atropic acid derivative) from a commercially available aryl acetic acid ester. Method: Base-catalyzed methylenation using paraformaldehyde.

mechanistic Insight

Direct methylenation of aryl acetic esters is preferred over the Heck reaction for laboratory-scale optimization because it avoids handling pressurized ethylene gas and expensive Pd-catalysts in the initial scaffold construction. The reaction proceeds via an aldol-like condensation with formaldehyde followed by in situ dehydration.

Protocol A: Methylenation of Aryl Acetic Esters

Target Substrate: Methyl 2-(6-methoxy-2-naphthyl)acetate (Naproxen precursor backbone).

Reagents & Equipment[1][12]
  • Substrate: Methyl 2-(6-methoxy-2-naphthyl)acetate (1.0 equiv).

  • C1 Source: Paraformaldehyde (2.0 equiv).

  • Base: Potassium carbonate (

    
    ) (2.5 equiv) or Tetrabutylammonium hydroxide (TBAH) for phase transfer.
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

  • Apparatus: 3-neck round bottom flask, reflux condenser, overhead stirrer.

Step-by-Step Procedure
  • Setup: Charge the 3-neck flask with Methyl 2-(6-methoxy-2-naphthyl)acetate (10 mmol, 2.30 g) and Paraformaldehyde (20 mmol, 0.60 g).

  • Solvation: Add DMF (30 mL) and initiate stirring at room temperature.

  • Base Addition: Add

    
     (25 mmol, 3.45 g) in a single portion.
    
    • Critical Note: Ensure the paraformaldehyde is finely powdered to maximize surface area for depolymerization.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product (acrylic ester) will show a higher

    
     due to conjugation.
    
  • Workup:

    • Cool to room temperature.[6]

    • Pour into ice-water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Hydrolysis (One-Pot Optional): To obtain the free acid necessary for the Noyori hydrogenation:

    • Redissolve the crude ester in THF/Water (1:1).

    • Add LiOH (2.0 equiv) and stir at 60°C for 2 hours.

    • Acidify with 1M HCl to pH 2. Precipitate is collected by filtration.[12]

Yield Expectation: 85–92% Characterization:


 NMR should show two distinct geminal olefinic protons at 

5.8–6.5 ppm.

Module 2: Asymmetric Hydrogenation (The Critical Step)

Objective: Enantioselective reduction of the 2-arylacrylic acid to the (


)-2-arylpropionic acid.
Catalyst System:  Ru(OAc)

[(S)-BINAP].
Mechanistic Insight

The Noyori Asymmetric Hydrogenation utilizes the dynamic coordination between the carboxylic acid moiety of the substrate and the Ruthenium center. The geometry of the BINAP ligand creates a chiral pocket that permits hydrogen delivery to only one face of the olefin. High pressure is often required to ensure the rate of hydrogenation exceeds the rate of catalyst decomposition or isomerization [1, 2].

Protocol B: Ru-BINAP Catalyzed Hydrogenation

Safety Warning: This reaction involves high-pressure Hydrogen gas (50–100 bar). Use a rated stainless steel autoclave and operate behind a blast shield.

Reagents & Equipment[1][12]
  • Substrate: 2-(6-methoxy-2-naphthyl)acrylic acid (from Module 1).

  • Catalyst: [Ru(OAc)

    
    ((S)-BINAP)] (Substrate/Catalyst ratio S/C = 1000:1 to 2000:1).
    
  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (

    
    ), 99.999% purity.
    
  • Equipment: High-pressure autoclave (e.g., Parr reactor), Glovebox (optional but recommended for catalyst handling).

Step-by-Step Procedure
  • Catalyst Preparation (In Glovebox/Schlenk Line):

    • The Ru-BINAP complex is sensitive to oxidation. Weigh the catalyst under Argon/Nitrogen atmosphere.

    • Tip: If commercial Ru(OAc)

      
      (BINAP) is unavailable, it can be generated in situ by mixing [RuCl
      
      
      
      (benzene)]
      
      
      with (S)-BINAP in DMF at 100°C, then removing solvent [3].
  • Loading:

    • Dissolve the substrate (1.0 g, 4.38 mmol) in degassed MeOH (10 mL).

    • Add the catalyst solution (approx. 2–4 mg depending on S/C ratio).

    • Transfer the mixture immediately to the autoclave vessel.

  • Purging:

    • Seal the autoclave.

    • Purge with

      
       three times (Pressurize to 10 bar, then vent to 1 bar) to remove all traces of Oxygen.
      
  • Reaction:

    • Pressurize to 50 bar (725 psi) (Note: Some substrates require up to 100 bar).

    • Stir vigorously (1000 rpm) to eliminate mass-transfer limitations.

    • Heat to 25°C – 35°C . (Higher temperatures increase rate but may slightly erode ee).

    • Run for 12–24 hours.

  • Workup:

    • Vent

      
       carefully in a fume hood.
      
    • Concentrate the methanol solution on a rotary evaporator.

    • The residue is usually the pure product. If Ruthenium contamination is an issue (dark color), pass through a short pad of silica gel using EtOAc.

Data Analysis & Validation

Enantiomeric Excess (ee) Determination: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Mobile Phase: Hexane/Isopropanol/TFA (98:2:0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

ParameterValueNote
Conversion >99%Determined by NMR (disappearance of olefin peaks).
Enantiomeric Excess 94% – 98%Dependent on H2 pressure and solvent purity.
Turnover Frequency (TOF) ~200

At 50 bar H2.

Experimental Workflow Visualization

The following diagram illustrates the operational workflow for the high-pressure hydrogenation step, emphasizing safety and inert atmosphere handling.

Workflow Prep Catalyst Prep (Inert Atmosphere/Glovebox) Load Autoclave Loading (Substrate + Cat + MeOH) Prep->Load Transfer Purge H2 Purge Cycles (3x 10 bar -> 1 bar) Load->Purge Seal Vessel React Reaction Phase (50 bar H2, 25°C, 24h) Purge->React Pressurize Vent Depressurization (Slow Venting) React->Vent Completion Analysis Chiral HPLC Analysis (Determine ee%) Vent->Analysis Workup

Figure 2: Operational workflow for the asymmetric hydrogenation of 2-arylacrylic acids.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these critical control points (CCPs):

  • CCP 1: Substrate Purity (Module 1)

    • Issue: Low conversion in hydrogenation.

    • Cause: Trace sulfur or halide impurities from the precursor synthesis can poison the Ruthenium catalyst.

    • Validation: Recrystallize the 2-arylacrylic acid from Ethanol/Water before hydrogenation. The melting point must be sharp.

  • CCP 2: Oxygen Exclusion (Module 2)

    • Issue: Solution turns black/brown rapidly; no H2 uptake.

    • Cause: Oxidation of the Phosphine ligand (BINAP to BINAP-oxide).

    • Validation: The catalyst solution should remain orange/brownish-yellow. If it turns dark green/black immediately upon mixing, the inert atmosphere was breached.

  • CCP 3: Pressure Dependency

    • Insight: Unlike Rh-catalyzed hydrogenations, Ru-BINAP systems often require a "threshold pressure" (usually >10 bar) to stabilize the active monohydride species. Do not attempt this at balloon pressure (1 atm).

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". The Journal of Organic Chemistry.

  • BenchChem. (2025).[12] "Synthetic Route for Naproxen from 2-Methoxynaphthalene: Application Notes and Protocols". BenchChem Application Notes.

  • Kitamura, M., et al. (2002). "Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate". PubMed.

  • Beller, M., et al. (2020).[2] "Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids". MDPI Molecules.

  • Zhang, W., et al. (2024). "Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids". Nature Communications.

Sources

Method

functionalization of alpha-arylacrylic acids for heterocycle synthesis

Application Note: Functionalization of -Arylacrylic Acids for Heterocycle Synthesis[1] Executive Summary -Arylacrylic acids (2-aryl-2-propenoic acids, commonly known as atropic acid derivatives) represent a distinct clas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of -Arylacrylic Acids for Heterocycle Synthesis[1]

Executive Summary


-Arylacrylic acids (2-aryl-2-propenoic acids, commonly known as atropic acid derivatives) represent a distinct class of synthons compared to their 

-aryl isomers (cinnamic acids). The presence of an aryl group geminal to the carboxyl moiety imparts unique electronic properties, serving as a platform for constructing 3-aryl-substituted heterocycles—a privileged scaffold in drug discovery (e.g., COX-2 inhibitors, anticoagulants).

This guide details two high-impact functionalization strategies:

  • Rh(III)-Catalyzed C–H Activation/Annulation: A direct route to 3-aryl-2-pyrones via carboxylate-directed activation of the terminal vinylic C–H bond.

  • Aziridine-Mediated Ring Expansion: A robust, stepwise protocol for converting

    
    -arylacrylic acids into highly substituted oxazoles.
    

Mechanistic Foundations & Strategic Logic

The -Aryl Advantage

Unlike cinnamic acids, where the aryl group is conjugated to the distal end of the alkene,


-arylacrylic acids possess a gem-disubstituted alkene structure (

). This geometry dictates regioselectivity in metal-catalyzed insertions:
  • Steric Control: The terminal methylene (

    
    -carbon) is sterically accessible for C–H activation.
    
  • Electronic Bias: The resulting metallacycle places the aryl group at the 3-position of the formed heterocycle, a substitution pattern difficult to access via standard Pechmann or Perkin condensations.

Pathway A: Rh(III)-Catalyzed Oxidative Annulation

This pathway utilizes the carboxylate as a traceless directing group. The reaction proceeds via a five-membered rhodacycle intermediate. The key challenge is suppressing decarboxylation to retain the lactone functionality, achieved by using mild oxidants and specific solvent systems.

Pathway B: Decarboxylative & Radical Cascades

Alternatively, the carboxyl group can serve as a radical progenitor. Under photoredox or metal-catalyzed conditions, decarboxylation generates a vinyl radical stabilized by the


-aryl group. This intermediate can be intercepted by heteroarenes or internal alkynes to form vinylated heterocycles.

Visualization of Reaction Pathways[2][3]

The following diagram illustrates the divergent pathways for


-arylacrylic acid functionalization, highlighting the Rh(III) catalytic cycle for pyrone synthesis.

ReactionPathways Start α-Arylacrylic Acid (Substrate) Coordination Carboxylate Coordination Start->Coordination + Rh(III) Activation Acid Activation (Acyl Chloride) Start->Activation (COCl)2 Rh_Pre [Cp*RhCl2]2 Active Catalyst CH_Activation C-H Activation (5-Membered Rhodacycle) Coordination->CH_Activation - HCl Alkyne_Ins Alkyne Insertion (7-Membered Rhodacycle) CH_Activation->Alkyne_Ins + Internal Alkyne Red_Elim Reductive Elimination (C-O Bond Formation) Alkyne_Ins->Red_Elim Red_Elim->Rh_Pre Catalyst Regeneration (Requires Oxidant) Product_Pyrone 3-Aryl-2-Pyrone Red_Elim->Product_Pyrone Alkynylation Alkynylation (Ynone Formation) Activation->Alkynylation + Bis-TMS-Acetylene Aziridination Aziridination Alkynylation->Aziridination + PhthN-NH2 / Oxidant Expansion Thermal/Acidic Ring Expansion Aziridination->Expansion Product_Oxazole 2,5-Disubstituted Oxazole Expansion->Product_Oxazole

Caption: Divergent synthesis of 3-aryl-2-pyrones (left, Rh-catalyzed) and oxazoles (right, stepwise) from


-arylacrylic acids.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of 3-Aryl-2-Pyrones

Application: Rapid assembly of biologically active lactones with high regiocontrol. Reference Grounding: Based on methodologies for acrylic acid annulation [1][4].[1][2]

Materials:

  • Substrate: 2-Phenylacrylic acid (1.0 equiv)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%)
  • Additive: AgSbF

    
     (10 mol%) or AgOAc (2.0 equiv) as oxidant/activator
    
  • Solvent: MeOH or DCE (0.1 M)

  • Conditions: 60–80 °C, 16 h, sealed tube

Step-by-Step Workflow:

  • Charge: In a glovebox or under N

    
    , add [Cp*RhCl
    
    
    
    ]
    
    
    (15.5 mg, 0.025 mmol) and AgOAc (334 mg, 2.0 mmol) to a pressure tube.
  • Solubilize: Add 2-phenylacrylic acid (148 mg, 1.0 mmol) and diphenylacetylene (214 mg, 1.2 mmol) dissolved in MeOH (10 mL).

  • Reaction: Seal the tube and heat to 60 °C in an oil bath with vigorous stirring for 16 hours. The mixture typically turns dark red/brown.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove silver residues.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: 3-Aryl-2-pyrones exhibit characteristic lactone carbonyl stretching (~1710–1730 cm

    
    ) and a vinyl proton singlet (if C6 is unsubstituted) or multiplet in 
    
    
    
    H NMR.

Critical Parameter: The choice of oxidant is crucial. AgOAc often serves as both oxidant (regenerating Rh(III) from Rh(I)) and base (deprotonating the acid). If using Cu(OAc)


, air may be used as the terminal oxidant, but yields can fluctuate with 

-substituted acids due to steric hindrance.
Protocol B: Synthesis of 5-Alkynyl-2-Aryloxazoles via Aziridines

Application: Creating fluorescent scaffolds or precursors for "Click" chemistry. Reference Grounding: Adapted from oxidative phthalimidoaziridination strategies [2][3].

Materials:

  • Substrate: 2-Arylacrylic acid

  • Reagents: Oxalyl chloride, Bis(trimethylsilyl)acetylene (BTMSA), PhthNH

    
    , PIDA (Phenyliodine diacetate).
    

Step-by-Step Workflow:

  • Activation: Convert 2-arylacrylic acid (1.0 equiv) to the acid chloride using oxalyl chloride (1.2 equiv) and catalytic DMF in DCM (0 °C to RT, 2 h). Concentrate to dryness.

  • Ynone Formation: Dissolve acid chloride in DCM. Add BTMSA (1.1 equiv) and AlCl

    
     (1.1 equiv) at 0 °C. Stir 3 h to form the TMS-alkynone. Quench with ice water, extract, and dry.
    
  • Aziridination: To the crude ynone in MeCN, add PhthNH

    
     (1.2 equiv) and PIDA (1.4 equiv). Stir at RT for 4 h. This forms the 2-acyl-1-phthalimidoaziridine intermediate.
    
  • Ring Expansion: Heat the aziridine intermediate in toluene (reflux, 110 °C) for 6–12 h. The aziridine undergoes ring expansion and elimination of phthalimide to yield the oxazole.

  • Purification: Silica gel chromatography.

Data Summary & Optimization Guide

Substrate Scope & Limitations (Rh-Catalysis)

The following table summarizes expected trends based on electronic effects of the aryl ring on the


-arylacrylic acid.
Aryl Substituent (Ar)ReactivityYield TrendMechanistic Insight
Phenyl (H) StandardHigh (80-90%)Baseline reactivity.
4-OMe-Ph (Electron Rich) IncreasedHigh (85-95%)Electron-rich alkene facilitates C-H activation; stabilizes cationic Rh intermediates.
4-CF

-Ph (Electron Poor)
DecreasedModerate (50-70%)Slower C-H activation; requires higher temp (100 °C) or stronger carboxylate coordination.
2-Me-Ph (Steric) LowLow (<40%)Steric clash between ortho-substituent and catalyst during metallacycle formation.
Troubleshooting "Self-Validating" Checks
  • Check 1 (Color Change): In Protocol A, the reaction must transition from the orange/red of the precatalyst to a dark suspension (Ag

    
     formation). Lack of precipitate implies failed re-oxidation.
    
  • Check 2 (Gas Evolution): In decarboxylative protocols (not detailed above but relevant), CO

    
     evolution is a marker of progress. In the annulation Protocol A, no  gas evolution should occur; bubbling suggests competitive decarboxylation (undesired).
    
  • Check 3 (TLC Monitoring):

    
    -Arylacrylic acids are polar and streak on silica. The pyrone product is significantly less polar. A clear separation of R
    
    
    
    > 0.3 indicates conversion.

References

  • Rhodium(III)-Catalyzed Oxidative Annulation of Acrylic Acid with Alkynes: A highly efficient rhodium(III)-catalyzed direct oxidative annulation of acrylic acid with alkynes to form α-pyrones. Source:

  • Synthesis of 2-(Hetero)aryl-5-(trimethylsilylethynyl)oxazoles: A three-step method for the synthesis of oxazoles from acrylic acid derivatives via aziridine intermediates. Source:

  • Synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles from (hetero)arylacrylic acids: Detailed protocol for the transformation of arylacrylic acids to oxazoles. Source:

  • Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids: Describes the C-H activation process allowing for rapid assembly of bicyclic pyran-2-ones. Source:

  • Decarboxylative Functionalization of Carboxylic Acids: Reviews the broad scope of decarboxylative couplings relevant to acrylic acid derivatives. Source:

Sources

Application

radical polymerization kinetics of 3-methoxyatropic acid

Technical Application Note: Kinetic Profiling of Sterically Hindered 1,1-Disubstituted Ethylenes Focus Analyte: 3-Methoxyatropic Acid (3-MOAA) Executive Summary This guide details the kinetic characterization of 3-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Kinetic Profiling of Sterically Hindered 1,1-Disubstituted Ethylenes Focus Analyte: 3-Methoxyatropic Acid (3-MOAA)

Executive Summary

This guide details the kinetic characterization of 3-methoxyatropic acid , a representative 1,1-disubstituted ethylene derivative. Unlike simple acrylates, this monomer exhibits severe steric hindrance at the propagating radical center due to the bulky


-phenyl and carboxylic acid moieties. Consequently, its radical polymerization is governed by a low ceiling temperature (

)
and pronounced reversibility (depolymerization).

This document provides a rigorous, self-validating workflow to determine the thermodynamic limits (


, 

,

) and kinetic constants (

,

) of 3-MOAA. It is designed for polymer chemists and pharmaceutical scientists utilizing atropic acid derivatives as functional handles in drug delivery systems.

Theoretical Framework: The Steric Challenge

The polymerization of 3-methoxyatropic acid is distinct from standard vinyl polymerization due to the equilibrium polymerization phenomenon. The bulky substituents on the


-carbon destabilize the carbon-carbon bond formed during propagation.

The Kinetic Mechanism:

  • Propagation (

    
    ):  Addition of monomer to the radical.[1][2]
    
  • Depolymerization (

    
    ):  The reverse reaction, which becomes significant as temperature approaches 
    
    
    
    .
  • Effective Rate: The net rate of polymerization (

    
    ) is the difference between forward and reverse rates.
    


At the ceiling temperature (


), 

. For atropic acid derivatives,

is often near or below ambient temperature, necessitating low-temperature polymerization or copolymerization strategies.
Pathway Visualization

The following diagram illustrates the competitive pathways governing 3-MOAA polymerization.

G Initiator Initiator (I) PrimaryRad Primary Radical (I•) Initiator->PrimaryRad kd (Decomposition) PropRad Propagating Radical (Pn•) PrimaryRad->PropRad ki (Initiation) + Monomer Monomer Monomer (3-MOAA) PropRad->PropRad kp (Propagation) + Monomer DeadPoly Dead Polymer PropRad->DeadPoly kt (Termination)

Figure 1: Kinetic pathway of 3-methoxyatropic acid polymerization. Note the reversible propagation step (blue arrow), which dictates the ceiling temperature.

Protocol A: Determination of Ceiling Temperature ( )

Before attempting kinetic measurements, one must establish the thermodynamic window where polymerization is possible. This protocol uses the Equilibrium Monomer Concentration (


)  method.

Principle: At equilibrium, the rate of propagation equals the rate of depolymerization. The relationship between


 and temperature yields thermodynamic parameters:


Materials & Setup
  • Monomer: 3-Methoxyatropic acid (Purified via recrystallization from benzene/cyclohexane; purity >99.5% by HPLC).

  • Solvent: Deuterated THF or Toluene-d8 (for in-situ NMR).

  • Initiator: AIBN (for

    
    C) or V-70 (for low 
    
    
    
    ).
  • Instrument: 500 MHz

    
    H-NMR with variable temperature (VT) control.
    
Step-by-Step Methodology
  • Sample Preparation: Prepare 5 NMR tubes containing 3-MOAA (1.0 M) and initiator (0.01 M) in the deuterated solvent. Degas via 3 freeze-pump-thaw cycles and seal under argon.

  • Polymerization to Equilibrium: Incubate tubes at distinct temperatures (e.g., 0°C, 20°C, 40°C, 60°C, 80°C) for 48 hours to ensure equilibrium is reached. Note: For atropic acid derivatives, higher temperatures may yield no polymer.

  • In-Situ Quantification: Transfer tubes to the NMR probe pre-equilibrated to the incubation temperature.

  • Data Acquisition: Integrate the vinyl proton signals of the monomer (

    
    ) and the broad backbone signals of the polymer (
    
    
    
    ).
  • Calculation:

    
    
    
  • Van 't Hoff Plot: Plot

    
     vs. 
    
    
    
    .
    • Slope:

      
       (Expect positive slope; 
      
      
      
      is negative).
    • Intercept:

      
      .
      
    • 
       Calculation:  Extrapolate to 
      
      
      
      to find the bulk ceiling temperature.

Data Output Structure: | Temperature (K) |


 (

) |

(mol/L) |

| | :--- | :--- | :--- | :--- | | 273 | 0.00366 | Experimental | Calc | | 293 | 0.00341 | Experimental | Calc | | ... | ... | ... | ... |

Protocol B: Pulsed Laser Polymerization (PLP-SEC)

To determine the propagation rate coefficient (


), PLP-SEC is the IUPAC-recommended benchmark. However, due to the low 

of 3-MOAA, this must be performed at low temperatures or in copolymerization mode.

Strategy: Copolymerization with a "Laser-Active" monomer (e.g., Styrene or MMA) is recommended if homopolymerization is too slow. Below is the protocol for Low-Temperature Homopolymerization PLP (assuming


).
Experimental Workflow

Workflow Step1 1. Sample Prep (Monomer + Photoinitiator DMPA) Step2 2. Laser Irradiation (Nd:YAG, 355nm, 1-100 Hz) Step1->Step2 Step3 3. Isolation (Precipitation in cold Hexane) Step2->Step3 Step4 4. SEC Analysis (Molar Mass Distribution) Step3->Step4 Step5 5. Data Processing (Inflection Point Determination) Step4->Step5

Figure 2: PLP-SEC workflow for kinetic coefficient determination.

Methodology
  • Cocktail Preparation: Dissolve 3-MOAA and photoinitiator (DMPA, 5 mM) in a solvent (e.g., THF) transparent at 355 nm.

  • Pulsing: Place the quartz cell in a thermostat-controlled holder (set to -20°C or well below determined

    
    ). Irradiate with a pulsed laser (Nd:YAG, 355 nm) at a repetition rate of 10 Hz or 20 Hz.
    
    • Critical Control: Conversion must be kept low (< 3%) to maintain constant monomer concentration.

  • Analysis: Analyze the polymer via Size Exclusion Chromatography (SEC).

  • Calculation: Identify the inflection point (

    
    ) on the molecular weight distribution (MWD).
    
    
    
    
    
    
    (Where
    
    
    is the time between laser pulses).

Protocol C: Copolymerization Reactivity Ratios

Since 3-MOAA is difficult to homopolymerize, its utility lies in copolymerization. Determining reactivity ratios (


) is essential for predicting copolymer composition.

System: 3-MOAA (


) + Methyl Methacrylate (

).
  • Feed Compositions: Prepare 8 vials with varying mole fractions of

    
     (
    
    
    
    to
    
    
    ).
  • Polymerization: Initiate with AIBN at 60°C. Stop reactions at low conversion (< 5%) to avoid composition drift.

  • Composition Analysis: Purify copolymers and determine copolymer composition (

    
    ) using 
    
    
    
    H-NMR (Integrate methoxy group of 3-MOAA vs. ester methyl of MMA).
  • Mayo-Lewis Plot: Fit data to the terminal model equation:

    
    
    
    • Expectation:

      
       (3-MOAA) will be close to 0 due to steric hindrance preventing homopolymerization. 
      
      
      
      will determine how easily MMA adds to the 3-MOAA radical.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Polymer Formation Temperature >

Lower reaction temperature; Increase [M].
Broad MWD in PLP High conversion or Chain TransferLimit conversion to <3%; Check solvent purity.
Induction Period Oxygen inhibitionrigorously degas (freeze-pump-thaw x3); Argon atmosphere.
Oligomers only Rapid termination/depolymerizationUse high [M]; This is intrinsic to atropic acid derivatives.

References

  • IUPAC Subcommittee on Modeling of Polymerization Kinetics. (2014). Critically Evaluated Rate Coefficients for Free-Radical Polymerization. IUPAC.[3] [Link]

  • Buback, M., et al. (1995). Mechanism and Kinetics of Acrylic Acid Polymerization. Macromolecular Chemistry and Physics. [Link]

  • Otsu, T., et al. (1988). Synthesis and Characterization of Poly(atropic acid) Derivatives. Journal of Polymer Science Part A: Polymer Chemistry.
  • Polymer Properties Database. Ceiling Temperature and Equilibrium Polymerization. [Link]

  • Dainton, F. S., & Ivin, K. J. (1958). Thermodynamics of Polymerization. Quarterly Reviews, Chemical Society. [Link]

(Note: Specific kinetic constants for 3-methoxyatropic acid are not present in standard databases; the protocols above are required to generate this novel data.)

Sources

Method

Application Note: Asymmetric Hydrogenation of 2-(3-Methoxyphenyl)acrylic Acid

Executive Summary The asymmetric hydrogenation of 2-(3-methoxyphenyl)acrylic acid is a critical transformation in the synthesis of chiral -aryl propionic acids, a structural motif ubiquitous in non-steroidal anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric hydrogenation of 2-(3-methoxyphenyl)acrylic acid is a critical transformation in the synthesis of chiral


-aryl propionic acids, a structural motif ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists. While the 6-methoxy-2-naphthyl analog (Naproxen) is the most famous example, the 3-methoxyphenyl variant serves as a vital scaffold for developing novel peroxisome proliferator-activated receptor modulators.

This guide details the Ruthenium-BINAP catalyzed hydrogenation, the industry "gold standard" for


-aryl acrylic acids. We prioritize this system due to its exceptional enantioselectivity (

97% ee), robustness at scale, and well-defined mechanistic grounding. Alternative Rhodium and Nickel systems are discussed for specific low-pressure applications.

Mechanistic Insight & Catalyst Selection

Why Ru-BINAP?

Unlike Rhodium(I)-diphosphine catalysts (e.g., Rh-DuPhos) that operate via a dihydride mechanism (Rh


H

), the Ru(II)-BINAP carboxylate system operates via a monohydride-unsaturate mechanism . This distinction is crucial for

-aryl acrylic acids:
  • Substrate Coordination: The carboxylate group of the substrate coordinates to the Ru center, displacing an acetate ligand. This "anchoring" is essential for rigid stereocontrol.

  • Enantio-discrimination: The chiral pocket formed by the BINAP naphthyl wings forces the

    
    -aryl group into a specific quadrant, dictating the facial selectivity of the hydride insertion.
    
  • Solvent Dependency: The reaction is highly solvent-dependent. Protic solvents like Methanol (MeOH) are required to facilitate protonolysis of the Ru-C bond in the final step of the cycle.

Catalyst-Product Correlation

For 2-aryl acrylic acids, the (S)-BINAP-Ru complex typically yields the (S)-enantiomer of the product.

  • Catalyst: [Ru(OAc)

    
    ((S)-BINAP)]
    
  • Substrate: 2-(3-methoxyphenyl)acrylic acid

  • Product: (S)-2-(3-methoxyphenyl)propanoic acid[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical monohydride insertion step.

CatalyticCycle Precursor Ru(OAc)2(BINAP) Precursor ActiveSpecies Ru(OAc)(BINAP)(Solvent)+ Active Cationic Species Precursor->ActiveSpecies -OAc, +Solvent Coordination Substrate Coordination (Carboxylate Binding) ActiveSpecies->Coordination + Substrate HydrideForm Heterolytic H2 Cleavage (Ru-H Formation) Coordination->HydrideForm + H2, -AcOH Insertion Migratory Insertion (Enantio-determining Step) HydrideForm->Insertion Olefin Insertion Protonolysis Protonolysis (via MeOH) Product Release Insertion->Protonolysis Ru-C Bond Cleavage Protonolysis->ActiveSpecies Regeneration

Figure 1: Simplified catalytic cycle for Ru-BINAP hydrogenation of acrylic acids. Note the role of Methanol in the protonolysis step.

Optimization Matrix

Experimental parameters must be tuned to balance conversion rate with enantiomeric excess (ee).

ParameterRecommendationRationale
Catalyst Precursor Ru(OAc)

(BINAP)
The acetate complex is air-stable and generates the active species in situ.
Solvent Methanol (degassed) Essential for the protonolysis step. Aprotic solvents (THF, Toluene) drastically reduce rate and ee.
H

Pressure
50 - 100 bar (725 - 1450 psi) Ru-BINAP systems are pressure-dependent. Low pressure (<10 bar) often results in incomplete conversion.
Temperature 25°C - 35°C Higher temperatures increase rate but may slightly erode ee. Keep <40°C for max selectivity.
Substrate/Catalyst (S/C) 1,000 - 2,000:1 High efficiency allows low catalyst loading, reducing cost and metal scavenging burden.
Additives None (or trace Et

N)
The reaction works on the free acid. Trace base can help solubility but is not strictly required for mechanism.

Standard Operating Procedure (Protocol)

Safety Warning: This protocol involves high-pressure hydrogen gas (flammable/explosive) and pyrophoric catalysts. All operations must be performed in a high-pressure rated autoclave located within a blast shield or designated hydrogenation suite.

Materials
  • Substrate: 2-(3-methoxyphenyl)acrylic acid (Purity >98%).

  • Catalyst: [Ru(OAc)

    
    ((S)-BINAP)] (CAS: 126205-82-1).
    
  • Solvent: Methanol (HPLC grade, rigorously degassed via freeze-pump-thaw or sparging with Ar).

  • Gas: Hydrogen (Grade 5.0, 99.999%).

Step-by-Step Workflow
  • Inert Gas Setup:

    • Transfer the autoclave liner (glass or Teflon) into a Nitrogen-filled glovebox.

    • Alternative: If a glovebox is unavailable, use rigorous Schlenk techniques.

  • Charge Materials:

    • Weigh 1.78 g (10 mmol) of 2-(3-methoxyphenyl)acrylic acid into the liner.

    • Add 8.4 mg (0.01 mmol) of [Ru(OAc)

      
      ((S)-BINAP)] (S/C = 1000).
      
    • Add 15 mL of degassed Methanol.

    • Add a magnetic stir bar.

  • Sealing & Purging:

    • Seal the autoclave. Connect to the hydrogen manifold.[2][3]

    • Purge Cycle: Pressurize to 10 bar with H

      
      , stir for 1 min, then vent to 1 bar. Repeat this cycle 5 times  to remove all Oxygen.
      
  • Reaction:

    • Pressurize the vessel to 80 bar (1160 psi) .

    • Set temperature to 25°C .

    • Stir vigorously (1000+ RPM) to eliminate mass transfer limitations (gas-liquid mixing is critical).

    • Run for 12 - 24 hours .

  • Workup:

    • Vent H

      
       slowly to atmospheric pressure. Flush with Nitrogen.
      
    • Transfer the solution to a round-bottom flask.

    • Concentrate in vacuo to remove Methanol.

    • Purification: The residue is typically pure enough for analysis. If Ruthenium removal is required, pass through a short pad of silica gel or use a metal scavenger (e.g., SiliaMetS®).

  • Analysis:

    • Conversion:

      
      H NMR (CDCl
      
      
      
      ). Monitor the disappearance of olefinic protons (
      
      
      5.8 - 6.5 ppm).
    • Enantiomeric Excess: Chiral HPLC (e.g., Chiralcel OJ-H or AD-H column).

      • Mobile Phase: Hexane/i-PrOH (90:10) + 0.1% TFA.

      • Expected: (S)-enantiomer (major).

Workflow Diagram

Workflow Prep Preparation (Glovebox/Schlenk) Purge H2 Purge (5x Cycles) Prep->Purge Load Liner Reaction Hydrogenation 80 bar, 25°C, 24h Purge->Reaction Pressurize Workup Venting & Concentration Reaction->Workup Complete Analysis QC Analysis (NMR & Chiral HPLC) Workup->Analysis Isolate

Figure 2: Operational workflow for high-pressure hydrogenation.

Troubleshooting & Alternatives

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoningRigorous degassing of MeOH is non-negotiable. Check H

purity.
Low Conversion Mass transfer limitIncrease stirring speed. Ensure H

pressure is >50 bar.
Low ee (<90%) Temperature too highLower temperature to 20°C.
Low ee (<90%) Wrong SolventEnsure pure Methanol is used. Avoid Acetone or DCM.
Safety Limit Cannot use 80 barAlternative: Switch to Rh(COD)(DuPhos)]BF

. This catalyst works at 3-5 bar but is more air-sensitive and expensive [1].

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". Journal of Organic Chemistry. Link

  • Ohta, T., Takaya, H., & Noyori, R. (1988). "BINAP-ruthenium(II) dicarboxylate complexes: new, highly efficient catalysts for asymmetric hydrogenation". Inorganic Chemistry. Link

  • Zhang, W., et al. (2024). "Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids". Nature Communications.[2] Link

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation". Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of Methoxy-Substituted Atropic Acids

Status: Operational Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Ticket ID: MSA-SOL-001 Introduction: The Challenge of Methoxy-Atropic Acids Welcome to the technical support hub for Methoxy-Substituted A...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Ticket ID: MSA-SOL-001

Introduction: The Challenge of Methoxy-Atropic Acids

Welcome to the technical support hub for Methoxy-Substituted Atropic Acids (MAAs) .

As a researcher working with these derivatives (e.g., 2-, 3-, or 4-methoxy-2-phenylacrylic acid), you are likely facing a dual challenge: thermodynamic solubility and chemical stability . Unlike simple benzoic acid derivatives, the atropic acid backbone contains an exocyclic double bond (


-methylene group). This feature creates a high crystal lattice energy (limiting solubility) and introduces a risk of radical polymerization or hydration during processing.

This guide provides three validated workflows to enhance solubility, structured as troubleshooting modules.

Module 1: Salt Selection (The "Low-Hanging Fruit")

User Question: "My compound precipitates immediately in acidic media (pH 1.2). How do I select the right counter-ion for stable solubility?"

The Scientist's Insight

Methoxy-atropic acids are weak acids with a pKa typically between 3.8 and 4.2 [1]. In the stomach (pH 1.2), they exist in the unionized, insoluble form. To solubilize them, you must shift the equilibrium toward the ionized species. However, standard sodium salts often suffer from the "common ion effect" in saline buffers or precipitate as the free acid in the stomach.

The Fix: Use organic amine counter-ions (Tromethamine, Lysine) or create an in situ salt using a buffering agent.

Protocol: Rational Salt Screening

Objective: Identify a salt form with a solubility gap >100x compared to the free acid.

  • Stoichiometry Check: Calculate the molar mass of your specific methoxy-isomer.

  • Solvent Selection: Use Acetone/Water (90:10) for crystallization.

  • Counter-ion Addition: Add counter-ion (1.05 equivalents) to the drug slurry at 50°C.

  • Cooling: Cool to 5°C at a rate of 0.5°C/min.

  • Validation: Measure the pH of the saturated solution (pH_sat).

    • Rule of Thumb: If pH_sat < (pKa + 2), the salt may disproportionate back to the free acid [2].

Recommended Counter-ions:

Counter-ion Type Advantage for MAAs
Sodium (Na+) Inorganic High melting point; good for solid stability.
Tromethamine (Tris) Organic Amine Lower lattice energy; higher solubility in biorelevant media.

| L-Lysine | Amino Acid | Potential for amorphous salt formation; often hygroscopic. |

Visual Workflow: Salt Decision Logic

SaltSelection Start Start: Free Acid Solubility < 0.1 mg/mL pKaCheck Determine pKa (approx 3.9) Start->pKaCheck SelectIon Select Counter-ion pKaCheck->SelectIon Na Sodium (Na+) SelectIon->Na Tris Tromethamine (Tris) SelectIon->Tris Test Prepare Salt & Measure pH_sat Na->Test Tris->Test Decision Is pH_sat > pKa + 2? Test->Decision Success Viable Salt Candidate Decision->Success Yes Fail Risk of Disproportionation (Free Acid Precipitation) Decision->Fail No

Caption: Logic flow for selecting a counter-ion to ensure the salt remains stable in solution without reverting to the insoluble free acid.

Module 2: Amorphous Solid Dispersions (The "Heavy Lifting")

User Question: "Crystalline salts are stable but dissolve too slowly. Can I make an amorphous formulation?"

The Scientist's Insight

Breaking the crystal lattice is the most effective way to boost the Intrinsic Dissolution Rate (IDR) . However, MAAs present a specific risk: Thermal Polymerization . The exocyclic double bond is reactive. Standard Hot Melt Extrusion (HME) operates at high temperatures (often >140°C), which can trigger radical polymerization of your API, turning your pill into a plastic brick [3].

The Fix: Use Spray Drying (low thermal stress) with polymers that inhibit recrystallization.

Protocol: Spray Drying with HPMC-AS

Objective: Create a kinetically stable amorphous solid dispersion (ASD).

  • Polymer Selection: Use HPMC-AS (L-grade) . It is acidic, which matches the API's pH stability profile, and provides moisture protection.

  • Solvent System: Methanol/Dichloromethane (1:1) or Acetone. Avoid pure water.

  • Feed Solution: Dissolve API and Polymer (Ratio 1:3) to 5-10% solid content.

  • Process Parameters (Büchi Mini Spray Dryer example):

    • Inlet Temp: 65-75°C (Keep it low!)

    • Outlet Temp: 40-45°C

    • Aspirator: 100%

  • Secondary Drying: Vacuum dry at 40°C for 24h to remove residual solvent.

Visual Workflow: Spray Drying Process

ASD_Process Input API + HPMC-AS (1:3 Ratio) Solvent Dissolve in Acetone (Low Boiling Point) Input->Solvent Atomize Atomization (Nozzle) Solvent->Atomize Dry Evaporation (Inlet < 75°C) Atomize->Dry Rapid Drying Collect Cyclone Separation Dry->Collect Product Amorphous Powder (Check Tg) Collect->Product

Caption: Spray drying workflow optimized for thermally labile methoxy-atropic acids to prevent polymerization.

Module 3: Troubleshooting & Stability (The "Gotchas")

User Question: "My solubility improved, but the purity decreased after 1 month. What is happening?"

The Scientist's Insight

You are likely observing Michael Addition or Hydration . The double bond in atropic acid is electron-deficient.

  • Hydration: Water attacks the double bond, converting Atropic acid derivatives into Tropic acid derivatives (creating a hydroxyl impurity) [4].

  • Polymerization: Radical formation leads to dimers/oligomers.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Gelling of solution Radical PolymerizationAdd antioxidant (BHT or Vitamin E) to the formulation. Store protected from light.
New impurity (M+18) Hydration (Water addition)Reduce water activity. Switch from HPMC (hydrophilic) to HPMC-AS or PVPVA (hydrophobic polymers).
pH Drift Salt DisproportionationEnsure the formulation micro-environment pH is maintained using buffers (e.g., Meglumine).
FAQ: Quick Answers

Q: Can I use Cyclodextrins (HP-


-CD)? 
A:  Yes, but proceed with caution. The methoxy group on the phenyl ring increases steric bulk. You must perform a Phase Solubility Study  (Higuchi-Connors plot) to verify if the binding constant (

) is sufficient (>100 M⁻¹). If the methoxy group is at the ortho position (2-methoxy), steric hindrance may prevent inclusion into the

-CD cavity.

Q: Why not just micronize it? A: Micronization increases surface area but does not change equilibrium solubility (


). Since MAAs are likely BCS Class II (Low Solubility, High Permeability), micronization might not be enough if the dose is high. Salt formation or ASDs are superior because they increase the apparent 

.

References

  • PubChem. (2025).[1] Atropic Acid: Chemical and Physical Properties (pKa). National Library of Medicine. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews. Link

  • Repka, M. A., et al. (2012). Melt extrusion: process to product. AAPS PharmSciTech. (Context on thermal risks for reactive moieties). Link

  • Chemdad. (2024). Atropic Acid Synthesis and Reactions (Hydration to Tropic Acid).[4]Link

Sources

Optimization

Technical Support Center: Optimizing Perkin-Like Condensation for Arylacrylic Acids

Executive Summary & Scope This guide addresses the synthesis of arylacrylic acids (e.g., cinnamic acid, ferulic acid) via the Perkin Condensation and its variants. While the classical Perkin reaction (aromatic aldehyde +...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses the synthesis of arylacrylic acids (e.g., cinnamic acid, ferulic acid) via the Perkin Condensation and its variants. While the classical Perkin reaction (aromatic aldehyde + acid anhydride + alkali salt) is robust, it is notorious for variable yields (30–70%), long reaction times, and "tarry" byproducts.

Target Reaction:



This guide moves beyond textbook definitions to provide field-proven optimization strategies, focusing on anhydride integrity , cation effects , and modern microwave acceleration .

Core Mechanism & Critical Control Points

To troubleshoot yield, one must understand the rate-limiting steps. The reaction is not a simple addition; it is a multi-step dynamic equilibrium.

The Mechanistic Pathway

The reaction relies on the basicity of the alkali carboxylate (e.g., NaOAc) to generate an enolate from the anhydride. This enolate attacks the aldehyde.[1]

Key Insight: The base is weak.[2][3][4][5] Therefore, the equilibrium concentration of the enolate is low. Any moisture present will hydrolyze the anhydride to acid, killing the reaction by destroying the reagent and neutralizing the base.

PerkinMechanism Anhydride Acid Anhydride Enolate Enolate Intermediate Anhydride->Enolate Deprotonation Base Alkali Base (NaOAc/KOAc) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Alkoxide MixedAnh Mixed Anhydride Alkoxide->MixedAnh Acyl Transfer Elimination Elimination (-AcOH) MixedAnh->Elimination Heat (>140°C) Product Arylacrylic Acid Elimination->Product Hydrolysis

Figure 1: Mechanistic flow of the Perkin Condensation.[2][5][6] Note that the Elimination step is thermodynamically demanding, requiring high sustained temperatures.

Troubleshooting & Optimization (Q&A Format)

Module A: Reaction Setup (The "Before" Phase)

Q: I am using standard stoichiometry (1:1:1), but my conversion is stuck at 50%. Why? A: The classical Perkin reaction is an equilibrium process that disfavors the product. You must drive the equilibrium by using the anhydride as the solvent.

  • Protocol Adjustment: Increase the anhydride-to-aldehyde ratio to 2:1 or 3:1 .

  • Why: Excess anhydride acts as a dehydrating agent, scavenging any water produced and preventing the hydrolysis of the intermediate mixed anhydride.

Q: Does the choice of base salt really matter? (Sodium vs. Potassium) A: Yes. The cation size affects solubility in the organic anhydride.

  • Observation: Potassium Acetate (KOAc) often provides higher yields than Sodium Acetate (NaOAc).

  • Mechanism: The larger

    
     cation renders the salt slightly more soluble in the non-polar anhydride at high temperatures, increasing the effective concentration of the basic acetate ion.
    
  • Recommendation: Switch to fused (anhydrous) KOAc or Cesium Acetate (CsOAc) for difficult substrates.

Q: My reagents are "dry," but the reaction failed. How dry is "dry"? A: "Bottle dry" is insufficient. The anhydride is the solvent and reagent; if it contains even 1% acid (from hydrolysis), the reaction rate plummets.

  • Critical Step: Freshly distill the acid anhydride over

    
     before use. Fuse the alkali acetate salt in a porcelain dish with a Bunsen burner immediately before addition to remove water of crystallization.
    
Module B: Reaction Conditions (The "During" Phase)

Q: The reaction mixture turns into a black tar/polymer. How do I prevent this? A: Tar formation is caused by oxidative polymerization of the aldehyde or the product at high temperatures (


C) over long periods (

hours).
  • Solution 1 (Inert Atmosphere): Strictly run the reaction under Nitrogen or Argon. Phenolic aldehydes are particularly prone to oxidation.

  • Solution 2 (Temperature Ramp): Do not blast the reaction to reflux immediately. Ramp slowly to

    
    C, hold for 1 hour, then push to 
    
    
    
    C.
  • Solution 3 (Modern Approach): Use Microwave Irradiation .[7][8][9][10] (See Section 4).

Q: Can I use a solvent to lower the temperature? A: Generally, no. The reaction requires temperatures


C to force the elimination step. Adding a solvent (like toluene) dilutes the reactants and lowers the boiling point, often stopping the reaction entirely.
  • Exception: If you use a stronger base (like TEA or Pyridine), you are moving into "Knoevenagel-Doebner" territory, which can proceed at lower temperatures (

    
    C) but may decarboxylate the product.
    
Module C: Workup & Purification (The "After" Phase)

Q: I obtained a solid, but it smells strongly of almonds (benzaldehyde). How do I purify it? A: Unreacted aldehyde is the most common impurity.

  • Standard Protocol: Steam Distillation.[11]

    • Pour the hot reaction mixture into water.

    • Basify with

      
       (solid dissolves as the salt).
      
    • Steam distill until the distillate is clear (removes aldehyde).

    • Filter the aqueous solution (removes tars/resins).

    • Acidify the filtrate with concentrated HCl to precipitate the pure arylacrylic acid.

Advanced Optimization: Microwave Synthesis

For researchers facing low yields or degradation with thermal heating, Microwave-Assisted Organic Synthesis (MAOS) is the recommended upgrade.

Comparative Data: Thermal vs. Microwave

ParameterClassical ThermalMicrowave Assisted
Time 4 – 8 Hours5 – 15 Minutes
Temperature 180°C (Oil Bath)180°C (Internal Control)
Yield (Cinnamic Acid) 45 – 55%75 – 85%
Purity (Crude) Low (Tars present)High (Cleaner profile)

Microwave Protocol (General):

  • Mix Aldehyde (10 mmol), Anhydride (30 mmol), and KOAc (10 mmol) in a microwave vial.

  • Do not add solvent.[10]

  • Irradiate at 300W (or set temp to

    
    C) for 5-10 minutes.
    
  • Proceed immediately to workup.

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield / Failure CheckState Is the mixture solid/tarry? Start->CheckState YesTar Yes: Black Tar CheckState->YesTar Viscous/Black NoTar No: Liquid/Unreacted CheckState->NoTar No Precipitate Oxidation Cause: Oxidation/Polymerization YesTar->Oxidation SolTar Action: Use N2 atm + Reduce Time (Microwave) Oxidation->SolTar CheckWater Check Moisture Content NoTar->CheckWater Wet Reagents not anhydrous CheckWater->Wet Old Reagents Dry Reagents are dry CheckWater->Dry Fresh Reagents SolWet Action: Fuse KOAc, Distill Anhydride Wet->SolWet CheckBase Check Base Strength/Solubility Dry->CheckBase WeakBase Using NaOAc? CheckBase->WeakBase SolBase Action: Switch to KOAc or CsOAc WeakBase->SolBase

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[7] (Standard protocol for Cinnamic Acid).[5] 7

  • Mumtazuddin, S.; et al. "Perkin Reactions under Microwave Irradiation." Asian Journal of Chemistry, 2007 , 19(6), 4945-4947. (Microwave optimization data). 7

  • Perkin, W. H. "On the artificial production of coumarin and formation of its homologues."[12] Journal of the Chemical Society, 1868 , 21, 53–61.[12] (Original Mechanism). 12

  • J&K Scientific. "Perkin Reaction Lab Tips & Troubleshooting." (Base selection and anhydrous requirements). 8

Sources

Troubleshooting

minimizing beta-isomer formation in alpha-arylacrylic acid synthesis

A Guide to Minimizing β-Isomer Formation Welcome to the Technical Support Center for α-arylacrylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing β-Isomer Formation

Welcome to the Technical Support Center for α-arylacrylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for minimizing the formation of the undesired β-isomer during your experiments. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and field-proven insights to ensure the scientific integrity and practical applicability of the information provided.

Understanding β-Isomer Formation: A Mechanistic Overview

The synthesis of α-arylacrylic acids, most commonly achieved via the Mizoroki-Heck reaction, is a powerful tool for carbon-carbon bond formation.[1][2][3] However, a frequent challenge is the formation of the thermodynamically more stable, conjugated β-isomer alongside the desired α-isomer. This side reaction can significantly reduce the yield and purity of the target compound.

The root cause of β-isomer formation lies in the reversibility of the β-hydride elimination step in the Heck catalytic cycle.[4][5][6][7] After the initial syn-carbopalladation of the acrylic acid with the aryl-palladium complex, the resulting intermediate can undergo β-hydride elimination to form the desired α-arylacrylic acid. However, the palladium-hydride species formed can re-add to the double bond of the α-product (in a process called hydropalladation) with the opposite regioselectivity. A subsequent β-hydride elimination then leads to the formation of the β-isomer.[5][6]

The equilibrium between the α- and β-isomers is influenced by several factors, including the stability of the palladium-hydride intermediate and the relative thermodynamic stabilities of the isomeric products.

G cluster_0 Heck Catalytic Cycle cluster_1 Isomerization Pathway A Pd(0)Ln B Ar-Pd(II)-X(Ln) A->B Oxidative Addition (Ar-X) C Alkene Complex B->C Alkene Coordination D Carbopalladation Intermediate C->D Syn-Carbopalladation E α-Product Complex D->E Syn β-Hydride Elimination E->A Product Release & Base-mediated Reductive Elimination F H-Pd(II)-X(Ln) E->F Reversible β-Hydride Elimination F->A Base (Regenerates Pd(0)) G β-Product Complex (Isomerization) F->G Re-addition & β-Hydride Elimination G->F Reversible β-Hydride Elimination E_iso α-Arylacrylic Acid G_iso β-Arylacrylic Acid E_iso->G_iso Isomerization via Reversible β-Hydride Elimination

Caption: Heck reaction cycle and the β-isomerization pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote the formation of the β-isomer?

A1: The formation of the β-isomer is primarily promoted by:

  • Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the reverse β-hydride elimination and re-addition steps, favoring the formation of the thermodynamically more stable β-isomer.[8]

  • Prolonged Reaction Times: Longer reaction times can allow the equilibrium between the α- and β-isomers to be established, leading to a higher proportion of the β-isomer.

  • Base Selection: Weaker bases may not efficiently regenerate the Pd(0) catalyst from the H-Pd(II)-X intermediate.[4] This increases the lifetime of the palladium-hydride species, providing more opportunity for re-addition and isomerization.[4][6]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the carbopalladation step and the rate of the desired catalytic turnover versus the isomerization pathway.[9][10]

Q2: How can I reliably quantify the ratio of α- to β-isomers in my reaction mixture?

A2: The most common and reliable methods for quantifying the α/β isomer ratio are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent technique for separating and quantifying the isomers.[11][12] Using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like acetic or formic acid) will typically provide good resolution.[13] Quantification is achieved by integrating the peak areas of the two isomers.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The vinylic protons of the α- and β-isomers will have distinct chemical shifts and coupling constants, allowing for their differentiation and quantification by integration.[14][15][16] The protons of the double bond in the α-isomer are typically more deshielded than those in the β-isomer.

Troubleshooting Guide: Minimizing β-Isomer Formation

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor the formation of the desired α-arylacrylic acid.

Issue 1: High Percentage of β-Isomer Observed

If you are observing a significant amount of the β-isomer in your product mixture, consider the following optimization strategies, starting with the most impactful changes.

1. Modification of the Base:

The choice of base is critical for efficient regeneration of the Pd(0) catalyst and suppression of isomerization.[4]

  • Rationale: A stronger or more effective base can accelerate the reductive elimination of HX from the H-Pd(II)-X intermediate, thereby reducing its concentration and minimizing the chance of re-addition to the product alkene.[4][6]

  • Recommendations:

    • Switch from weaker inorganic bases like K₂CO₃ or NaOAc to stronger, non-nucleophilic organic bases such as triethylamine (Et₃N), N,N-dicyclohexylmethylamine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Ensure the base is present in a sufficient stoichiometric excess (typically 1.5-2.5 equivalents).

2. Ligand Selection and Optimization:

The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction's selectivity.[9][10]

  • Rationale: Bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition and reductive elimination, disfavoring the isomerization pathway. The steric bulk of the ligand can also influence the regioselectivity of the initial carbopalladation.[10]

  • Recommendations:

    • If using standard triphenylphosphine (PPh₃), consider switching to more electron-rich and sterically demanding monodentate phosphines like tri-tert-butylphosphine (P(tBu)₃) or di-tert-butylneopentylphosphine (DTBNpP).[9][17]

    • Bidentate phosphine ligands such as BINAP can also be effective in controlling selectivity.[3]

3. Adjustment of Reaction Temperature and Time:

  • Rationale: As isomerization is often thermodynamically driven, lowering the reaction temperature can kinetically favor the formation of the α-isomer.

  • Recommendations:

    • Attempt the reaction at a lower temperature. If the reaction rate becomes too slow, a more active catalyst system (e.g., with a more electron-rich ligand) may be necessary.[17]

    • Monitor the reaction progress closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to prevent post-reaction isomerization.

4. Solvent Effects:

  • Rationale: The polarity of the solvent can influence the reaction mechanism and the solubility of the base, which in turn affects the rate of catalyst regeneration.[8][18]

  • Recommendations:

    • Polar aprotic solvents like DMF, DMAc, and NMP are commonly used and often give good results.[19]

    • In some cases, the addition of a co-solvent like water can improve the solubility of inorganic bases and enhance the reaction rate.[18]

Table 1: Effect of Reaction Parameters on α:β Isomer Ratio (Illustrative Data)

EntryLigandBaseTemperature (°C)α:β Ratio
1PPh₃K₂CO₃12070:30
2PPh₃Et₃N12085:15
3P(tBu)₃Et₃N10095:5
4P(tBu)₃Et₃N80>98:2

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α-Arylacrylic Acids with Minimized β-Isomer Formation

This protocol provides a starting point for the selective synthesis of α-arylacrylic acids.

Materials:

  • Aryl halide (1.0 mmol)

  • Acrylic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri-tert-butylphosphine (P(tBu)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, acrylic acid, Pd(OAc)₂, and P(tBu)₃.

  • Add the DMF via syringe, followed by the triethylamine.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired α-arylacrylic acid.

Caption: Experimental workflow for α-arylacrylic acid synthesis.

Protocol 2: HPLC Method for Isomer Ratio Determination

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

  • Start with a suitable ratio of A:B (e.g., 90:10) and run a linear gradient to a higher concentration of B (e.g., 10:90) over 15-20 minutes.

Procedure:

  • Prepare a standard solution of your purified α-isomer and, if available, the β-isomer to determine their retention times.

  • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., acetonitrile).

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Integrate the peak areas corresponding to the α- and β-isomers to determine their relative ratio.

References

  • Wang, H., Cheng, H., & Liu, Y. (2011). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation.
  • Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-46). John Wiley & Sons, Ltd.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Chen, C. Y., & Dagneau, P. (2008). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctanes. ChemRxiv.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Said, N. R., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • Evans, P. A. (2007). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In Modern Rhodium-Catalyzed Organic Reactions (pp. 17-38). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Cai, M. Z., Song, C. S., & Huang, X. (1997). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Journal of Chemical Research, Synopses, (5), 194-195.
  • Smith, A. B., III, & Le, T. M. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis.
  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

  • Wang, D., & Yu, J. Q. (2022). Direct Catalytic Enantioselective C(sp 2 )–H Allylation of Acrylic Acids: Modular Access to Chiral 1,4-Skipped Dienes. Journal of the American Chemical Society, 144(50), 22941-22947.
  • PNAS. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Retrieved from [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

  • Peng, B. (2021). Redox-Neutral α-Arylation of Alkyl Nitriles with Aryl Sulfoxides: A Rapid Electrophilic Rearrangement. Synform, 2021(08), A125-A126.
  • Grace. (n.d.). Analytical HPLC Column Introduction. Retrieved from [Link]

  • Reddit. (2022, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • de Vries, J. G., & Lefort, L. (2016). Highly Efficient Biobased Synthesis of Acrylic Acid.
  • Vedantu. (2020, June 28). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • ResearchGate. (n.d.). Diels–Alder Reactions of β-Acylacrylic Acids. Retrieved from [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Gzella, A., & Szymańska, E. (2004). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Magnetic Resonance in Chemistry, 42(6), 531-536.
  • Reddy, R. P., & Davies, H. M. L. (2016). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Organic & Biomolecular Chemistry, 14(24), 5555-5558.
  • Myers, A. G., & Morales, C. A. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(30), 11686-11689.
  • AOCS. (2019, July 23). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2017). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. The Journal of Organic Chemistry, 82(15), 8117-8124.
  • Li, Y., et al. (2018). Highly efficient α-arylation of aryl ketones with aryl chlorides by using bulky imidazolylidene-ligated oxazoline palladacycles. Organic & Biomolecular Chemistry, 16(30), 5488-5492.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters, 14(24), 6270-6273.
  • ResearchGate. (2025, April 11). Synthesis of β‐Hydroxy‐α,α‐Dimethyl Carboxylic Esters via Asymmetric Barbier Reaction. Retrieved from [Link]

  • Khan, A. T., & Parvin, T. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14869-14909.
  • Berkessel, A., & Gröger, H. (2026). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Molecules, 31(2), 1-137.
  • Ibrahim, M. S., & Alwan, E. S. (2025). Synthesis of biologically active heterocyclic compounds from β- diketones.
  • University of York. (n.d.). Aromatic Heterocyclic Chemistry F12HSC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylation &amp; Over-Oxidation in Acrylic Acid Synthesis

Welcome to the Advanced Troubleshooting Guide for Acrylic Acid (AA) synthesis. As a Senior Application Scientist, I have designed this resource to help researchers and process engineers resolve yield-limiting side reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Acrylic Acid (AA) synthesis. As a Senior Application Scientist, I have designed this resource to help researchers and process engineers resolve yield-limiting side reactions—specifically decarboxylation, decarbonylation, and over-oxidation—that plague both traditional propylene oxidation and bio-based lactic acid dehydration routes.

This guide bypasses generic advice, focusing instead on the thermodynamic causality, surface chemistry, and self-validating protocols required to optimize your catalytic systems.

Mechanistic Pathways of Side Reactions

Before adjusting reactor parameters, it is critical to understand the competing kinetic pathways in your reactor. In bio-based synthesis (lactic acid dehydration), the desired C–O bond cleavage competes directly with C–C bond cleavage.

Pathways LA Lactic Acid (Reactant) AA Acrylic Acid (Desired Product) LA->AA Dehydration Weak/Medium Acid Sites AD Acetaldehyde + CO (Decarbonylation) LA->AD Strong Acid Sites Ea=115 kJ/mol CO2 Acetaldehyde + CO2 + H2 (Decarboxylation) LA->CO2 Thermal Degradation > 380°C

Reaction pathways of lactic acid showing desired dehydration vs. undesired decarboxylation.

Diagnostic FAQs: Root Cause Analysis

Q1: During the gas-phase dehydration of lactic acid, my acrylic acid selectivity is dropping while acetaldehyde and COx levels are spiking. What is the root cause? A1: This is a classic symptom of an imbalanced catalyst acid-base profile. The formation of acetaldehyde via decarbonylation/decarboxylation is kinetically favored over acrylic acid formation. The activation energy for acetaldehyde formation is only 115 kJ/mol, compared to 137 kJ/mol for acrylic acid [2]. Strong Brønsted acid sites on your catalyst over-protonate the substrate, facilitating C–C bond cleavage rather than the desired C–O cleavage. Actionable Fix: Shift your catalyst design to favor weak-to-medium acid sites. For example, substituting hydroxyl groups in hydroxyapatites (HAP) with fluoride (forming Ca-XAP-F2) neutralizes strong acidic sites, significantly suppressing acetaldehyde formation and boosting AA yield [2].

Q2: In the two-step propylene oxidation process, I am observing high CO₂ generation in the second reactor (acrolein to acrylic acid). How can I mitigate this? A2: High CO₂ in the second stage is primarily driven by the consecutive over-oxidation of acrylic acid, a secondary reaction that becomes highly active at temperatures exceeding 300°C [4]. Mechanistically, the α-H-abstraction of the surface acetal (adsorbed acrolein) is the rate-determining step for both the selective oxidation to AA and the total oxidation to CO/CO₂ [4]. Because they share this step, selectivity cannot be easily decoupled by catalyst tuning alone once the consecutive reaction initiates. Actionable Fix: Strictly maintain the catalyst bed temperature below 300°C. Increase the steam-to-reactant ratio in the feed; water acts as a thermal sink to prevent localized exothermic hot spots and competitively adsorbs on Mo/V/W-mixed oxide catalysts, enhancing acrolein conversion without increasing over-oxidation [4].

Q3: Does increasing the residence time (lowering GHSV) help drive the reaction to completion and improve acrylic acid yield? A3: No, it typically worsens the yield. Acrylic acid is a reactive intermediate in the thermodynamic landscape. Prolonged residence times allow consecutive side reactions—such as the reduction of acrylic acid to propionic acid or further decarboxylation to CO₂—to dominate. Empirical data shows that increasing Gas Hourly Space Velocity (GHSV) by 200% can actually decrease AA yield by over 5% due to these secondary degradation pathways if the kinetic window is missed [2]. Actionable Fix: Conduct a residence time sweep to find the kinetic "sweet spot" that maximizes the intermediate AA peak before consecutive degradation begins.

Quantitative Catalyst Performance Data

To aid in catalyst selection, the following table synthesizes quantitative data regarding acid site strength and its direct correlation to decarboxylation side reactions during lactic acid dehydration.

Catalyst SystemCalcination Temp (°C)Acid Site ProfileAcrylic Acid SelectivityPrimary Decarboxylation Byproducts
Unmodified HAP-S 360Strong27.1%Acetaldehyde, CO [2]
Ca-XAP-F2 (Fluoride Doped) 360Weak/Medium37.3%Minimal [2]
BaSO₄ (Optimal Defects) 500Medium (21.15 μmol/g)76.7%Minimal [3]
BaSO₄ (Reduced Defects) 700Weak (2.22 μmol/g)< 50.0%Acetaldehyde, CO₂ [3]
LaP(0.35) 500Weak/Medium~74.0%Acetaldehyde [5]

Takeaway: Optimal selectivity is achieved with medium acid site concentrations (e.g., BaSO₄ calcined at 500°C). Over-calcination (700°C) destroys necessary crystal defects, dropping acid sites to 2.22 μmol/g and plummeting AA selectivity [3].

Standardized Troubleshooting Protocols

Every protocol utilized in your lab must be a self-validating system to ensure that changes in yield are due to chemical tuning, not systemic errors.

Protocol A: Tuning and Validating Hydroxyapatite (HAP) Catalysts

To suppress strong acid sites that cause decarboxylation:

  • Precursor Synthesis: Synthesize calcium-deficient hydroxyapatite via standard co-precipitation of calcium nitrate and diammonium hydrogen phosphate.

  • Fluoride Doping: Introduce ammonium fluoride (NH₄F) during the aging phase to substitute surface hydroxyl groups, targeting a Ca-XAP-F2 stoichiometry.

  • Controlled Calcination: Calcine the catalyst strictly at 360°C. Exceeding this temperature alters the Ca/P surface ratio and re-introduces undesired thermal degradation pathways.

  • Self-Validation (NH₃-TPD): Before loading the reactor, run Ammonia Temperature-Programmed Desorption (NH₃-TPD). Validation criteria: The desorption profile must show peaks exclusively between 150°C and 300°C (weak/medium sites). If peaks appear > 400°C, strong acid sites remain, and the batch will yield high acetaldehyde. Discard or re-dope.

Protocol B: Reactor Hydrodynamics & Hot-Spot Mitigation

To prevent thermal over-oxidation of acrolein to CO₂:

  • Catalyst Dilution: Pack the tubular reactor by diluting the active Mo/V/W-mixed oxide catalyst with an inert material (e.g., silicon carbide or quartz chips) in a 1:2 ratio at the inlet, grading to pure catalyst at the outlet.

  • Steam Co-feeding: Introduce H₂O vapor into the feed stream (typically 10-30 vol%).

  • Self-Validation (Blank Run): Run the reactor at 300°C with the reactant feed but without the active catalyst (inert packing only). Measure the effluent. Validation criteria: If CO₂ is detected in the blank run, your pre-heater or reactor walls are causing thermal auto-oxidation. Lower the system temperature before introducing the catalyst.

Troubleshooting Logic Workflow

Use the following decision tree to systematically isolate the cause of high decarboxylation and over-oxidation in your continuous flow setup.

LogicTree Start High CO2 / CO / Acetaldehyde Detected in Effluent CheckTemp Is Reactor Temp > 300°C (Acrolein) or > 380°C (LA)? Start->CheckTemp TempHigh Reduce Temp & Increase Steam Dilution CheckTemp->TempHigh Yes TempOK Evaluate Catalyst Acid-Base Profile CheckTemp->TempOK No StrongAcid Strong Acid Sites Present? (e.g., Unmodified HAP) TempOK->StrongAcid ModifyCat Dope with Fluoride or Lower Calcination Temp StrongAcid->ModifyCat Yes CheckResidence Optimize Residence Time (Conduct GHSV Sweep) StrongAcid->CheckResidence No

Decision tree for diagnosing and resolving high CO2 and acetaldehyde yields in acrylic acid synthesis.

References

  • Source: Royal Society of Chemistry (rsc.org)
  • Source: Frontiers in Chemistry (frontiersin.org)
  • Source: Royal Society of Chemistry (rsc.org)
  • Source: German National Library (d-nb.info)
  • Source: University of Oulu Repository (oulu.fi)
Troubleshooting

storage conditions for light-sensitive 2-arylpropenoic acids

To: Laboratory Personnel, Process Chemists, and Stability Leads From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Storage & Handling of Light-Sensitive 2-Arylpropenoic Acids Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

To: Laboratory Personnel, Process Chemists, and Stability Leads From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Storage & Handling of Light-Sensitive 2-Arylpropenoic Acids

Executive Summary & Chemical Context

You are working with 2-arylpropenoic acids (also known as


-arylacrylic acids, e.g., Atropic acid derivatives). Unlike their saturated counterparts (the 2-arylpropionic acid NSAIDs), these compounds possess a conjugated exocyclic double bond (

).

The Critical Risk: The primary failure mode for this chemical class is not just oxidation, but photo-induced [2+2] cycloaddition (dimerization) and


 isomerization . The aryl group at the 

-position stabilizes radical intermediates generated by photon absorption, making these molecules highly reactive in the solid state and in solution.

This guide replaces generic "store in cool, dry place" advice with a rigorous, mechanism-based protocol to prevent catalytic failure or impurity formation during your experiments.

Core Storage Protocols (The "How-To")

A. The "Double-Shield" Containment System

Standard amber glass blocks UV light up to ~450 nm, but intense lab lighting (fluorescent/LED) can still leak sufficient photons to trigger isomerization over weeks.

  • Primary Vessel: Amber borosilicate glass vial (Type I).

  • Secondary Shield: The vial must be wrapped in aluminum foil or placed inside a secondary opaque canister (e.g., a black polymer jar).

  • Headspace: Flush with Argon (preferred over Nitrogen due to higher density) to prevent oxidative cleavage of the alkene, though light is the primary threat.

B. Temperature & State Control
  • Solid State: Store at -20°C . Low temperature reduces the kinetic energy available for the lattice movements required for solid-state dimerization.

  • Solution State: Avoid long-term storage. If unavoidable, store at -80°C in the dark. In solution, molecular tumbling allows rapid E/Z isomerization, which is often reversible but complicates purity analysis.

C. Handling Workflow

Never weigh these compounds under direct sunlight or high-intensity bench lamps.

  • Recommendation: Use a "red light" zone or low-intensity sodium lamp if handling large quantities for extended periods.

  • Thawing: Allow the vial to reach room temperature before removing the foil/secondary shield to prevent condensation, which can accelerate hydrolysis if the acid is activated (e.g., as an ester or chloride).

Troubleshooting Guide (Q&A)

Q1: My white powder has turned pale yellow. Is it still usable?

  • Diagnosis: This is a hallmark of surface oxidation or oligomerization . The conjugated double bond can form yellow-colored quinoid-like impurities or oligomers upon photo-oxidation.

  • Action: Perform a solubility check. Dimers of 2-arylpropenoic acids are often significantly less soluble in organic solvents (MeOH, DCM) than the monomer. If you see turbidity upon dissolution, the sample is compromised. Recrystallization may salvage the monomer, but check purity via HPLC first.

Q2: My HPLC chromatogram shows a "split" peak or a new shoulder. Is this a column issue?

  • Diagnosis: Likely

    
     Isomerization . 2-Arylpropenoic acids exist as stereoisomers. Light exposure converts the thermodynamically stable isomer (usually E) to the Z isomer.
    
  • Action: Run the sample on a Diode Array Detector (DAD). Isomers typically have identical mass spectra but slightly different UV

    
    . If the peaks coalesce upon heating (dynamic NMR) or re-equilibrate in the dark, it is isomerization.
    

Q3: The melting point is significantly higher than the Certificate of Analysis (CoA) value.

  • Diagnosis: Photodimerization . The [2+2] cyclobutane dimer formed by light exposure usually has a much higher melting point and lower solubility than the monomeric acid.

  • Action: Do not use. The dimer is chemically distinct and will not react in olefin-specific reactions (e.g., hydrogenation, Michael addition).

Analytical Validation Protocols

To verify the integrity of your 2-arylpropenoic acid, use these self-validating methods.

Protocol A: 1H-NMR Olefin Diagnostic
  • Objective: Detect loss of the double bond (dimerization) or shift in geometry (isomerization).

  • Method:

    • Dissolve ~5 mg in

      
       or 
      
      
      
      .
    • Focus on the alkene region (

      
       5.5 – 6.5 ppm  for terminal methylenes, or 
      
      
      
      7.0 – 8.0 ppm
      for substituted).
    • Pass Criteria: Two distinct doublets (for terminal alkene) or one singlet (for trisubstituted) with correct integration (1H or 2H).

    • Fail Criteria: Appearance of cyclobutane methine signals upfield (

      
       3.5 – 4.5 ppm ) indicates dimerization.
      
Protocol B: HPLC Purity Check (Isomer Separation)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

  • Wavelength: Monitor at 254 nm (aromatic) and 210-220 nm (carbonyl/alkene).

  • Logic: The conjugated alkene (monomer) has a high extinction coefficient at 254 nm. The dimer (cyclobutane ring) loses conjugation, resulting in a drastic drop in absorbance at 254 nm relative to the mass signal.

Visualizing the Degradation Pathway

The following diagram illustrates the competing degradation pathways triggered by light exposure.

Photodegradation Monomer 2-Arylpropenoic Acid (Active Monomer) Excited Excited State (Biradical/Singlet) Monomer->Excited UV/Vis Light (hν) Isomer E/Z Isomer (Reversible Impurity) Excited->Isomer Rotation Dimer [2+2] Cyclobutane Dimer (Irreversible Precipitate) Excited->Dimer Solid State Stacking Oxidation Oxidative Cleavage (Yellowing) Excited->Oxidation O2 Present Isomer->Monomer Thermal/Dark

Figure 1: Photochemical degradation pathways. Note that dimerization is often irreversible and favored in the solid state, while isomerization dominates in solution.

References

  • Photoreactivity of 2-Arylpropionic Acids: Boscá, F., et al. "Photoreactivity of the nonsteroidal anti-inflammatory 2-arylpropionic acids with photosensitizing side effects." Photochemistry and Photobiology, 2001.[1]

  • [2+2] Cycloaddition Mechanisms: D'Souza, S., et al. "Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity." RSC Advances, 2025.

  • General Handling of Light-Sensitive Reagents: University of Rochester, Dept. of Chemistry. "How to Store Reagents."

  • Stability of Arylacrylic Acids: Ito, Y., et al. "Solid-state photoreaction of 2-arylacrylic acid derivatives." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Purification Protocols for 3-Methoxyphenylacetic Acid Derivatives

Topic: Removal of unreacted 3-methoxyphenylacetic acid (3-MPAA) from synthetic intermediates and final products. Applicable For: Amide couplings, esterifications, and reduction reactions involving 3-MPAA.[1] Core Directi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted 3-methoxyphenylacetic acid (3-MPAA) from synthetic intermediates and final products. Applicable For: Amide couplings, esterifications, and reduction reactions involving 3-MPAA.[1]

Core Directive & Scientific Rationale

As a Senior Application Scientist, I often see researchers struggle with "ghost" impurities—compounds that persist despite standard workups. 3-Methoxyphenylacetic acid (3-MPAA) is a robust carboxylic acid intermediate (pKa ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 4.2). Its removal relies on exploiting the significant ionization differential between the acid and your target product (likely an amide, ester, or alcohol).

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary vector for purification due to its scalability and efficiency, followed by Solid-Supported Scavenging for high-value/small-scale libraries, and Chromatographic Polishing for complex matrices.[1]

Method A: The "Gold Standard" Liquid-Liquid Extraction (LLE)[1]

Best For: Standard synthesis (Amides, Esters) where the product is neutral. Mechanism: Deprotonation.[1] By raising the pH of the aqueous phase above the pKa of 3-MPAA (4.2), we force the equilibrium toward the water-soluble carboxylate salt (


), partitioning it away from the organic-soluble product.
The Protocol
StepActionTechnical Insight
1 Dilution Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid Diethyl Ether if possible (prone to emulsions with phenylacetic derivatives).[1]
2 Acid Wash (Optional) Wash with 1.0 M HCl . Why? Removes unreacted amines or inorganic catalysts first, preventing "salting out" effects in the basic step.
3 Target Extraction Wash the organic phase 2x with Saturated Sodium Bicarbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
(pH ~8.5). Critical: Agitate vigorously.[2] The pKa diff (8.5 vs 4.2) guarantees >99.9% ionization of 3-MPAA.
4 Polishing Wash Wash 1x with Brine (Sat.[1] NaCl) . Why? Removes residual water and breaks micro-emulsions.
5 Drying Dry over Anhydrous

and concentrate.
Visualization: The Partitioning Logic

LLE_Flow cluster_phases Separatory Funnel Equilibrium Start Crude Mixture (Product + 3-MPAA) Solvent Dissolve in EtOAc/DCM Start->Solvent BaseWash Add Sat. NaHCO3 (pH ~8.5) Solvent->BaseWash OrgPhase Organic Phase (Neutral Product) BaseWash->OrgPhase Partitioning AqPhase Aqueous Phase (3-MPAA Salt + Impurities) BaseWash->AqPhase Ionization Final Pure Product OrgPhase->Final Dry & Concentrate Waste Waste Stream AqPhase->Waste Discard

Figure 1: Phase separation logic for removing 3-MPAA. The basic aqueous wash ionizes the acid, forcing it into the aqueous waste stream.

Method B: Solid-Phase Scavenging (High-Throughput)[1]

Best For: Small-scale parallel synthesis ( <100 mg), automated libraries, or when avoiding aqueous workups (to prevent emulsions).[1] Mechanism: An insoluble polymer resin functionalized with a base binds the free acid. The impurity is removed by simple filtration.

Recommended Resins
Resin TypeFunctional GroupLoading (mmol/g)Application Notes
Carbonate Resin Polymer-supported ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~3.0Top Choice. Acts like solid-phase bicarbonate. Forms ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(gas) and leaves product in solution.
Trisamine Resin Polymer-supported Tris(2-aminoethyl)amine~4.0Excellent scavenger for acyl chlorides and carboxylic acids.[1]
Amberlyst A-21 Weakly Basic Anion Exchange~1.3Economical, but requires longer shaking time.[1]
The Protocol
  • Dissolve crude reaction mixture in DCM or THF .

  • Add 3-4 equivalents of Carbonate Resin (relative to expected excess acid).

  • Agitate (shake/stir) for 2–4 hours at room temperature.

  • Filter through a fritted syringe or funnel.[1]

  • Rinse resin with solvent; combine filtrates and concentrate.[1]

Method C: Chromatographic Solutions

Best For: When the product is acid-sensitive or LLE fails.[1] Issue: 3-MPAA is polar and can "streak" on silica, sometimes co-eluting with polar amides.[1]

Mobile Phase Modifiers

Standard silica chromatography often fails to separate acids cleanly because they interact strongly with the silanols.

  • The Fix: Add 1% Acetic Acid (AcOH) to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).

    • Mechanism:[1][3][4][5] The AcOH saturates the silica's active sites and suppresses the ionization of 3-MPAA, sharpening its peak and usually causing it to elute faster (higher Rf) than the polar amide product.

  • Alternative: Use Reverse Phase (C18) . 3-MPAA elutes very early (solvent front) compared to most lipophilic drug-like molecules.[1]

Troubleshooting & FAQs

Q1: I tried the NaHCO3 wash, but I still see 3-MPAA in my NMR. Why?

Diagnosis: You likely created a "buffering" effect or the layers were not mixed well enough.

  • Solution: Check the pH of the aqueous layer after the wash. If it is not basic (pH > 8), the acid consumed all the base. Add more saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or switch to 1M NaOH  (if your product has no hydrolyzable esters).
    
Q2: My product is also an acid (or amphoteric). How do I separate them?

Diagnosis: LLE will extract both your product and the impurity.

  • Solution: You must rely on Recrystallization or Reverse Phase Chromatography .[1]

    • Recrystallization:[1][2] 3-MPAA is moderately soluble in hot water.[1] Recrystallize your product from a mixture of Water/Ethanol .[1][6] The 3-MPAA often stays in the mother liquor.

Q3: I am getting a terrible emulsion during the extraction.

Diagnosis: Phenylacetic acid derivatives act as surfactants at the interface.

  • Solution:

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.

Decision Tree: Selecting the Right Method

Decision_Tree Q1 Is your Product Neutral? Yes1 Yes Q1->Yes1 No1 No (Acidic/Amphoteric) Q1->No1 Q2 Scale > 100mg? Yes1->Q2 MethodC Method C: Recrystallization or Prep-HPLC (Acidic Mobile Phase) No1->MethodC MethodA Method A: LLE (NaHCO3 Wash) Q2->MethodA Yes MethodB Method B: Scavenger Resin Q2->MethodB No (High Value/Small Scale)

Figure 2: Decision matrix for selecting the optimal purification strategy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15719, (3-Methoxyphenyl)acetic acid.[1] Retrieved from [Link][1]

  • Reich, H. J., & Bordwell, F. G.[1] (n.d.). Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for general phenylacetic acid acidity trends). Retrieved from [Link][1]

  • Marsh, A., et al. (2017). Solid-Supported Reagents in Organic Synthesis.[1] Sigma-Aldrich Technical Guides.[1] (Reference for Carbonate/Trisamine resin protocols).

Sources

Troubleshooting

Technical Support Center: Controlling Stereochemistry in 2-(3-methoxyphenyl)acrylic acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for controlling the stere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for controlling the stereochemistry of 2-(3-methoxyphenyl)acrylic acid derivatives. These compounds are significant precursors to a variety of pharmacologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs), where the stereochemistry at the α-position is critical for therapeutic efficacy.[1][2]

This resource is designed to be a practical, field-proven guide to help you navigate the common challenges encountered during the synthesis of these valuable chiral molecules.

I. Core Concepts in Stereocontrol

Before delving into troubleshooting, it's essential to understand the primary strategies for establishing the desired stereocenter in 2-(3-methoxyphenyl)acrylic acid derivatives. The choice of method will depend on factors such as the specific substrate, desired enantiomeric purity, and scalability of the reaction.

Key Strategies for Stereocontrol:
  • Asymmetric Hydrogenation: This is a powerful technique for the enantioselective reduction of the double bond in α,β-unsaturated carboxylic acids.[3][4] The success of this method hinges on the selection of an appropriate chiral catalyst, typically a transition metal complex with a chiral ligand.[5][6]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[7][8] After the desired stereocenter is created, the auxiliary is removed.

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases or esterases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.[9][10]

II. Troubleshooting Guides

This section addresses common issues encountered during the synthesis of chiral 2-(3-methoxyphenyl)acrylic acid derivatives and provides systematic approaches to problem-solving.

Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation

Low enantioselectivity is a frequent challenge in asymmetric hydrogenation. A systematic troubleshooting approach is crucial for identifying the root cause.[11]

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Catalyst Purity and Integrity Verify the purity and structural integrity of the catalyst, especially for in-house prepared ligand-metal complexes, using techniques like NMR or X-ray crystallography.[11] For commercial catalysts, ensure they are from a reputable source and have been stored correctly under an inert atmosphere.[12]
Reagent and Solvent Purity Ensure all starting materials, reagents, and solvents are of high purity and, where necessary, anhydrous.[11][13] Impurities can act as catalyst poisons or promote a non-selective background reaction.[12]
Reaction Temperature Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity.[11] Systematically screen a range of temperatures, starting from the reported optimal temperature and decreasing it incrementally.
Hydrogen Pressure The effect of hydrogen pressure can be complex. For some catalyst systems, higher pressures can be beneficial, while for others, it may have a negligible or even negative effect.[3] It is advisable to screen a range of pressures.
Solvent Choice The solvent can significantly impact the conformation of the catalyst-substrate complex.[11] Screen a range of solvents with varying polarities and coordinating abilities.
Substrate Concentration High substrate concentrations can sometimes lead to catalyst aggregation or the formation of off-cycle species, which can negatively impact enantioselectivity.[11] Investigate the effect of varying the substrate concentration.

Workflow for Troubleshooting Low Enantiomeric Excess:

G start Low Enantiomeric Excess (ee) Observed check_purity Verify Purity of All Reagents, Solvents, and Catalyst start->check_purity check_conditions Re-verify Reaction Conditions (Temperature, Pressure, Concentration) check_purity->check_conditions Purity Confirmed optimize_temp Optimize Reaction Temperature (Typically Lower) check_conditions->optimize_temp Conditions Confirmed optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_catalyst Screen Different Chiral Catalysts/Ligands optimize_solvent->optimize_catalyst success High ee Achieved optimize_catalyst->success

Caption: A logical workflow for troubleshooting low enantioselectivity.

Problem 2: Poor Diastereoselectivity with Chiral Auxiliaries

When using chiral auxiliaries, the goal is to achieve high diastereoselectivity in the key bond-forming step. Low diastereomeric ratios (d.r.) can be caused by several factors.[14]

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Auxiliary The choice of chiral auxiliary is critical. Not all auxiliaries are equally effective for a given transformation. Screen a variety of auxiliaries to find the one that provides the best facial bias.
Reaction Temperature Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.[14]
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry.[15] It is advisable to screen a range of solvents.
Steric Hindrance The steric bulk of the substituents on both the substrate and the auxiliary can significantly impact the approach of the incoming reagent.[14][16]
Presence of Additives Lewis acids or other additives can sometimes improve diastereoselectivity by coordinating to the substrate-auxiliary complex and increasing its conformational rigidity.
Problem 3: Inefficient Enzymatic Resolution

Enzymatic resolutions are a powerful tool, but their efficiency can be hampered by several factors.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Enzyme The choice of enzyme is paramount. Screen a variety of commercially available lipases and esterases to find one with high activity and enantioselectivity for your substrate.[9][10]
Reaction Medium The nature of the solvent (or lack thereof) can dramatically affect enzyme activity and selectivity. Consider running the reaction in an organic solvent, a biphasic system, or neat.
Temperature and pH Enzymes have optimal temperature and pH ranges for their activity.[10] Systematically vary these parameters to find the ideal conditions for your resolution.
Enzyme Inhibition The product of the reaction or impurities in the substrate can inhibit the enzyme. Monitor the reaction progress and consider strategies to remove the product as it is formed.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common chiral catalysts used for the asymmetric hydrogenation of 2-(3-methoxyphenyl)acrylic acid?

A1: Ruthenium-, rhodium-, and iridium-based catalysts are commonly employed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[5][6] Chiral ligands such as BINAP and its derivatives, as well as various phosphine-oxazoline ligands, have shown great success in achieving high enantioselectivities.[5][6] More recently, cobalt-based catalysts have also emerged as a promising alternative.[4][17]

Q2: How do I choose the right chiral auxiliary for my synthesis?

A2: The selection of a chiral auxiliary depends on the specific reaction you are performing. For alkylation reactions, Evans' oxazolidinones are a popular choice.[8] For aldol reactions, both Evans' auxiliaries and pseudoephedrine-based auxiliaries have proven effective.[8] It is often necessary to screen a small library of auxiliaries to identify the optimal one for your substrate and reaction conditions.

Q3: My enzymatic resolution has stalled at 50% conversion. What does this indicate?

A3: If your enzymatic resolution stops at approximately 50% conversion with high enantiomeric excess of the remaining starting material and the product, it is often an indication of a successful kinetic resolution. This means the enzyme is selectively reacting with one enantiomer of the racemic starting material.

Q4: How can I determine the enantiomeric excess of my product?

A4: The most common method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[13] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Q5: What are the advantages and disadvantages of using a chiral auxiliary versus a chiral catalyst?

A5:

Approach Advantages Disadvantages
Chiral Auxiliary Often provides high and predictable stereocontrol. The auxiliary can often be recovered and reused.Requires additional synthetic steps to attach and remove the auxiliary. The auxiliary is used in stoichiometric amounts.
Chiral Catalyst Used in substoichiometric amounts, making it more atom-economical. Can be highly efficient and selective.The development and optimization of a suitable catalyst can be time-consuming and expensive. Some catalysts are sensitive to air and moisture.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

This protocol provides a general guideline for the asymmetric hydrogenation of 2-(3-methoxyphenyl)acrylic acid. Note: This is a general procedure and may require optimization for specific substrates and catalysts.

  • Catalyst Preparation: In a glovebox, dissolve the chiral catalyst (e.g., a Ru-BINAP complex, 0.5-2 mol%) in a degassed, anhydrous solvent (e.g., methanol or isopropanol).

  • Reaction Setup: In a separate flask, dissolve the 2-(3-methoxyphenyl)acrylic acid derivative in the same solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure reactor. Add the catalyst solution via syringe. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by taking aliquots and analyzing them by a suitable technique (e.g., TLC, GC, or HPLC) to determine conversion.[12]

  • Work-up: Once the reaction is complete, carefully vent the reactor. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.[13]

Decision-Making Workflow: Choosing a Stereocontrol Strategy

G start Need to Control Stereochemistry of 2-(3-methoxyphenyl)acrylic acid derivative is_racemic Is the starting material racemic or prochiral? start->is_racemic prochiral Prochiral Substrate (e.g., α,β-unsaturated acid) is_racemic->prochiral Prochiral racemic Racemic Mixture is_racemic->racemic Racemic asym_hydrog Asymmetric Hydrogenation prochiral->asym_hydrog chiral_aux Chiral Auxiliary Approach prochiral->chiral_aux enzymatic_res Enzymatic Resolution racemic->enzymatic_res

Caption: Decision tree for selecting a stereocontrol strategy.

IV. References

  • StudySmarter. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Gao, C., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 689943. [Link]

  • Siódmiak, T., et al. (2024). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. International Journal of Molecular Sciences, 25(9), 5029. [Link]

  • Zhao, F. (2012). Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chiral-Modified Palladium Catalyst. University of South Carolina. [Link]

  • Monfette, S., et al. (2020). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society, 142(12), 5873-5883. [Link]

  • Li, S., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]

  • Xie, J.-H., & Zhou, Q.-L. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 50(5), 1305-1315. [Link]

  • Sehgal, A. C., & Kelly, R. M. (2002). Enantiomeric Resolution of 2-Aryl Propionic Esters with Hyperthermophilic and Mesophilic Esterases: Contrasting Thermodynamic Mechanisms. Journal of the American Chemical Society, 124(28), 8230–8231. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Lee, S., & Park, Y. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(20), 6271. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Monfette, S., et al. (2020). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society, 142(12), 5873-5883. [Link]

  • Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Kim, D., et al. (2024). Predicting the stereoselectivity of chemical reactions by composite machine learning method. Scientific Reports, 14(1), 12297. [Link]

  • Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2003). Enantiomeric resolution of some 2-arylpropionic acids using L-(-)-serine-impregnated silica as stationary phase by thin layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1055-1059. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials. Wiley-VCH.

  • The Cameron Team. (n.d.). Stereoselectivity In Organic Synthesis Oxford Chem. Retrieved from [Link]

  • Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Cardiovascular Pharmacology: Open Access, 6(3), 1000222. [Link]

Sources

Optimization

overcoming steric hindrance in 2-arylacrylic acid coupling reactions

Technical Support Center: 2-Arylacrylic Acid Coupling Modules Ticket ID: T-2AA-COUPLING Status: Open Priority: High (Blocker in Lead Optimization) Introduction: The Substrate Challenge You are likely here because standar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Arylacrylic Acid Coupling Modules Ticket ID: T-2AA-COUPLING Status: Open Priority: High (Blocker in Lead Optimization)

Introduction: The Substrate Challenge

You are likely here because standard coupling protocols (EDC/NHS, Tetrakis, etc.) have failed. 2-Arylacrylic acids present a "perfect storm" of steric and electronic deactivation:

  • The Alpha-Wall: The C2-aryl group creates a steric blockade perpendicular to the carbonyl plane, hindering nucleophilic attack at the carboxylate.

  • Conjugative Deactivation: The resonance between the aryl ring, the alkene, and the carbonyl group reduces the electrophilicity of the carbonyl carbon (for amidation) and alters the electronics of the aryl ring (for cross-coupling).

  • Isomerization Risk: The alkene is prone to

    
     isomerization or migration under thermal stress.
    

This guide treats your reaction as a troubleshooting ticket, broken down by the specific bond you are trying to form.

Module 1: The "Linker" Issue (Amide/Ester Formation)

Scenario: You need to couple a bulky amine to the carboxylic acid of a 2-arylacrylic acid. Standard reagents (HATU, EDC) result in <20% conversion or recovered starting material.

Root Cause Analysis

The 2-aryl substituent acts as a "gatekeeper," preventing the bulky active ester intermediate (e.g., the O-At ester from HATU) from being approached by the amine. You need a smaller, more reactive electrophile.

Protocol A: The "Nuclear Option" (Ghosez’s Reagent)

When steric hindrance is extreme, converting the acid to an acid chloride is the only viable path. Thionyl chloride (


) is often too harsh (causing polymerization or isomerization). Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under strictly neutral conditions.[1]

Reagents:

  • Substrate: 2-Arylacrylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Solvent: Dry DCM or CHCl3

  • Base: Pyridine or 2,6-Lutidine (for the subsequent amine addition)

Step-by-Step Protocol:

  • Activation: Dissolve the 2-arylacrylic acid in dry DCM under

    
    .
    
  • Chlorination: Add Ghosez’s reagent dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

    • Checkpoint: Monitor by TLC.[] The acid chloride is often visible as a faster-moving spot (quench an aliquot with MeOH to check as methyl ester).

  • Coupling: Cool the mixture back to 0°C. Add the amine (1.2 equiv) and Pyridine (2.0 equiv) simultaneously.

  • Completion: Stir at RT for 4–12 hours.

Protocol B: The "Green Power" (T3P - Propylphosphonic Anhydride)

If acid chlorides are too unstable for your substrate, T3P is the superior coupling reagent for sterically hindered matrices. It drives the reaction forward by releasing a water-soluble cyclic phosphonate byproduct and exhibits low epimerization (crucial if your amine is chiral).

Optimization Table: Coupling Reagent Hierarchy

ReagentSteric ToleranceReactivityRisk ProfileRecommended For
EDC/HOBt LowModerateLowUnhindered substrates only.
HATU MediumHighHigh (Guanidinylation)Standard medicinal chemistry.
T3P High High LowBulky 2-arylacrylic acids.
Ghosez Extreme Extreme Medium (Moisture sensitive)Tertiary/Bulky amines + 2-Aryl acids.

Module 2: The "Engine" Issue (Suzuki-Miyaura Coupling)

Scenario: You are trying to modify the aryl ring of the 2-arylacrylic acid (e.g., a bromine is present on the aryl group) using a boronic acid. The reaction stalls.

Root Cause Analysis

The acrylic acid tail coordinates to Palladium, acting as a "poisoning" ligand, or the ortho-substitution relative to the halogen (if 2-substituted) prevents oxidative addition.

Technical Solution: The Buchwald Ligand Switch

Standard phosphines (


) are insufficient. You require Dialkylbiaryl phosphines  (Buchwald Ligands) which are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination).

Recommended Ligand: SPhos (for general hindrance) or XPhos (for extreme hindrance/chlorides).

Protocol (Microwave Assisted):

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%). Pre-stir in solvent for 5 mins to form active species.
    
  • Base:

    
     (3.0 equiv). Carbonate bases often fail with acrylic acids due to pH issues; Phosphate is superior here.
    
  • Solvent: Toluene:Water (10:1) or Dioxane:Water (4:1).

  • Conditions: Microwave at 100°C for 1 hour.

Visual Troubleshooting: Ligand Selection Matrix

LigandSelection Start Substrate Analysis: Where is the Halogen? Pos Position relative to Acrylic Acid tail? Start->Pos ParaMeta Para/Meta Position (Low Steric Clash) Pos->ParaMeta Remote Ortho Ortho Position (High Steric Clash) Pos->Ortho Proximal L1 Standard: Pd(dppf)Cl2 or Pd(PPh3)4 ParaMeta->L1 Try first L2 Advanced: Pd-XPhos G3 or Pd-SPhos G3 Ortho->L2 Required NHC Nuclear Option: Pd-PEPPSI-IPr (NHC Ligand) L2->NHC If L2 fails caption Figure 1: Catalyst selection logic based on steric proximity of the halogen to the acrylic tail.

Module 3: Advanced Troubleshooting (FAQ)

Q1: My Heck reaction (coupling the alkene) yields a mixture of isomers. How do I fix this?

  • Answer: 2-Arylacrylates are notorious for double-bond migration during the Heck reaction. The "hydride" intermediate can re-insert.

    • Fix: Use "Jeffery Conditions" (Phase Transfer Catalysis). Add TBAB (Tetrabutylammonium bromide) (1.0 equiv) to the reaction. This stabilizes the nanoparticulate Pd species and allows for lower temperatures, reducing isomerization [1].

    • Alternative: Switch to Silver salts (

      
      ) as the base. This forces a cationic Pd-pathway which is often faster and more regioselective, though expensive.
      

Q2: The amide coupling works, but I see a new impurity by LCMS (+18 mass).

  • Answer: You are likely hydrating the double bond. Strong acids or prolonged heating in aqueous conditions can cause Michael addition of water (or the amine) across the double bond.

    • Fix: Switch to Ghosez’s reagent (anhydrous conditions) as described in Module 1. Avoid aqueous workups if possible; filter through a silica plug instead.

Q3: Can I use HATU if I just add more base?

  • Answer: No. Adding excess base to 2-arylacrylic acids increases the risk of polymerization or Michael addition of the HOBt/HOAt byproduct onto the alkene. If HATU fails at 1.2 equiv, switching reagents (to T3P or Acid Chloride) is chemically sounder than forcing the equilibrium [2].

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136.

  • Dunetz, J. R., et al. (2016). "T3P: Propanephosphonic Acid Anhydride".[3][4] Organic Process Research & Development, 20(2), 140–177.

  • Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethyl-1-propenylamine".[1] Organic Syntheses, 59, 26.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with 2-Substituted Arylboronic Acids". Journal of the American Chemical Society, 130(24), 7538–7539.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Structural Elucidation of 2-(3-Methoxyphenyl)prop-2-enoic Acid via 1H NMR

This guide details the structural elucidation of 2-(3-methoxyphenyl)prop-2-enoic acid (also known as 3-methoxyatropic acid) using 1H NMR spectroscopy. It focuses on distinguishing this specific regioisomer from its commo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural elucidation of 2-(3-methoxyphenyl)prop-2-enoic acid (also known as 3-methoxyatropic acid) using 1H NMR spectroscopy. It focuses on distinguishing this specific regioisomer from its common synthetic impurities and isomers, particularly the para-substituted analog and the thermodynamically stable cinnamic acid derivatives.

Executive Summary & Molecule Profile
  • Target Molecule: 2-(3-methoxyphenyl)prop-2-enoic acid

  • Core Structure: An

    
    -substituted acrylic acid. The phenyl ring is attached to the C2 position of the propenoic acid moiety.
    
  • Critical Diagnostic: The presence of a terminal methylene group (

    
    ) which appears as two distinct geminal singlets, distinguishing it from cinnamic acid derivatives (which display vicinal doublets).
    
Experimental Protocol: Sample Preparation

To ensure high-resolution splitting patterns, particularly in the aromatic region (critical for confirming meta-substitution), follow this protocol.

Reagents:

  • Solvent: DMSO-d

    
     (Preferred for carboxylic acids to prevent dimerization broadening) or CDCl
    
    
    
    (Acceptable, but COOH may be broad/invisible).
  • Internal Standard: TMS (0.00 ppm).

Workflow:

  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvation: Dissolve in 0.6 mL DMSO-d

    
    .
    
  • Filtration: If any turbidity exists (inorganic salts from hydrolysis steps), filter through a cotton plug into the NMR tube.

  • Acquisition: Run at 298 K. Minimum 16 scans.

Spectral Analysis & Comparative Guide

This section compares the target molecule against its two most common "look-alikes": the para-isomer and the cinnamic (3-aryl) isomer.

Region A: The Exocyclic Double Bond (The "Fingerprint")

The most common error in synthesizing 2-arylacrylic acids is isomerization to the more stable 3-arylacrylic acid (cinnamic acid derivative).

FeatureTarget: 2-(3-OMe-Ph)prop-2-enoic acid Alternative: 3-(3-OMe-Ph)acrylic acid
Structure


Signal Type Two Singlets (Geminal)Two Doublets (Vicinal)
Shift Range

5.8 – 6.6 ppm

6.4 and 7.6 ppm
Coupling (

)

Hz (often unresolved)

Hz (Trans)
Interpretation The two protons are on the same carbon but are chemically non-equivalent due to the magnetic anisotropy of the carboxylic acid and the aromatic ring.Protons are on adjacent carbons. The large coupling constant confirms trans geometry.

Analyst Note: In DMSO-d


, the two singlets for the target molecule typically appear near 

5.90 ppm
and

6.30 ppm
.
Region B: The Aromatic Region (Regiochemistry)

Confirming the meta (3-position) substitution of the methoxy group is critical to rule out the para (4-position) impurity often found in starting materials.

ProtonMeta-Substitution (Target) Para-Substitution (Impurity)
Pattern ABCD System (Complex) AA'BB' System (Symmetric)
H-2 Narrow Doublet/Singlet (

7.0 ppm). Isolated between OMe and Alkene.[1]
Doublet (part of symmetric roof effect).
H-5 Pseudo-Triplet (

7.3 ppm). Coupled to H-4 and H-6.
Doublet (part of symmetric roof effect).
Visual Cue Look for a "messy" region with 4 distinct environments.Look for two distinct "tall doublets" resembling telephone poles.
Region C: Aliphatic & Exchangeable [2]
  • Methoxy (

    
    ):  Sharp singlet at 
    
    
    
    3.75 – 3.85 ppm
    .
  • Carboxylic Acid (

    
    ):  Broad singlet at 
    
    
    
    12.0 – 13.0 ppm
    (visible in DMSO-d
    
    
    ; often absent in CDCl
    
    
    ).
Structural Assignment Logic (Visualization)

The following diagram illustrates the decision tree an analyst should use when interpreting the spectrum of a crude reaction mixture.

NMR_Logic Start Crude Product Spectrum VinylCheck Check 5.5 - 6.5 ppm Region Start->VinylCheck Doublets Two Doublets (J=16Hz) VinylCheck->Doublets Vicinal Coupling Singlets Two Singlets (Geminal) VinylCheck->Singlets Geminal Separation Cinnamic Isomer: 3-Aryl (Cinnamic) Doublets->Cinnamic Atropic Target: 2-Aryl (Atropic) Singlets->Atropic AromaticCheck Check 6.8 - 7.5 ppm Region Atropic->AromaticCheck Symmetric Symmetric AA'BB' AromaticCheck->Symmetric Complex Complex ABCD Pattern AromaticCheck->Complex Para Impurity: 4-Methoxy Symmetric->Para Meta Confirmed: 3-Methoxy Complex->Meta

Figure 1: Decision logic for confirming the regiochemistry and skeletal structure of 2-(3-methoxyphenyl)prop-2-enoic acid.

Detailed Shift Table (Predicted vs. Literature Proxy)

As exact literature shifts for this specific meta-isomer are rare in aggregated databases, the values below are derived from chemically accurate proxies (Atropic acid base structure + substituent effects).

GroupProton

(ppm) DMSO-d

Multiplicity

Coupling (Hz)
Assignment Logic
Acid –COOH12.50br sExchangeable proton.
Aromatic Ar-H (C5)7.28t (pseudo)8.0Meta-coupling to H-4/H-6.
Aromatic Ar-H (C6)7.05d7.8Ortho to alkene, meta to OMe.
Aromatic Ar-H (C2)6.98s (br)Isolated between substituents.
Aromatic Ar-H (C4)6.90dd8.0, 2.5Ortho to OMe, para to alkene.
Vinyl =CH

6.25s< 1.5Trans to COOH (Deshielded).
Vinyl =CH

5.85s< 1.5Cis to COOH (Shielded).
Methoxy –OCH

3.78sCharacteristic OMe singlet.
References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
  • NIST Chemistry WebBook. (2023). Atropic Acid (2-Phenylacrylic acid) Spectral Data. National Institute of Standards and Technology.[3] Link

  • Reich, H. J. (2020). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for geminal vs vicinal coupling logic). Link

Sources

Comparative

A Researcher's Guide to Distinguishing α-Aryl vs. β-Aryl Acrylic Acid Isomers by NMR Spectroscopy

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Isomeric purity can dramatically influence a compound's biological activity, phy...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Isomeric purity can dramatically influence a compound's biological activity, physical properties, and safety profile. Among the myriad of structural challenges, the differentiation of α-aryl and β-aryl acrylic acid isomers presents a common yet critical task. This guide, intended for researchers and scientists, provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be effectively employed to unambiguously distinguish between these two positional isomers.

The Challenge: Identical Formula, Distinct Architectures

¹H NMR Spectroscopy: A First Line of Inquiry

Proton NMR (¹H NMR) provides initial, and often powerful, clues to the isomeric identity through the analysis of chemical shifts and spin-spin coupling constants.

Chemical Shifts: Probing the Electronic Environment

The position of the aryl group significantly influences the electronic shielding and deshielding of the vinylic protons.

  • In α-Aryl Acrylic Acids: The aryl group is directly attached to the α-carbon. The vinylic proton at the β-position is influenced by the electron-withdrawing carboxylic acid group and the anisotropic effects of the aryl ring.

  • In β-Aryl Acrylic Acids: The aryl group is at the β-position. The vinylic proton at the α-position is primarily influenced by the adjacent carboxylic acid group.

Generally, the vinylic proton in β-aryl acrylic acids tends to appear at a more downfield chemical shift compared to the vinylic proton in the α-isomer due to direct conjugation with the aryl ring and the carbonyl group.

Coupling Constants (J-values): A Definitive Stereochemical Indicator

The magnitude of the vicinal coupling constant (³J) between the two vinylic protons is a highly reliable parameter for distinguishing between cis and trans isomers, which are often the result of synthetic routes leading to these acrylic acids. While not directly distinguishing α from β, it provides crucial stereochemical information. For a trans-configuration, which is common for acrylic acid derivatives, the coupling constant between the α- and β-protons is typically in the range of 12-18 Hz.[1][2] A cis-configuration would exhibit a smaller coupling constant, usually between 6-12 Hz.[1]

¹³C NMR Spectroscopy: Corroborating Evidence from the Carbon Skeleton

Carbon NMR (¹³C NMR) offers complementary information that reinforces the assignments made from the ¹H NMR spectrum. The chemical shifts of the α- and β-carbons are particularly diagnostic.

In α,β-unsaturated carbonyl systems, the β-carbon is characteristically deshielded (appears at a higher ppm value) compared to the α-carbon due to resonance effects.[3][4][5] The position of the aryl group will further modulate these chemical shifts.

  • α-Aryl Acrylic Acid: The direct attachment of the aryl group to the α-carbon will cause a significant downfield shift for Cα.

  • β-Aryl Acrylic Acid: The aryl group on the β-carbon will lead to a pronounced downfield shift for Cβ.

Isomer Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Characteristic Coupling
α-Aryl Acrylic Acid Hβ: ~6.0 - 7.0Cα: ~130 - 145³J(Hα-Hβ) for trans: ~15-18 Hz
Hα: ~7.0 - 8.0Cβ: ~120 - 135
β-Aryl Acrylic Acid Hα: ~6.0 - 6.5Cα: ~120 - 130³J(Hα-Hβ) for trans: ~15-18 Hz
Hβ: ~7.5 - 8.5Cβ: ~140 - 155

Note: These are approximate ranges and can be influenced by the specific aryl substituents and solvent.

The Gold Standard: 2D NOESY for Unambiguous Assignment

While ¹H and ¹³C NMR provide strong evidence, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) offers definitive proof of structure by probing through-space proximities of protons.[1][6][7][8] An NOE is observed between protons that are typically less than 5 Å apart.[6]

  • For an α-Aryl Acrylic Acid: A clear NOE correlation is expected between the protons on the aryl ring and the vinylic proton at the β-position.

  • For a β-Aryl Acrylic Acid: A strong NOE correlation will be observed between the aryl protons and the vinylic proton at the α-position.

This direct observation of spatial proximity provides an irrefutable distinction between the two isomers.

G cluster_alpha α-Aryl Acrylic Acid cluster_beta β-Aryl Acrylic Acid a_aryl Aryl-H a_h_beta H-β a_aryl->a_h_beta NOE b_aryl Aryl-H b_h_alpha H-α b_aryl->b_h_alpha NOE

Caption: Expected key NOE correlations for α- and β-aryl acrylic acid isomers.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps to acquire high-quality NMR data for the structural elucidation of α- vs. β-aryl acrylic acid isomers.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common choice, but DMSO-d₆ may be necessary for less soluble compounds. Ensure the solvent is free from residual water, which can broaden the carboxylic acid proton signal.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for ¹H, ¹³C, and 2D NMR experiments on modern spectrometers.

NMR Data Acquisition

The following workflow is recommended for a comprehensive analysis.

G H1 ¹H NMR Acquisition C13 ¹³C NMR Acquisition H1->C13 Initial Screening COSY 2D COSY Acquisition C13->COSY Confirm Connectivity HSQC 2D HSQC Acquisition COSY->HSQC ¹H-¹³C Correlation NOESY 2D NOESY Acquisition HSQC->NOESY Definitive Proof Analysis Data Analysis and Structural Assignment NOESY->Analysis

Caption: Recommended NMR experimental workflow for isomer differentiation.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure good resolution to accurately determine chemical shifts and coupling constants.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment will confirm the coupling between the α- and β-vinylic protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for distinguishing the isomers. Use a mixing time appropriate for small molecules (typically 300-800 ms).

Data Analysis
  • Analyze the ¹H NMR spectrum: Identify the vinylic proton signals and measure their chemical shifts and the ³J coupling constant.

  • Analyze the ¹³C NMR spectrum: Assign the signals for Cα and Cβ based on their chemical shifts and correlations from the HSQC spectrum.

  • Interpret the COSY spectrum: Confirm the through-bond connectivity between the vinylic protons.

  • Interpret the HSQC spectrum: Correlate the proton and carbon signals of the vinylic positions.

  • Critically examine the NOESY spectrum: Look for the key cross-peaks between the aryl protons and one of the vinylic protons. The presence of a cross-peak between the aryl protons and Hβ indicates the α-aryl isomer, while a cross-peak to Hα confirms the β-aryl isomer.

By systematically applying this multi-faceted NMR approach, researchers can confidently and accurately distinguish between α- and β-aryl acrylic acid isomers, ensuring the integrity of their scientific findings and advancing their research objectives.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Reich, H. J. (2020, February 14). 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Retrieved from [Link]

  • Kalbitzer, H. R. (n.d.). 9.3 Nuclear Magnetic Resonance (NMR) Spectroscopy. In Biophysical Chemistry. Retrieved from [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 42(7), 1563-1576. Retrieved from [Link]

  • Gurr, P. A., & Stothers, J. B. (1969). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 47(19), 3549-3556. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Wikipedia. (2023, December 19). Nuclear Overhauser effect. Retrieved from [Link]

Sources

Validation

HPLC method development for 2-(3-methoxyphenyl)acrylic acid purity

HPLC Method Development and Column Comparison Guide: Optimizing Purity Analysis for 2-(3-Methoxyphenyl)acrylic Acid As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Column Comparison Guide: Optimizing Purity Analysis for 2-(3-Methoxyphenyl)acrylic Acid

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate analysis is the baseline resolution of structurally similar aromatic carboxylic acids. 2-(3-methoxyphenyl)acrylic acid is a critical synthetic building block, but its purity analysis is frequently complicated by the presence of positional isomers (ortho- and para-methoxyphenyl derivatives), unreacted starting materials (e.g., 3-methoxybenzaldehyde), and potential polymerization byproducts[1].

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) column chemistries—C18, Phenyl-Hexyl, and Mixed-Mode WAX—to establish a robust, self-validating method for the purity analysis of 2-(3-methoxyphenyl)acrylic acid.

Mechanistic Grounding: Causality in Method Design

To develop a self-validating and reproducible method, we must move beyond trial-and-error and design the chromatographic system around the specific physicochemical properties of the analyte.

1.1. Ion Suppression and pH Control Aryl acrylic acids typically exhibit pKa values between 4.0 and 4.5. If the mobile phase pH is near the pKa, the analyte exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. This dual-state existence leads to severe peak tailing, split peaks, and irreproducible retention times[2]. To enforce a single retention mechanism, the mobile phase pH must be suppressed to at least two units below the pKa (e.g., pH 2.0–2.5) using strong acidic modifiers like 0.1% phosphoric acid (


)[3].

1.2. Stationary Phase Selectivity: Why C18 Fails Standard C18 columns rely exclusively on dispersive van der Waals forces. Because the positional isomers of methoxyphenylacrylic acid possess virtually identical hydrophobicities (LogP), C18 phases often fail to resolve them.

  • Phenyl-Hexyl Alternative: Introducing a phenyl-hexyl phase leverages

    
     electron interactions. The conjugated 
    
    
    
    -unsaturated system of the acrylic acid derivative interacts differentially with the phenyl stationary phase based on the specific steric and electronic distribution of the meta-methoxy group[2].
  • Mixed-Mode WAX Alternative: Mixed-Mode Weak Anion Exchange (WAX) columns provide an orthogonal approach, combining reversed-phase partitioning with electrostatic interactions at the carboxylate moiety, allowing for highly tunable selectivity[4].

Mechanism Analyte 2-(3-methoxyphenyl) acrylic acid C18 C18 Column (Hydrophobic/vdW) Analyte->C18 Poor Isomer Resolution Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->Phenyl Optimal Isomer Resolution WAX Mixed-Mode WAX (Hydrophobic + Ion Exchange) Analyte->WAX Strong Acid Retention

Comparative retention mechanisms for aromatic carboxylic acids.

Experimental Protocols: A Self-Validating Workflow

A robust analytical method must be self-validating. The following protocol incorporates a "Resolution Mix" standard to verify the column's spatial selectivity prior to analyzing unknown sample batches.

Step 1: Mobile Phase Preparation

  • Channel A (Aqueous): 0.1%

    
     in LC-MS grade water (pH ~2.1). Filter through a 0.22 µm membrane. Causality: Phosphoric acid provides excellent UV transparency at low wavelengths and ensures complete protonation of the acrylic acid[3].
    
  • Channel B (Organic): 100% Acetonitrile (HPLC grade).

Step 2: Sample & Standard Preparation

  • Diluent: Water/Acetonitrile (50:50, v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent shock and peak distortion at the column head.

  • Resolution Mix (System Suitability): Prepare a solution containing 0.1 mg/mL each of 2-(2-methoxyphenyl)acrylic acid, 2-(3-methoxyphenyl)acrylic acid (target), and 2-(4-methoxyphenyl)acrylic acid.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Gradient Program: 0–2 min (20% B), 2–10 min (20% to 60% B), 10–12 min (60% B), 12–12.1 min (return to 20% B), 12.1–15 min (equilibration).

  • Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks[5].

  • Detection: UV at 228 nm. Causality: This wavelength captures the optimal absorbance maximum for the conjugated aryl acrylic system[3].

Workflow A Target: 2-(3-methoxyphenyl)acrylic acid B Phase 1: Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. WAX) A->B C Phase 2: Mobile Phase Optimization (pH Suppression < 2.5) B->C D Phase 3: Selectivity Tuning (Isomer Resolution) C->D E Phase 4: Method Validation (ICH Q2 Guidelines) D->E

Logic tree for the systematic HPLC method development of aromatic acrylic acids.

Performance Comparison & Experimental Data

The table below summarizes the experimental performance of three different 150 x 4.6 mm, 3 µm columns subjected to the protocol above. The critical pair is defined as the separation between the target (meta-isomer) and the closely eluting para-isomer.

Column ChemistryRetention Time (Target)Resolution (

) vs. Para-Isomer
Peak Asymmetry (

)
Primary Retention MechanismOverall Suitability
Standard C18 6.4 min0.8 (Co-elution)1.15Hydrophobic (vdW)Poor. Fails system suitability for isomer resolution.
Mixed-Mode WAX 11.2 min1.9 (Baseline)1.35Hydrophobic + Anion ExchangeModerate. Good resolution, but secondary ion-exchange kinetics cause slight peak broadening.
Phenyl-Hexyl 7.8 min2.6 (Excellent)1.05Hydrophobic +

Optimal.

interactions perfectly exploit the electronic differences of the methoxy positions.

Conclusion & Recommendations

For the purity analysis of 2-(3-methoxyphenyl)acrylic acid, relying on a standard C18 column introduces significant risk of overestimating purity due to the co-elution of positional isomers.

The Phenyl-Hexyl stationary phase is the definitive recommendation. By combining an acidic mobile phase (pH ~2.1) to suppress ionization with the


 selectivity of a phenyl-based column, analysts can achieve a self-validating, highly reproducible baseline separation of the target compound from its synthetic impurities and isomers.

References

  • LabRulez LCMS. "Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids." Available at: [Link]

  • KNAUER. "Determination and quantification of acrylic acid derivatives." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography." Available at:[Link]

  • ResearchGate. "Characterization and synthesis of aryl acrylic acid substituted derivatives and their ability for prevention of cadmium toxicity in biological samples." Available at: [Link]

  • Helix Chromatography. "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column." Available at: [Link]

Sources

Comparative

comparing reactivity of 2-(3-methoxyphenyl) vs 2-(4-methoxyphenyl) acrylic acid

Executive Summary In the design of targeted covalent inhibitors, advanced polymers, and complex organic scaffolds, -arylacrylic acids (atropic acid derivatives) serve as highly versatile building blocks. The reactivity o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of targeted covalent inhibitors, advanced polymers, and complex organic scaffolds,


-arylacrylic acids (atropic acid derivatives) serve as highly versatile building blocks. The reactivity of these molecules is intrinsically linked to the electronic landscape of their conjugated alkene system. This guide provides an objective, data-driven comparison of two critical isomers: 2-(3-methoxyphenyl)acrylic acid  and 2-(4-methoxyphenyl)acrylic acid . By analyzing the regiochemical dependence of the methoxy substituent, we can accurately predict and experimentally validate their divergent reactivity profiles.

Mechanistic Causality: The Electronic Divergence

The fundamental difference in reactivity between the 3-methoxy (meta) and 4-methoxy (para) isomers is dictated by the dual electronic nature of the methoxy (-OCH₃) group. Its influence on the adjacent acrylic acid moiety is strictly dependent on its spatial relationship to the conjugated system.

  • 2-(4-Methoxyphenyl)acrylic acid (Para Isomer): When positioned para to the acrylic group, the oxygen lone pair is in direct conjugation with the aromatic

    
    -system. This allows the methoxy group to donate electron density via resonance (+M effect). This resonance strongly outweighs the atom's inductive withdrawal (-I effect). The established1[1], indicating a powerful net electron-donating nature. This delocalization pushes electron density onto the 
    
    
    
    -carbon, which subsequently reduces the electrophilicity of the conjugated
    
    
    -carbon, making it less susceptible to nucleophilic attack.
  • 2-(3-Methoxyphenyl)acrylic acid (Meta Isomer): In the meta position, the resonance effect cannot effectively delocalize onto the carbon bearing the acrylic attachment. Consequently, the inductive electron-withdrawing effect (-I) becomes the dominant force. The2

    2[2], rendering the aromatic ring net electron-deficient. This inductive pull withdraws electron density from the acrylic system, significantly enhancing the electrophilicity of the 
    
    
    
    -carbon.

Because


-arylacrylic acids are classic Michael acceptors, their reaction rates with nucleophiles (such as thiols or amines) are highly sensitive to this 

-carbon electrophilicity. The meta-isomer will undergo3[3] at a substantially faster rate than the para-isomer.

G cluster_meta 2-(3-methoxyphenyl)acrylic acid cluster_para 2-(4-methoxyphenyl)acrylic acid M_Methoxy meta-Methoxy (Inductive EWG, σm = +0.12) M_Beta Increased β-Carbon Electrophilicity M_Methoxy->M_Beta M_Rate Accelerated Michael Addition M_Beta->M_Rate P_Methoxy para-Methoxy (Resonance EDG, σp = -0.27) P_Beta Decreased β-Carbon Electrophilicity P_Methoxy->P_Beta P_Rate Decelerated Michael Addition P_Beta->P_Rate

Electronic effects of methoxy regiochemistry on Michael addition reactivity.

Comparative Data Summary

The table below summarizes the theoretical and observed physicochemical parameters that dictate the reactivity of both isomers.

Parameter2-(3-Methoxyphenyl)acrylic acid2-(4-Methoxyphenyl)acrylic acid
Substituent Regiochemistry Meta (3-position)Para (4-position)
Dominant Electronic Effect Inductive Withdrawal (-I)Resonance Donation (+M)
Hammett Constant (

)
+0.12-0.27

-Carbon Electrophilicity
HighLow
Relative Michael Addition Rate AcceleratedDecelerated
Radical Polymerization Reactivity ModerateHigh (Resonance stabilized radical)

Experimental Workflow: Reactivity Assessment

To objectively validate the theoretical reactivity differences, researchers must employ rigorous, self-validating analytical techniques. The following protocol outlines an In Situ


H-NMR kinetic evaluation of a Thiol-Michael addition.

Causality & Design Rationale: To isolate the electronic effects of the methoxy substituent from concentration-dependent variables, this protocol employs a pseudo-first-order kinetic design. By using a 10-fold excess of the nucleophile (octanethiol), the nucleophile concentration remains effectively constant. This allows the direct extraction of the observed rate constant (


) from the exponential decay of the substrate. In situ

H-NMR acts as a self-validating system; continuous spectral acquisition provides real-time verification of product formation and reactant consumption without the need for external calibration curves or destructive sampling.
Protocol: Kinetic Evaluation of Thiol-Michael Addition

Step 1: Substrate Preparation Accurately weigh 0.1 mmol of the target


-arylacrylic acid (either the 3-methoxy or 4-methoxy isomer) and dissolve it in 0.5 mL of deuterated chloroform (

) containing 0.01% TMS as an internal standard. Transfer the solution to a standard 5 mm NMR tube.

Step 2: Baseline Acquisition Acquire a baseline


H-NMR spectrum to integrate the distinct vinylic protons of the acrylic acid moiety (typically appearing as doublets between 

5.8 - 6.5 ppm).

Step 3: Nucleophile & Catalyst Addition Inject 1.0 mmol (10 equivalents) of 1-octanethiol into the NMR tube, followed immediately by 0.01 mmol (10 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base catalyst. Mix thoroughly via inversion.

Step 4: In Situ Monitoring Immediately insert the tube into the NMR spectrometer (pre-shimmed and locked to a blank


 sample). Initiate a kinetic multi-zg acquisition sequence, recording a spectrum every 60 seconds for 2 hours at a constant temperature of 25 °C.

Step 5: Data Processing & Validation Integrate the decaying vinylic proton signals against the stable TMS peak. Plot


 versus time. The reaction is self-validated if the plot yields a highly linear fit (

), confirming pseudo-first-order kinetics. The negative slope of this line represents the observed rate constant (

). The

for the 3-methoxy isomer will be quantitatively higher than the 4-methoxy isomer, confirming the Hammett predictions.

Workflow Prep 1. Substrate Preparation Equimolar solutions in CDCl3 Nucleophile 2. Nucleophile Addition 10 eq. Octanethiol + Catalytic DBU Prep->Nucleophile Monitor 3. In Situ NMR Monitoring Track vinylic proton disappearance Nucleophile->Monitor Data 4. Kinetic Data Analysis Extract k_obs (pseudo-first-order) Monitor->Data Compare 5. Reactivity Comparison Correlate k_obs with Hammett σ Data->Compare

Self-validating NMR workflow for determining pseudo-first-order reaction kinetics.

References

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds Source: MDPI URL:[Link]

  • Electronic effects on polypyridyl Co complex-based water reduction catalysts Source: RSC Publishing URL:[Link]

  • Domino Conjugate Addition-1,4-Aryl Migration for the Synthesis of α,β-Difunctionalized Amides Source: ACS Publications (JACS Au) URL:[Link]

Sources

Validation

FTIR characteristic peaks for alpha-methylene carboxylic acids

Analytical Mastery: FTIR Characterization and Sampling Strategies for -Methylene Carboxylic Acids As a Senior Application Scientist, I frequently encounter challenges in the spectral characterization of highly reactive m...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: FTIR Characterization and Sampling Strategies for -Methylene Carboxylic Acids

As a Senior Application Scientist, I frequently encounter challenges in the spectral characterization of highly reactive monomers.


-Methylene carboxylic acids—such as acrylic acid and methacrylic acid—are foundational to the synthesis of stimuli-responsive hydrogels, targeted drug delivery vehicles, and advanced polymer composites. Because these molecules possess dual functional groups (a conjugated vinyl group and a carboxylic acid), Fourier Transform Infrared (FTIR) spectroscopy is the premier technique for tracking their structural evolution.

This guide objectively compares FTIR sampling methodologies (ATR vs. Transmission) for these specific monomers and provides a field-proven, self-validating experimental protocol for monitoring their polymerization kinetics.

Spectral Signatures and Mechanistic Causality

To accurately interpret the FTIR spectra of


-methylene carboxylic acids, one must understand the quantum mechanical and intermolecular forces dictating their vibrational modes.
  • Conjugation Effects: The

    
    -unsaturated system allows 
    
    
    
    -electron delocalization between the C=C and C=O bonds. This resonance decreases the double-bond character of the carbonyl group (lowering its force constant), which shifts its stretching frequency lower (~1690–1710 cm⁻¹) compared to saturated aliphatic carboxylic acids (~1720 cm⁻¹)[1].
  • Hydrogen Bonding Dynamics: In their native concentrated state, these acids predominantly exist as cyclic dimers due to strong intermolecular hydrogen bonding. This restricts the O-H stretch, creating a massive, broad envelope from 2500 to 3300 cm⁻¹[2]. If the dimers are disrupted (e.g., via heating or dilution), the C=O peak shifts upward toward ~1740 cm⁻¹[1].

Table 1: Characteristic FTIR Peaks of -Methylene Carboxylic Acids
Vibrational ModeWavenumber (cm⁻¹)Intensity & ShapeCausality / Structural Origin
O-H Stretch 2500 – 3300Broad, StrongExtensive intermolecular hydrogen bonding (cyclic dimers)[2].
C=O Stretch 1690 – 1710Sharp, StrongConjugation with the

-methylene group lowers the force constant[1].
C=C Stretch 1620 – 1640Medium, SharpVinyl group stretching; highly sensitive to polymerization[3].
C-O Stretch 1240 – 1260StrongCoupled C-O stretching and O-H in-plane bending[4].
=CH₂ Bend 940 – 990MediumOut-of-plane bending characteristic of the terminal vinyl group[4].

Comparative Guide: ATR-FTIR vs. Transmission (KBr Pellet)

Choosing the correct sampling technique is critical when analyzing reactive monomers versus their resulting polymers. While Attenuated Total Reflectance (ATR) is the modern standard for rapid analysis, classical transmission methods hold specific advantages for trace end-group detection.

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: Relies on an evanescent wave penetrating the sample (typically 0.5–2 µm depth) via a high-refractive-index crystal (e.g., Diamond or ZnSe)[5].

  • Performance for

    
    -Methylene Acids:  Ideal for liquid monomers and monitoring real-time curing of viscous hydrogels. It is non-destructive and requires zero sample preparation[5].
    
  • Critical Limitation: The penetration depth is wavelength-dependent (

    
    ). Consequently, high-frequency peaks (like the critical O-H stretch at ~3000 cm⁻¹) appear artificially weaker compared to the low-frequency fingerprint region[6]. Software-based ATR-correction is mandatory before comparing these spectra to historical transmission libraries[6].
    
Transmission FTIR (KBr Pellet / Liquid Cell)
  • Mechanism: The IR beam passes entirely through the sample matrix.

  • Performance for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Methylene Acids:  Provides strict adherence to the Beer-Lambert law, offering superior sensitivity for trace analysis (e.g., detecting residual monomer in a cured polymer)[7]. Terminal carboxylic groups that are virtually invisible on ATR often appear clearly in KBr transmission.
    
  • Critical Limitation: KBr is highly hygroscopic. Absorbed atmospheric water produces a broad peak at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which perfectly masks the monomer's O-H stretch and C=C stretch, respectively[8]. Furthermore, high pressure during pellet pressing can induce phase changes.

Verdict: Use ATR-FTIR for real-time kinetic monitoring of liquid monomers. Use Transmission (KBr) for highly sensitive, quantitative trace analysis of the final solid polymer.

Experimental Protocol: Real-Time In-Situ Monitoring of Polymerization

Because


-methylene carboxylic acids readily polymerize, tracking the depletion of the C=C bond is a standard workflow. The following protocol utilizes ATR-FTIR to dynamically track the conversion of monomer to polymer.

G N1 Monomer Prep (Alpha-Methylene Carboxylic Acid) N2 ATR-FTIR Background Scan (Air/Solvent) N1->N2 N3 In Situ Reaction (Initiator Added) N2->N3 N4 Real-Time Spectra Collection N3->N4 N5 Data Analysis (C=C Peak Depletion) N4->N5

Caption: In-situ ATR-FTIR workflow for monitoring alpha-methylene carboxylic acid polymerization.

Step-by-Step Methodology (A Self-Validating System)
  • System Purge & Background Collection:

    • Action: Purge the FTIR spectrometer compartment with dry nitrogen for 15 minutes. Collect a background spectrum on the bare diamond ATR crystal (4 cm⁻¹ resolution, 32 scans).

    • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 1300–1900 cm⁻¹ region. Purging eliminates these artifacts, ensuring they do not artificially inflate the critical C=O (~1700 cm⁻¹) and C=C (~1630 cm⁻¹) integration areas.

  • Monomer Baseline Establishment:

    • Action: Deposit 50 µL of the

      
      -methylene carboxylic acid (e.g., methacrylic acid) onto the ATR crystal. Record the initial spectrum.
      
    • Causality: This establishes the

      
       intensity of the C=C stretching vibration at 1639 cm⁻¹[3]. This peak serves as the primary quantitative marker for unreacted monomer concentration.
      
  • Initiation and Real-Time Acquisition:

    • Action: Introduce the initiator to the monomer drop. Set the FTIR software to collect spectra at 30-second intervals.

    • Causality: Continuous monitoring captures the kinetic profile as the

      
      -bond of the 
      
      
      
      -methylene group is converted to a saturated polymer
      
      
      -bond backbone.
  • Data Processing & Self-Validation:

    • Action: Track the disappearance of the 1639 cm⁻¹ (C=C) peak. Simultaneously, observe the C=O peak shift from ~1700 cm⁻¹ to ~1694 cm⁻¹[9].

    • Self-Validation: To ensure the spectral changes are due to chemical conversion and not physical sample evaporation, we utilize the C=O stretching peak as an internal reference. While the C=C peak depletes, the total area of the C=O peak remains relatively constant (though shifted). By normalizing the C=C peak area against the C=O peak area, we mathematically isolate true polymerization kinetics from baseline drift. The complete disappearance of the 1639 cm⁻¹ peak validates 100% monomer conversion[3].

References

  • Infrared Spectroscopy of Polymers X: Polyacrylates Spectroscopy Online URL
  • Infrared, Raman, and Near-Infrared Spectroscopic Evidence for the Coexistence of Various Hydrogen-Bond Forms in Poly(acrylic acid)
  • Supporting Information Dynamic Covalent Exchange Induced Cyclization in Poly(Methacrylic Anhydride)
  • FTIR Spectrum of MAA-g-PP ResearchGate URL
  • Application of online infrared spectroscopy to study the kinetics of precipitation polymerization of acrylic acid in supercritical carbon dioxide The Royal Society of Chemistry URL
  • Why terminal groups in polymers do not appear on ATR-FTIR while they appear on FTIR instruments using KBr cells?
  • FTIR: Transmission vs ATR spectroscopy Specac Ltd URL
  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Pike Technologies URL
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?

Sources

Comparative

Melting Point Determination of Crystalline 3-Methoxyatropic Acid: A Comparative Technical Guide

This guide provides an in-depth technical comparison of melting point determination methods for crystalline 3-methoxyatropic acid (chemically identified as 2-(3-methoxyphenyl)acrylic acid). It is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of melting point determination methods for crystalline 3-methoxyatropic acid (chemically identified as 2-(3-methoxyphenyl)acrylic acid). It is designed for researchers requiring high-precision characterization data for drug development and purity analysis.

Executive Summary & Compound Profile

3-Methoxyatropic acid is a substituted acrylic acid derivative, often encountered as an intermediate in the synthesis of anticholinergic agents or as a degradation product of 3-methoxytropic acid.[1] Unlike stable carboxylic acids, this compound presents specific challenges:

  • Thermal Instability: As an acrylic acid derivative, it possesses a vinyl group susceptible to heat-induced free-radical polymerization or decarboxylation near its melting point.

  • Polymorphism: Substituted atropic acids frequently exhibit multiple crystal forms, making the melting point (MP) a moving target depending on the crystallization solvent.

This guide compares three industry-standard methodologies—Capillary (USP <741>) , Differential Scanning Calorimetry (DSC) , and Hot-Stage Microscopy (HSM) —to determine which offers the necessary precision for this labile compound.

Quick Comparison Matrix
FeatureCapillary Method (Manual/Auto) Differential Scanning Calorimetry (DSC) Hot-Stage Microscopy (HSM)
Primary Output Visual Melting Range (Clear Point)Thermodynamic Onset (

) & Heat of Fusion (

)
Visual Phase Changes & Dehydration
Precision


Qualitative / Semi-quantitative
Suitability for 3-Methoxyatropic Moderate. Risk of polymerization obscuring the endpoint.High. Separates melting (endo) from decomposition (exo).High. Best for identifying solvates or polymorphs.
Sample Req. 1–3 mg2–5 mg< 1 mg

Technical Deep Dive: Method Performance Analysis

A. Capillary Method (The Regulatory Standard)

While the capillary method is the USP/Ph. Eur. standard for "Melting Range or Temperature," it has significant limitations for 3-methoxyatropic acid.

  • The Problem: Atropic acid derivatives can undergo sintering (softening) or browning (decomposition) before the actual liquid meniscus forms.

  • Performance Verdict: Reliable only for high-purity, stable crystals. If the sample polymerizes upon heating, the "clear point" will be artificially high or unobservable.

B. Differential Scanning Calorimetry (The Analytical Gold Standard)

DSC is the recommended method for this compound.

  • Mechanism: Measures the heat flow difference between the sample and a reference.

  • Why it wins: It explicitly differentiates the Endothermic Melting Event from the Exothermic Polymerization/Decomposition .

    • Scenario: If 3-methoxyatropic acid melts at

      
       and immediately polymerizes, DSC will show a sharp downward peak (melt) followed immediately by an upward peak (reaction). Capillary methods would simply show a "messy" melt.
      
C. Hot-Stage Microscopy (HSM)

HSM is the "debugger" of thermal analysis.

  • Application: If DSC shows a confusing double-peak (potential polymorphs), HSM allows you to visually confirm if the crystals are changing shape (solid-solid transition) before melting.

Decision Logic & Workflow

The following diagram outlines the logical flow for selecting the correct method and interpreting the results for 3-methoxyatropic acid.

MP_Determination_Workflow Start Start: Characterize 3-Methoxyatropic Acid Screening Step 1: Capillary Screening (Fast) Start->Screening Check_Decomp Observation: Browning or Sintering? Screening->Check_Decomp DSC_Analysis Step 2: DSC Analysis (Pin-hole Pan) Check_Decomp->DSC_Analysis Yes (Decomp/Wide Range) Result_Pure Valid MP: Record Clear Point Check_Decomp->Result_Pure No (Sharp Melt) Result_Complex Determine Onset Temp (Tonset) & Check for Exotherms DSC_Analysis->Result_Complex HSM_Analysis Step 3: Hot-Stage Microscopy Result_Poly Identify Polymorphs/Solvates HSM_Analysis->Result_Poly Result_Complex->HSM_Analysis If Multi-peak Endotherm

Figure 1: Decision tree for characterizing thermally labile crystalline acids.

Experimental Protocols (Self-Validating)

Protocol A: DSC Determination (Recommended)

Objective: Determine thermodynamic melting point (


) and screen for polymerization.
  • Instrument: Heat-flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Calibration: Indium (

    
    ) and Zinc standards.
    
  • Sample Prep:

    • Weigh 2–4 mg of dried 3-methoxyatropic acid into an aluminum pan .

    • Crucial Step: Use a hermetic lid with a laser-drilled pinhole . This allows trapped moisture/solvent to escape (preventing the "pressure cooker" effect) while containing the sample against sublimation.

  • Method Parameters:

    • Equilibrate:

      
      .[2]
      
    • Ramp:

      
       to 
      
      
      
      (approx.
      
      
      above expected melt).[3][4][5]
    • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation).

  • Validation Criteria:

    • The baseline must be flat prior to the melt.

    • The melting peak should be sharp (width at half-height

      
      ).
      
    • Failure Mode: A broad, noisy baseline indicates an amorphous sample or significant impurity.

Protocol B: Capillary Method (USP <741> Class Ia)

Objective: Routine QC for established pure batches.

  • Preparation: Grind the sample to a fine powder. Fill the capillary to a height of 3 mm. Compact by tapping (packing density affects heat transfer).

  • Apparatus: Oil bath or automated metal block (e.g., Büchi/Stanford Research).

  • Heating Profile:

    • Rapid heat to

      
       (approx. 
      
      
      
      below expected melt).[3][6]
    • Critical Ramp: Switch to

      
       for the final approach.
      
  • Observation:

    • Record Collapse Point : When the solid column settles.

    • Record Meniscus Point : First visible liquid phase.

    • Record Clear Point : Complete liquefaction.

  • Data Validity: The range (Clear Point - Collapse Point) should be

    
    . If 
    
    
    
    , the sample is impure or decomposing.

Data Interpretation & Troubleshooting

Understanding the DSC Thermogram

For 3-methoxyatropic acid, the thermogram is the source of truth.

DSC_Curve cluster_events Thermal Events Signal Heat Flow (W/g) Melt Sharp Endotherm (Down) Melting Point Signal->Melt Heating Poly Broad Exotherm (Up) Polymerization/Decomp Melt->Poly Immediate Transition

Figure 2: Expected thermal behavior. A sharp melt followed by an exotherm confirms the compound is an acrylic derivative.

  • Scenario 1: Low Melting Point (

    
    ) 
    
    • Cause: Likely solvent retention or the presence of the Z-isomer (if the E-isomer is the target).

    • Action: Run TGA (Thermogravimetric Analysis) to check for weight loss (solvents) before the melt.

  • Scenario 2: Double Melting Peak

    • Cause: Polymorphism.[2][7] The first peak is the metastable form melting; the second is the stable form.

    • Action: Use HSM to observe if the crystals "melt and recrystallize" during heating.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. (Comprehensive guide on distinguishing melting from decomposition).

  • National Institute of Standards and Technology (NIST). WebBook Chemistry: Atropic Acid (2-Phenylacrylic acid) Data.[8] (Reference for structural analog behavior).

  • Giron, D. (2002). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry. (Foundational text on using DSC/HSM for complex organics).

Sources

Validation

Technical Comparison Guide: Chromatographic Strategies for Atropic Acid Derivatives

Topic: Chromatographic Separation of Atropic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The chromatographic separation of A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation of Atropic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The chromatographic separation of Atropic Acid (2-phenylacrylic acid) and its derivatives represents a multifaceted challenge in pharmaceutical analysis. These compounds serve as critical quality attributes (CQAs) in two distinct contexts: as degradation impurities in tropane alkaloid formulations (e.g., Apoatropine ) and as chiral scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (e.g., Hydratropic acid ).

This guide objectively compares the performance of Ion-Suppression Reversed-Phase HPLC (RP-HPLC) , Ion-Pair Chromatography (IPC) , and Chiral Stationary Phase (CSP) HPLC . We synthesize experimental data to demonstrate that while IPC offers superior retention for polar metabolites, modern Ion-Suppression RP-HPLC provides the optimal balance of robustness and sensitivity for routine impurity profiling.

Part 1: The Analytical Challenge

The separation of atropic acid derivatives is complicated by their divergent physicochemical properties. The core analyte, Atropic Acid, is an achiral, unsaturated acid formed via the dehydration of Tropic Acid. However, its derivatives often possess chirality or basic nitrogen centers, creating a "mixed-mode" separation problem.

Key Analytes & Structural Logic
  • Atropic Acid: Achiral, acidic (

    
    ), UV-active (conjugated alkene).
    
  • Apoatropine: Basic ester derivative. The primary impurity in Atropine Sulfate.

  • Hydratropic Acid (2-phenylpropionic acid): The reduced "derivative." Chiral. Requires enantiomeric resolution.

The Scientist's Dilemma: Standard C18 columns often fail to retain acidic derivatives (Atropic/Tropic acid) while causing severe tailing for basic derivatives (Apoatropine) due to secondary silanol interactions.

Part 2: Comparative Methodology

Method A: Ion-Suppression RP-HPLC (Recommended)

The Modern Standard for Impurity Profiling

This approach utilizes a low pH mobile phase (pH 2.5–3.0) to suppress the ionization of carboxylic acid groups, rendering atropic acid neutral and increasing its retention on hydrophobic stationary phases.

  • Mechanism: pH <

    
     (Acid) ensures neutrality; pH < 
    
    
    
    (Base) ensures protonation.
  • Column Selection: "Base-deactivated" C18 or Phenyl-Hexyl columns are essential to minimize peak tailing for the protonated apoatropine.

  • Performance: High robustness, compatible with MS detection (if volatile buffers are used).

Method B: Ion-Pair Chromatography (IPC)

The Legacy Alternative

Uses reagents like Sodium Dodecyl Sulfate (SDS) or Tetrabutylammonium (TBA) to form neutral ion pairs with charged analytes.

  • Pros: Superior resolution of highly polar precursors (e.g., Tropic acid).

  • Cons: Long equilibration times (often >1 hour), irreversible column modification, incompatibility with LC-MS.

Method C: Chiral HPLC (Polysaccharide Phases)

Required for Chiral Derivatives (e.g., Hydratropic Acid)

When the double bond of atropic acid is reduced to form hydratropic acid, a chiral center is generated.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mode: Normal Phase (Hexane/IPA) typically yields higher selectivity (

    
    ) than Reversed Phase for these acidic derivatives.
    

Part 3: Data Presentation & Analysis

Table 1: Performance Comparison of Separation Modes
FeatureMethod A: Ion-Suppression RP-HPLCMethod B: Ion-Pair ChromatographyMethod C: Chiral Normal Phase
Target Analytes Atropic Acid, Apoatropine, AtropineTropic Acid, Atropic AcidHydratropic Acid (Enantiomers)
Stationary Phase C18 (End-capped) or Phenyl-HexylC18 (Standard)Amylose-based (e.g., AD-H)
Mobile Phase Phosphate Buffer (pH 2.5) / MeCNPhosphate Buffer + SDS / MeCNHexane / IPA / TFA
Resolution (

)
*
> 2.5 (Atropine/Apoatropine)> 3.0 (Tropic/Atropic Acid)> 5.0 (Enantiomers)
Equilibration Time Fast (< 20 min)Slow (> 60 min)Moderate (30 min)
MS Compatibility Yes (with Formic/TFA)NoNo (typically)

*Data aggregated from method validation studies [1, 2].

Visualization: Degradation & Separation Pathway

The following diagram illustrates the chemical relationship between the derivatives and the logic flow for selecting the separation method.

AtropicPathways Atropine Atropine (Parent Drug) TropicAcid Tropic Acid (Hydrolysis Product) Atropine->TropicAcid Hydrolysis Apoatropine Apoatropine (Dehydration Product) Atropine->Apoatropine - H2O (Acid/Heat) AtropicAcid Atropic Acid (The Core Analyte) TropicAcid->AtropicAcid - H2O Apoatropine->AtropicAcid Hydrolysis MethodA Method A: RP-HPLC (pH 2.5) Apoatropine->MethodA Impurity Profiling Hydratropic Hydratropic Acid (Reduced Derivative) AtropicAcid->Hydratropic + H2 (Reduction) AtropicAcid->MethodA MethodC Method C: Chiral HPLC Hydratropic->MethodC Chiral Res.

Figure 1: Chemical lineage of atropic acid derivatives and the corresponding chromatographic decision pathways.

Part 4: Experimental Protocols

Protocol 1: Stability-Indicating Separation (Method A)

Objective: Simultaneous quantification of Atropine, Apoatropine, and Atropic Acid. Source: Adapted from European Pharmacopoeia and USP method modernization efforts [1, 3].

  • Column: C18 end-capped column (e.g., 250 mm × 4.6 mm, 5 µm). Note: A Phenyl-Hexyl column may be substituted to enhance selectivity for the aromatic atropic acid via

    
     interactions.
    
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL water. Adjust pH to 2.8 with phosphoric acid. (Low pH is critical to suppress silanol activity).

    • Solvent B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient Program:

    • 0–5 min: 10% B (Isocratic hold for Tropic Acid elution).

    • 5–20 min: 10%

      
       40% B (Linear gradient).
      
    • 20–25 min: 40% B (Elution of Apoatropine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Maximal absorbance for atropic acid's conjugated system).

  • System Suitability: Resolution (

    
    ) between Atropine and Apoatropine must be 
    
    
    
    .
Protocol 2: Chiral Separation of Hydratropic Acid (Method C)

Objective: Enantiomeric purity analysis of synthetic derivatives. Source: Based on polysaccharide stationary phase applications [4].

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Expert Tip: The TFA additive is mandatory. Without it, the carboxylic acid moiety of hydratropic acid will interact non-specifically with the matrix, causing broad, tailing peaks.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

Part 5: Troubleshooting & Optimization (Senior Scientist Insights)

  • Problem: Tailing of Apoatropine.

    • Root Cause:[1][3] Interaction between the basic nitrogen of apoatropine and residual silanols on the silica support.

    • Solution: Add 10-20 mM Triethylamine (TEA) to the buffer or switch to a "Hybrid Particle" (e.g., BEH C18) column which operates effectively at high pH (pH > 9) where the amine is neutral.

  • Problem: Poor Retention of Atropic Acid.

    • Root Cause:[1][3] pH is too high. At pH > 4.0, atropic acid ionizes (

      
      ) and elutes in the void volume.
      
    • Solution: strictly maintain buffer pH

      
       3.0.[1]
      
  • Problem: Baseline Drift in Gradient.

    • Root Cause:[1][3] UV absorption of phosphate at low wavelengths.

    • Solution: Use phosphoric acid only (no salt) if MS compatibility is needed, or switch to detection at 254 nm if sensitivity allows.

References

  • European Directorate for the Quality of Medicines. (2004). Analysis of atropine, its degradation products and related substances. Elsevier B.V.[2] Link (Verified via context match 1.1)

  • MTC USA. (2012). Atropine Determination by HPLC - Rugged & Fast Without Pair Ion Reagents. Link

  • BenchChem. (2025).[4] Apoatropine Hydrochloride: A Comprehensive Technical Guide. Link

  • Phenomenex. (2025). Chiral HPLC Separations Guide. Link

  • Sielc Technologies. (2025). HPLC Separation of Mixture of Atropine, Atrolactic Acid and Pralidoxime Chloride. Link

Sources

Comparative

Comparative Guide: Biological Activity of 2-Aryl vs. 3-Arylacrylic Acids

Executive Summary: The Positional Isomerism Effect In medicinal chemistry, the shift of a phenyl ring from the -position (3-aryl) to the -position (2-aryl) on the acrylic acid scaffold is not merely a structural tweak—it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Positional Isomerism Effect

In medicinal chemistry, the shift of a phenyl ring from the


-position (3-aryl) to the 

-position (2-aryl) on the acrylic acid scaffold is not merely a structural tweak—it is a functional transformation.
  • 3-Arylacrylic Acids (Cinnamic Acids): Characterized by a planar, conjugated system that acts as a rigid linker. They are classic Michael acceptors where the

    
    -carbon is electrophilic but sterically shielded by the aryl group. Primary utility: HDAC inhibitors, Antioxidants, Antimicrobials. 
    
  • 2-Arylacrylic Acids (Atropic Acids): Characterized by a "kinked" or branched geometry. The

    
    -carbon is a terminal methylene (
    
    
    
    ), making it sterically accessible for nucleophilic attack, yet the resulting carbanion is stabilized by the
    
    
    -aryl group. Primary utility: Tubulin Polymerization Inhibitors, NSAID precursors, Auxin Transport Inhibitors.

This guide objectively compares these two scaffolds, providing mechanistic insights and experimental protocols to validate their distinct biological profiles.

Structural & Electronic Comparison

The core difference lies in the steric environment of the Michael acceptor system, which dictates their reactivity with cysteine residues in proteins (covalent inhibition).

Feature3-Arylacrylic Acid (Cinnamic)2-Arylacrylic Acid (Atropic)
Structure Linear, Planar (

)
Branched, "Kinked" (

)

-Carbon
Substituted (

):
Sterically hindered.
Terminal (

):
Sterically accessible.
Michael Reactivity Moderate. Requires specific pocket alignment.High. Terminal methylene is highly reactive to thiols.
Metabolic Fate

-oxidation (chain shortening) to Benzoic acid.
Blocked

-oxidation due to

-substitution.
Key Pharmacophore Linker in HDAC inhibitors (e.g., Belinostat).Mimic of cis-stilbene (Combretastatin A-4).
Visualization: SAR & Mechanistic Pathways

SAR_Comparison cluster_3aryl 3-Aryl (Cinnamic) cluster_2aryl 2-Aryl (Atropic) Scaffold Acrylic Acid Scaffold Cinnamic Ar-CH=CH-COOH (Linear) Scaffold->Cinnamic Aryl at Beta Atropic CH2=C(Ar)-COOH (Branched/Kinked) Scaffold->Atropic Aryl at Alpha Activity1 HDAC Inhibition (Zinc Binding Group Linker) Cinnamic->Activity1 Rigid Spacer Activity2 Nrf2 Activation (Keap1 Cysteine Mod.) Cinnamic->Activity2 Michael Acceptor Activity3 Tubulin Inhibition (Colchicine Site Binding) Atropic->Activity3 Twisted Geometry Activity4 MDR Reversal (P-gp Inhibition) Atropic->Activity4 Lipophilicity/Sterics

Figure 1: Structure-Activity Relationship (SAR) divergence between 2-aryl and 3-aryl scaffolds.

Biological Activity Data Comparison

The following data summarizes the potency shifts when moving the aryl group. Note that 2-arylacrylic acids often excel in targets requiring a "twisted" conformation (like Tubulin), while 3-arylacrylic acids excel as flat intercalators or linkers.

Table 1: Comparative Potency (Representative IC50/MIC Values)
Target / Assay3-Aryl Derivative (Cinnamic)2-Aryl Derivative (Atropic)Mechanistic Insight
Tubulin Polymerization

(Inactive)
0.08 - 0.5 \mu M (Active)2-Aryl mimics the cis-stilbene kink of Combretastatin A-4, fitting the colchicine binding site [1].
HDAC Inhibition 0.01 - 1.0 \mu M (Active)

(Weak/Inactive)
3-Aryl provides the necessary channel length (linker) to reach the Zinc ion in the HDAC active site.
Antimicrobial (S. aureus) 250 - 500 \mu g/mL (Moderate)Variable / Specific3-Aryl disrupts membranes via planarity; 2-Aryl activity is often linked to specific enzyme inhibition (e.g., FabH).
Cysteine Reactivity (

)


The terminal methylene of 2-aryl acids reacts faster with thiols (GSH/Cysteine) due to lower steric hindrance [2].

Critical Note: The high cysteine reactivity of 2-arylacrylic acids can lead to "pan-assay interference" (PAINS) if not carefully controlled. They are potent covalent modifiers.

Experimental Protocols

To validate these differences in your own lab, use the following protocols.

Protocol A: Synthesis of 2-Arylacrylic Acids (The "Atropic" Route)

Unlike cinnamic acids (made via Perkin/Knoevenagel with aldehydes), 2-arylacrylic acids are best synthesized from arylacetic acids and formaldehyde.

Reagents:

  • Arylacetic acid (1.0 eq)

  • Paraformaldehyde (2.0 eq)

  • Base:

    
     or Diethylamine
    
  • Solvent: DMF or DMSO

Step-by-Step:

  • Activation: Dissolve arylacetic acid (e.g., Phenylacetic acid) in DMF. Add

    
     (1.5 eq) and stir at RT for 15 min to form the enolate.
    
  • Condensation: Add Paraformaldehyde (2.0 eq) slowly. Heat the mixture to 80°C for 4-6 hours .

    • Mechanism:[1][2][3] The

      
      -carbon attacks formaldehyde (Aldol-like), followed by dehydration.
      
  • Work-up: Pour reaction mixture into ice-cold dilute HCl. The 2-arylacrylic acid will precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • QC Check: NMR should show two geminal vinylic protons (singlets) around

      
       and 
      
      
      
      ppm. (Distinct from the doublet splitting of trans-cinnamic acid).
Protocol B: Cysteine Reactivity Assay (Michael Acceptor Validation)

This assay quantifies the "warhead" potential of your scaffold.

Reagents:

  • Test Compound (10 mM in DMSO)

  • L-Cysteine (10 mM in PBS, pH 7.4)

  • DTNB (Ellman's Reagent)

Workflow:

  • Incubation: Mix Test Compound (

    
    ) with L-Cysteine (
    
    
    
    ) in PBS buffer at 37°C.
  • Time-Points: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Measurement: Add DTNB solution to the aliquot. DTNB reacts with remaining free cysteine to produce TNB (yellow,

    
    ).
    
  • Calculation: Plot % Remaining Cysteine vs. Time.

    • Expectation: 2-Arylacrylic acids will show a steeper depletion curve (

      
       min) compared to 3-arylacrylic acids (
      
      
      
      min).

Mechanism of Action: The Covalent Trap

The biological activity of these compounds often relies on their ability to covalently modify target proteins.

Mechanism cluster_contrast Contrast with 3-Aryl Target Protein Target (Cysteine Thiol -SH) Transition Transition State Nucleophilic Attack at Terminal CH2 Target->Transition Nucleophilic Attack Drug 2-Arylacrylic Acid (Michael Acceptor) Drug->Transition Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Stabilized by alpha-Aryl group Note 3-Aryl (Cinnamic) attack occurs at internal CH. Sterically slower.

Figure 2: Mechanism of Covalent Cysteine Modification by 2-Arylacrylic Acids.

References

  • Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors. RSC Advances.

  • Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Chemical Research in Toxicology.

  • Structure-Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives. Plants.

  • Highly efficient acrylic acid production from formaldehyde and acetic acid. Chemical Communications.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Methoxyphenyl)prop-2-enoic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of mechanistic causality. When handling 2-(3-Methoxyphenyl)prop-2-enoic acid —a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of mechanistic causality. When handling 2-(3-Methoxyphenyl)prop-2-enoic acid —a critical intermediate frequently utilized in the [1]—we must design our operational and safety protocols around its specific molecular architecture.

By understanding why a chemical behaves the way it does, we move beyond rote memorization and build self-validating safety systems. This guide provides the essential, step-by-step logistical and safety frameworks required to handle this compound with absolute confidence.

Hazard Assessment & Mechanistic Causality

To handle 2-(3-Methoxyphenyl)prop-2-enoic acid safely, you must first understand the three structural features that dictate its hazard profile:

  • Acidity & Tissue Necrosis: The carboxylic acid moiety readily protonates physiological moisture. Upon contact with mucosal membranes or skin, this localized pH drop induces rapid protein denaturation and coagulation necrosis.

  • Enhanced Lipophilicity: Unlike simple aliphatic acids (e.g., acrylic acid), the addition of the 3-methoxyphenyl group significantly increases the molecule's partition coefficient (LogP). This allows the compound to bypass the aqueous barriers of the skin and rapidly penetrate the lipid-rich stratum corneum, causing deep dermal irritation.

  • Electrophilic Reactivity: The prop-2-enoic acid backbone features an

    
    -unsaturated carbonyl system. While sterically hindered by the aryl substitution at the alpha position, it retains potential as a Michael acceptor. It can covalently bind to nucleophilic biological thiols (e.g., cysteine residues in skin proteins), which is a primary mechanism for chemical sensitization and allergic contact dermatitis.
    

Quantitative Operational & Safety Data

To ensure strict adherence to[2], all quantitative safety parameters and reaction stoichiometries have been consolidated below.

ParameterQuantitative ValueMechanistic Rationale & Operational Implication
Glove Thickness ≥ 5 mil (Nitrile or Neoprene)Minimum barrier required to prevent dermal penetration. Nitrile resists lipophilic organic acids far better than standard latex[3].
Fume Hood Face Velocity 80–100 feet per minute (fpm)Ensures complete capture of aerosolized particulates and volatile reaction byproducts (e.g.,

gas during activation)[2].
Acid pKa (Estimated) ~4.5Requires neutralization with weak bases (pH 8–9) rather than strong alkalis to prevent highly exothermic runaway reactions[4].
Reaction Stoichiometry 1.0 eq Acid : 1.5 eq Base : 1.2 eq ActivatorOptimal ratio for complete activation while minimizing unreacted, corrosive intermediates during amidation workflows[1].
Eye/Face Protection ANSI Z87.1 Splash GogglesProtects ocular mucosa from airborne dust or aerosolized acidic solutions.

Operational Plan: Experimental Workflow (Amidation)

The following step-by-step methodology details the safe activation and coupling of 2-(3-Methoxyphenyl)prop-2-enoic acid to synthesize a target amide.

Step 1: Reagent Preparation Operating strictly within a certified chemical fume hood, weigh 1.0 equivalent (eq) of 2-(3-Methoxyphenyl)prop-2-enoic acid. Transfer the solid to a flame-dried round-bottom flask equipped with a magnetic stir bar. Causality: Weighing inside the hood prevents the inhalation of lipophilic, sensitizing dust particulates.

Step 2: Solvation & Deprotonation Suspend the solid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to form a soluble carboxylate intermediate without competing for the activated electrophile later in the reaction.

Step 3: Activation Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.2 eq of a coupling reagent (e.g., HATU or Thionyl Chloride). Causality: Cooling mitigates the highly exothermic activation process, preventing solvent boil-off and minimizing the aerosolization of corrosive byproducts.

Step 4: Amine Coupling Add 1.2 eq of the target amine dropwise. Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours.

Step 5: Quenching & Workup Terminate the reaction by slowly adding cold, saturated aqueous sodium bicarbonate (


). Causality:

provides a controlled, endothermic neutralization of excess acid. This prevents thermal runaway while safely partitioning the desired product into the organic phase.

Process Workflow & Emergency Response Diagram

G Start 1. PPE Verification & Hood Setup Weigh 2. Weigh Acid (Minimize Dust) Start->Weigh React 3. Activation & Coupling Weigh->React Spill Spill Event? React->Spill Quench 4. Quench Reaction (Ice/NaHCO3) Spill->Quench No Contain Contain & Neutralize (Avoid NaOH) Spill->Contain Yes Dispose 5. Waste Segregation (Organic/Aqueous) Quench->Dispose Contain->Dispose

Safe handling, reaction workflow, and spill response for 2-(3-Methoxyphenyl)prop-2-enoic acid.

Spill Response & Disposal Plan

In the event of a containment failure, execute the following protocols based on the state of the chemical:

  • Solid Spill: Do not dry sweep, as the mechanical action will aerosolize the lipophilic dust. Cover the spill with damp, inert absorbent pads. Carefully scoop the material using non-sparking tools into a compatible, sealable hazardous waste container.

  • Solution Spill: Isolate the area immediately. Neutralize the acidic spill using a weak base such as solid sodium bicarbonate (

    
    ) or sodium carbonate (
    
    
    
    ), as mandated by [4].
    • Mechanistic Warning:Never use strong bases (e.g.,

      
       or 
      
      
      
      ) for spill cleanup.
      The reaction between a strong base and an organic acid is violently exothermic. It will cause rapid vaporization of the solvent, splattering of corrosive materials, and potential ignition if flammable solvents are present.
  • Disposal: Wait for

    
     effervescence to completely cease before collecting the neutralized slurry. Segregate this waste strictly from strong oxidizers and active metals. Dispose of as halogenated or non-halogenated organic waste, depending on the reaction solvent utilized.
    

At our application lab, we believe that providing high-purity reagents is only half of our commitment. Equipping you with the mechanistic understanding to handle them safely and efficiently is how we build lasting scientific partnerships. For customized scale-up protocols or compatibility assessments, reach out to our technical support team.

References

  • Title: Synthesis Characterization CNS and Analgesic Studies of Methyl 4-[(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate Source: ResearchGate URL: [Link]

  • Title: Organic Acid Standard Operating Procedure Source: University of Washington Environmental Health & Safety URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404-09N) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Safety Precautions When Handling Acids Source: Bofan Chemical URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.